Tebupirimfos
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYOMXWDGWUJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2O3PS | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032482 | |
| Record name | Tebupirimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber to brown liquid; [HSDB] Colorless to amber liquid; [MSDSonline], AMBER OR BROWN LIQUID. | |
| Record name | Tebupirimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
152 °C | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in alcohols, ketones and toluene, In water, 5.5 mg/l @ 20 °C, Solubility in water at 20 °C: very poor | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.59-0.67 g/cm³ | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000375 [mmHg], 3.75X10-5 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.04 (negligible) | |
| Record name | Tebupirimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Amber to brown liquid | |
CAS No. |
96182-53-5 | |
| Record name | Tebupirimfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96182-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tebupirimfos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebupirimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBUPIRIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P036T39NSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tebupirimfos on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between the organophosphate insecticide Tebupirimfos and its primary target, the enzyme acetylcholinesterase (AChE). It covers the core mechanism of inhibition, the subsequent process of "aging," and the quantitative parameters that define these interactions. Detailed experimental protocols for assessing enzyme inhibition are also provided.
Core Mechanism of Action: Irreversible Inhibition
This compound, like other organophosphorus pesticides, exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the signal at cholinergic synapses and neuromuscular junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can cause muscle spasms, excessive salivation, and ultimately, death by respiratory failure.[1][3]
The primary mechanism involves a two-step process:
-
Bioactivation: this compound is an organothiophosphate, containing a phosphorus-sulfur double bond (P=S).[4] In this form, it is not a potent AChE inhibitor.[4][5] Within the target organism, cytochrome P450 enzymes metabolize this compound through oxidative desulfuration, converting the P=S moiety to a P=O (oxon) analog.[4][6] This oxygen analog is the active, neurotoxic agent.
-
Phosphorylation: The activated this compound (the oxon form) then acts as a suicide inhibitor by covalently binding to the active site of AChE.[2] Specifically, the phosphorus atom of the inhibitor is subjected to a nucleophilic attack by the hydroxyl group of a highly reactive serine residue (Ser203) within the enzyme's catalytic triad.[1][7][8] This reaction forms a stable, phosphorylated enzyme complex, rendering the enzyme inactive.[9]
The "Aging" Phenomenon: A Pathway to Irreversibility
The initial phosphorylated AChE-inhibitor complex can, in some cases, be reactivated by strong nucleophiles like oximes. However, this complex can undergo a subsequent, time-dependent chemical modification known as "aging."[2][10][11]
The aging process involves the dealkylation of the organophosphorus adduct, where one of the alkyl or alkoxy groups attached to the phosphorus atom is cleaved.[12][13][14] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, creating an anionic phosphyl adduct.[2][10] This aged complex is exceptionally stable due to electrostatic interactions, such as the formation of a salt bridge with a protonated histidine residue in the active site.[12][13] This structural change makes the aged enzyme refractory to reactivation by standard oxime antidotes, leading to effectively irreversible inhibition.[2][10][12] The only way for the organism to recover function is through the synthesis of new AChE molecules.[12]
Quantitative Data Presentation
-
IC50: The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15][16]
-
k_i (Bimolecular Rate Constant): A measure of the rate of phosphorylation of the enzyme by the inhibitor.[6][17]
Table 1: Comparative Kinetic Data for AChE Inhibition by Organophosphate Oxons
| Compound | Enzyme Source | IC50 (nM) | k_i (M⁻¹min⁻¹) | Reference(s) |
| Chlorpyrifos-oxon | Rat Brain | ~3 nM (isolated AChE) | 9.3 x 10⁶ (recombinant human) | [6][18] |
| Paraoxon (B1678428) | Rat Brain | - | 7.0 x 10⁵ (recombinant human) | [6] |
| Diazoxon | Rat Brain | - | ~1.2 x 10⁶ (calculated from 0.02 nM⁻¹hr⁻¹) | [19] |
Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and the purity of the enzyme preparation.[18]
Experimental Protocols
Protocol for Determining AChE Activity (Ellman's Assay)
The Ellman's assay is a widely used colorimetric method to measure AChE activity.[15][20] It relies on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[21][22]
Materials and Reagents:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Test inhibitor (e.g., this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: Prepare wells for blank, control (100% activity), and test samples in triplicate.
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of inhibitor solution at various concentrations.[22]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings at regular intervals (e.g., every minute) for 10-15 minutes.[16]
-
Data Analysis: Calculate the rate of reaction (V) by determining the change in absorbance over time (ΔAbs/min).
Protocol for IC50 Determination
The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.
Procedure:
-
Perform the Ellman's assay as described above, using a series of dilutions of the test inhibitor.
-
For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][23] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
Mandatory Visualizations
Signaling and Inhibition Pathway
Caption: Molecular pathway of AChE inhibition by this compound, from bioactivation to irreversible aging.
Experimental Workflow: Ellman's Assay
Caption: Step-by-step workflow for determining IC50 using the Ellman's assay.
Logical Relationships in AChE-Inhibitor Interaction
Caption: Logical flow showing the states of AChE after interaction with an organophosphate inhibitor.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 5. Organophosphate - Wikipedia [en.wikipedia.org]
- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. znaturforsch.com [znaturforsch.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Structure and Properties of Tebupirimfos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1][2] As with other organophosphates, its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound is a synthetic organophosphate compound.[5] The molecule contains a chiral phosphorus center, resulting in two enantiomers, (R)-tebupirimfos and (S)-tebupirimfos, though it is typically used as a racemic mixture.[5][6]
| Identifier | Value |
| IUPAC Name | (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][5][7] |
| CAS Name | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[5][7] |
| CAS Number | 96182-53-5[1][2] |
| Molecular Formula | C₁₃H₂₃N₂O₃PS[1][6] |
| Molecular Weight | 318.37 g/mol [1][6] |
| SMILES | CCOP(=S)(OC(C)C)Oc1cnc(C(C)(C)C)nc1[6] |
| InChIKey | AWYOMXWDGWUJHS-UHFFFAOYSA-N[1] |
| Synonyms | Phostebupirim, MAT 7484, BAY-MAT-7484[1][2] |
Physicochemical Properties
This compound is an amber to brown liquid at room temperature.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Amber to brown liquid | [2][3] |
| Boiling Point | 135 °C at 1.5 mmHg | [2] |
| Density | 1.146 g/cm³ | [2] |
| Vapor Pressure | 3.75E-05 mm Hg | [8] |
| Solubility | Miscible with ethyl acetate (B1210297) and ether. Solubility in water is 40 mg/L at 23 °C. | [9] |
| Stability | Hydrolyzed under alkaline conditions. | [1] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] As a phosphorothioate (B77711), this compound itself is not a potent inhibitor. It requires metabolic activation to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate (OMAT), which is a much more potent inhibitor of AChE.[3][10]
The inhibition of AChE by OMAT leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[3] This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[3]
Metabolism
In vivo and in vitro studies have shown that this compound is metabolized by mixed-function oxidases to its active oxygen analog, OMAT.[1] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) and excreted, primarily as a glucuronide conjugate.[1] In rats, this compound is readily absorbed, metabolized, and excreted, with low potential for bioaccumulation.[1]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of organothiophosphates similar to this compound involves a multi-step process. A detailed, specific protocol for this compound is not publicly available; however, a plausible synthesis route is outlined below based on general organophosphate chemistry.
Objective: To synthesize O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (this compound).
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Sulfur (S)
-
2-tert-butyl-5-hydroxypyrimidine
-
A suitable base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvents (e.g., toluene, dichloromethane)
Procedure:
-
Synthesis of O-ethyl phosphorodichloridothioate: React phosphorus trichloride with ethanol in an inert solvent at a controlled temperature to form diethyl phosphite. Subsequently, react with sulfur to yield the thiophosphoryl chloride intermediate.
-
Reaction with Isopropanol: The O-ethyl phosphorodichloridothioate is then reacted with isopropanol in the presence of a base to form O-ethyl O-isopropyl phosphorochloridothioate.
-
Coupling with 2-tert-butyl-5-hydroxypyrimidine: The final step involves the reaction of O-ethyl O-isopropyl phosphorochloridothioate with 2-tert-butyl-5-hydroxypyrimidine in the presence of a base to yield this compound.
-
Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Determination of this compound Residues in Soil by GC-NPD
This protocol describes a method for the analysis of this compound residues in soil samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[11][12]
Objective: To quantify the concentration of this compound in soil samples.
Materials:
-
Soil sample
-
Anhydrous sodium sulfate (B86663)
-
This compound analytical standard
-
Gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD)
-
Appropriate GC column (e.g., DB-5 or equivalent)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile and sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a separatory funnel.
-
Repeat the extraction process with another 20 mL of acetonitrile.
-
Combine the supernatants in the separatory funnel.
-
-
Liquid-Liquid Partitioning:
-
Add 100 mL of a 2% aqueous sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the dichloromethane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.
-
GC-NPD Analysis:
-
Inject a 1 µL aliquot of the concentrated extract into the GC-NPD system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of this compound from other matrix components.
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.
-
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method and is used to determine the inhibitory effect of this compound (after activation to OMAT) on acetylcholinesterase activity.[4][13]
Objective: To measure the IC₅₀ value of this compound-oxon (OMAT) for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound-oxon (OMAT)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of OMAT in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the OMAT solution (or solvent for control) to each well.
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of OMAT.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)
This protocol provides a general framework for assessing the acute oral toxicity of this compound in rats, following the principles of the OECD 420 Fixed Dose Procedure.[3][14]
Objective: To determine the acute oral toxicity of this compound and to identify signs of toxicity.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Healthy, young adult rats (typically female)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.
-
Sighting Study:
-
Administer a starting dose (e.g., 300 mg/kg) of this compound to a single animal by oral gavage.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, select the starting dose for the main study.
-
-
Main Study:
-
Use groups of at least 5 animals per dose level.
-
Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and autonomic function, at regular intervals for at least 14 days.
-
-
Data Collection:
-
Record body weights at the start of the study and at least weekly thereafter.
-
Perform a gross necropsy on all animals at the end of the study.
-
-
Evaluation: Evaluate the toxicity of this compound based on the incidence of mortality and the number of animals showing signs of toxicity at each dose level.
Toxicological Profile
The primary toxicological effect of this compound is neurotoxicity due to the inhibition of acetylcholinesterase.[10] The World Health Organization classifies technical grade this compound as Class IA: extremely hazardous.[10]
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | Not explicitly found, but classified as extremely hazardous | Rat (inferred) | [10] |
| Acute Dermal Toxicity | Data not available | ||
| Acute Inhalation LC₅₀ | 36 mg/m³/4H | Rat | [8] |
| Carcinogenicity | Not Likely to be Carcinogenic to Humans | Rat, Mouse | [8] |
| Mutagenicity | No evidence of mutagenicity | [8] | |
| Reproductive/Developmental Toxicity | Reproductive effects observed at maternally toxic doses; no teratogenic effects | Rat | [8] |
Conclusion
This compound is a potent organothiophosphate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. This guide has provided a detailed overview of its chemical structure, properties, metabolism, and toxicological profile, along with relevant experimental protocols. This information serves as a valuable resource for researchers, scientists, and professionals involved in the study and development of pesticides and related compounds. Further research into specific, detailed synthesis and in-vivo metabolic pathways would provide a more complete understanding of this compound.
References
- 1. testinglab.com [testinglab.com]
- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
An In-depth Technical Guide to the Synthesis of O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (Tebupirimfos)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (B77711), an organothiophosphate insecticide commonly known as tebupirimfos. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-tert-butylpyrimidin-5-ol (B1195785) and O-ethyl O-(propan-2-yl) phosphorochloridothioate, followed by their subsequent coupling. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical transformations.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Pyrimidine (B1678525) Moiety: Preparation of 2-tert-butylpyrimidin-5-ol.
-
Synthesis of the Phosphorothioate Moiety: Preparation of O-ethyl O-(propan-2-yl) phosphorochloridothioate.
-
Final Coupling Reaction: Condensation of the two intermediates to yield the final product.
Caption: Overall synthesis pathway of this compound.
Experimental Protocols and Data
Stage 1: Synthesis of 2-tert-Butylpyrimidin-5-ol
This stage involves a two-step process starting from the commercially available 2-tert-butylpyrimidine.
Step 1.1: Chlorination of 2-tert-Butylpyrimidine
This step introduces a chlorine atom at the 5-position of the pyrimidine ring.
Caption: Chlorination of 2-tert-Butylpyrimidine.
Experimental Protocol:
In a suitable reaction vessel, 2-tert-butylpyrimidine is dissolved in acetic or propionic acid to a concentration of 1.5 to 3.0 moles per liter.[1] A buffer, such as sodium acetate, may be added.[1] Elemental chlorine is then introduced into the solution while maintaining the reaction temperature between 40°C and 90°C, preferably between 55°C and 65°C.[1] The reaction is typically carried out for a period of 3 to 15 hours.[1] Upon completion, the product, 2-tert-butyl-5-chloropyrimidine, can be isolated by standard workup procedures.
| Parameter | Value | Reference |
| Starting Material | 2-tert-Butylpyrimidine | [1] |
| Reagent | Elemental Chlorine (Cl₂) | [1] |
| Solvent | Acetic Acid or Propionic Acid | [1] |
| Buffer (optional) | Sodium Acetate | [1] |
| Temperature | 40-90 °C (preferred 55-65 °C) | [1] |
| Reaction Time | 3-15 hours | [1] |
| Product | 2-tert-Butyl-5-chloropyrimidine | [1] |
Step 1.2: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine
The chloro-substituent is then hydrolyzed to a hydroxyl group to yield the desired intermediate.
Caption: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine.
Experimental Protocol:
The hydrolysis of 2-tert-butyl-5-chloropyrimidine is carried out in the presence of an alkali metal methoxide, preferably sodium methoxide, in a methanol solvent.[1] A catalytic amount (2.5 to 7.5 mole percent) of elemental sulfur is added.[1] The reaction mixture is heated in a sealed vessel, such as a Parr bomb, at a temperature ranging from 100°C to 300°C, with a preferred range of 160°C to 180°C.[1] After the reaction is complete, the product, 2-tert-butyl-5-hydroxypyrimidine, is isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2-tert-Butyl-5-chloropyrimidine | [1] |
| Reagent | Sodium Methoxide | [1] |
| Solvent | Methanol | [1] |
| Catalyst | Elemental Sulfur | [1] |
| Catalyst Loading | 2.5-7.5 mole % | [1] |
| Temperature | 100-300 °C (preferred 160-180 °C) | [1] |
| Apparatus | Parr Bomb | [1] |
| Product | 2-tert-Butyl-5-hydroxypyrimidine | [1] |
Stage 2: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate
This intermediate is prepared in a two-step process from phosphorus pentasulfide.
Step 2.1: Formation of O,O-Dialkyl Dithiophosphoric Acid
Ethanol and isopropanol react with phosphorus pentasulfide to form a mixed O,O-dialkyl dithiophosphoric acid.
Experimental Protocol:
Phosphorus pentasulfide is reacted with a mixture of anhydrous ethanol and isopropanol. This reaction is typically exothermic and should be controlled by cooling. The reaction yields the corresponding O,O-diethyl and O,O-diisopropyl dithiophosphoric acids, along with the mixed O-ethyl O-isopropyl dithiophosphoric acid.
Step 2.2: Chlorination of O,O-Dialkyl Dithiophosphoric Acid
The dithiophosphoric acid intermediate is then chlorinated to produce the desired phosphorochloridothioate.
Caption: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate.
Experimental Protocol:
The crude O,O-dialkyl dithiophosphoric acid mixture from the previous step is dissolved in an inert solvent. Chlorine gas is then bubbled through the solution at a controlled temperature, typically below ambient temperature, to effect chlorination. This process yields O-ethyl O-(propan-2-yl) phosphorochloridothioate. The product is then purified, usually by distillation under reduced pressure.
| Parameter | Value |
| Starting Material | O-ethyl O-isopropyl dithiophosphoric acid |
| Reagent | Chlorine (Cl₂) |
| Solvent | Inert organic solvent |
| Product | O-ethyl O-(propan-2-yl) phosphorochloridothioate |
Stage 3: Final Coupling Reaction
The two key intermediates are coupled to form this compound.
Caption: Final coupling reaction to form this compound.
Experimental Protocol:
2-tert-Butylpyrimidin-5-ol is dissolved in an inert solvent such as acetonitrile (B52724) or dichloromethane. A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is added to the solution to act as an acid scavenger. O-ethyl O-(propan-2-yl) phosphorochloridothioate is then added dropwise to the mixture, usually at a controlled temperature (e.g., 0-25 °C). The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude this compound is then purified, for example, by column chromatography.
| Parameter | Value |
| Reactant 1 | 2-tert-Butylpyrimidin-5-ol |
| Reactant 2 | O-ethyl O-(propan-2-yl) phosphorochloridothioate |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | Acetonitrile or Dichloromethane |
| Product | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate |
This guide outlines the primary synthetic route to this compound, providing a foundation for laboratory-scale synthesis and process development. Researchers should consult the cited literature for more specific details and safety precautions.
References
Tebupirimfos as an organothiophosphate insecticide
An In-depth Technical Guide to Tebupirimfos: An Organothiophosphate Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by the synonym phostebupirim, is a synthetic organothiophosphate insecticide developed for soil application, primarily to control soil-dwelling insect pests in corn, including field corn, sweet corn, and popcorn.[1][2][3] As a member of the organophosphate chemical class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[3][4][5] Classified by the World Health Organization as a Class IA "extremely hazardous" substance, its handling and application require stringent safety measures. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, metabolism, toxicology, and relevant experimental and analytical protocols.
Chemical and Physical Properties
This compound is an amber-to-brown liquid with low solubility in water but is miscible with many organic solvents.[1][5] Its key chemical identifiers and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate] | [4] |
| CAS Name | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate (B77711) | [4] |
| CAS Number | 96182-53-5 | [1][6][7][8] |
| Molecular Formula | C₁₃H₂₃N₂O₃PS | [1][7][8] |
| Molecular Weight | 318.37 g/mol | [1][2][7] |
| Appearance | Amber to brown liquid | [2][3] |
| Water Solubility | 5.5 mg/L at 20°C | [5] |
| Density | 1.146 g/cm³ | [2] |
| Boiling Point | 135 °C at 1.5 mmHg | [2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve impulse transmission at cholinergic synapses.[3] However, this compound itself, a phosphorothioate (containing a P=S bond), is a weak inhibitor of AChE.[3] Its toxicity is dependent on metabolic bioactivation within the target organism.
This bioactivation involves an oxidative desulfuration process, mediated by cytochrome P450 (CYP) monooxygenases, which converts the parent thion (P=S) into its oxygen analog, or oxon (containing a P=O bond).[1][3] This oxon metabolite is the potent, proximal toxin. The oxon binds to the active site of AChE, phosphorylating the hydroxyl group of a critical serine residue.[3] This forms a stable, covalent bond, rendering the enzyme inactive.
With AChE inhibited, the neurotransmitter acetylcholine (B1216132) (ACh) cannot be hydrolyzed and accumulates in the synaptic cleft.[3] This leads to continuous, uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, resulting in a state of hyperexcitation, paralysis, and ultimately, death of the insect.[3]
Metabolism: Toxification vs. Detoxification
The ultimate toxicity of this compound in an organism is determined by the balance between metabolic activation (toxification) and detoxification pathways. These processes are primarily carried out by Phase I and Phase II metabolic enzymes.[1]
-
Phase I - Toxification: As described above, the critical activation step is the cytochrome P450-mediated oxidative desulfuration that converts this compound to its highly toxic oxon analog.[1][3]
-
Phase I & II - Detoxification: Organisms also possess detoxification mechanisms. Hydrolytic enzymes, such as paraoxonase (PON1) and other carboxylesterases, can hydrolyze the ester linkages of both the parent compound and its oxon metabolite, yielding less toxic products.[1] Additionally, glutathione (B108866) S-transferases (GSTs) can conjugate the molecule, increasing its water solubility and facilitating its excretion from the body.[1]
Toxicology
This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[1] The toxicological endpoints are a direct result of its acetylcholinesterase-inhibiting properties.
| Endpoint | Species | Value | Classification | Source(s) |
| Oral LD₅₀ (male) | Rat | 1.3 - 3.6 mg/kg | Very Toxic | [1][4] |
| Oral LD₅₀ (female) | Rat | 1.3 - 1.8 mg/kg | Very Toxic | [1] |
| Dermal LD₅₀ | Rat | > 9.4 mg/kg | Very Toxic | [4] |
| Inhalation LC₅₀ (4h) | Rat | 36 - 82 mg/m³ | Very Toxic | [5] |
| NOEL (2-year) | Rat | 1 mg/kg diet (0.05 mg/kg/day) | - | [5] |
| ADI | Human | 0.2 µg/kg b.w. | - | [5] |
LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[9] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population.[9] NOEL (No-Observed-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[10] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without appreciable health risk.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method to determine the AChE inhibitory activity of a compound like this compound (or its oxon metabolite).[11][12] The assay measures the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[13]
Materials:
-
Purified Acetylcholinesterase (AChE) enzyme
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution
-
Acetylthiocholine Iodide (ATCI) substrate solution
-
Test compound (this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup: Prepare wells in triplicate for Blanks, Controls (100% enzyme activity), and Test Samples.
-
Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Add all components except the ATCI substrate to the respective wells.
-
Mix the plate gently and incubate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank, which already contains it) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for 10 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).
-
Protocol 2: Acute Aquatic Toxicity Bioassay
This protocol provides a general methodology for determining the acute toxicity (e.g., 96-hour LC₅₀) of this compound to an aquatic organism, based on principles from OECD Test Guideline 203 (Fish, Acute Toxicity Test).[14][15]
Materials:
-
Test organisms (e.g., Zebrafish larvae, Daphnia magna)
-
Test substance (this compound)
-
Reconstituted hard water or other appropriate culture medium
-
Glass test vessels (e.g., beakers)
-
Controlled environment chamber (temperature, light cycle)
-
Stock solution of this compound in a water-miscible solvent (e.g., acetone)
Procedure:
-
Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.
-
Definitive Test Setup:
-
Prepare a geometric series of at least five test concentrations based on the range-finding results.
-
Prepare a negative control (medium only) and a solvent control (medium with the highest concentration of solvent used).
-
Use at least 7-10 test organisms per concentration, replicated 2-3 times.[15]
-
-
Exposure:
-
Add the test medium to each vessel.
-
Add the appropriate volume of this compound stock solution to achieve the target concentrations.
-
Randomly assign test organisms to each vessel.
-
-
Incubation: Maintain the test vessels in a controlled environment (e.g., 20-25°C, 16:8 hour light:dark cycle) for 96 hours.
-
Observation: Record the number of dead or moribund organisms in each vessel at 24, 48, 72, and 96 hours.[15] Death is typically defined as lack of movement (e.g., no respiratory movement or reaction to gentle prodding).
-
Data Analysis:
-
For each observation time, calculate the percentage mortality at each concentration.
-
Use statistical methods (e.g., Probit analysis, logistic regression) to calculate the LC₅₀ value and its 95% confidence intervals.[16]
-
Analytical Methods
The detection and quantification of this compound residues in environmental and biological samples typically involve a two-step process: sample preparation/extraction followed by chromatographic analysis.
| Technique | Sample Matrix | Common Detectors | Source(s) |
| Gas Chromatography (GC) | Soil, Water, Food | Nitrogen-Phosphorus (NPD), Flame Photometric (FPD), Mass Spectrometry (MS) | [1] |
| Liquid Chromatography (LC) | Food, Biological Fluids | Tandem Mass Spectrometry (MS/MS), UV-Vis | [1] |
QuEChERS Sample Preparation Workflow
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for pesticide residue analysis in food matrices.[17][18] It involves a simple extraction and cleanup process.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 4. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 5. This compound | 96182-53-5 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | CAS 96182-53-5 | LGC Standards [lgcstandards.com]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. oecd.org [oecd.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]
- 18. QuEChERS: Home [quechers.eu]
solubility of Tebupirimfos in organic solvents and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the organophosphate insecticide Tebupirimfos in water and various organic solvents. The information is compiled to assist researchers and professionals in academia and industry in developing analytical methods, formulation studies, and environmental fate assessments.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. Below is a summary of the available quantitative and qualitative solubility data for this compound. Due to the limited availability of specific quantitative data for this compound in a wide range of organic solvents, comparative data for other organophosphate pesticides is also provided to offer a broader context.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 5.5 mg/L | 20 |
| Alcohols | Soluble[1] | Not Specified |
| Ketones | Soluble[1] | Not Specified |
| Toluene | Soluble[1] | Not Specified |
Table 2: Comparative Solubility of Other Organophosphate Pesticides
| Pesticide | Solvent | Solubility | Temperature (°C) |
| Tetrachlorvinphos | Acetone | < 200 g/kg | 20 |
| Tetrachlorvinphos | Dichloromethane | 400 g/kg | 20 |
| Chlorpyrifos | Acetone | 650 g/100g | Not Specified |
| Chlorpyrifos | Ethanol | 63 g/100g | Not Specified |
| Chlorpyrifos | Dichloromethane | 400 g/100g | Not Specified |
| Chlorpyrifos | Hexane | 79 g/100g | Not Specified |
| Cypermethrin | Acetone | > 450 g/L | 20 |
| Cypermethrin | Ethanol | 337 g/L | 20 |
| Cypermethrin | Dichloromethane | Soluble | Not Specified |
| Cypermethrin | Hexane | 103 g/L | 20 |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical experimental procedure. The following protocols are based on established methods, such as the OECD Guideline 105 (Water Solubility) and the general shake-flask method, which can be adapted for organic solvents.
Principle of the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the solubility of a substance. It involves saturating a solvent with the solute by agitation until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.
Materials and Apparatus
-
Test Substance: this compound, analytical standard grade.
-
Solvents: Deionized water, and organic solvents of analytical grade (e.g., acetone, ethanol, dichloromethane, hexane).
-
Glassware: Volumetric flasks, screw-capped vials or flasks, centrifuge tubes, pipettes.
-
Equipment: Analytical balance, thermostatically controlled shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial or flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 20 °C or 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.
-
Alternatively, filter the supernatant through a membrane filter that does not adsorb the test substance.
-
-
Quantification of this compound:
-
Carefully take an aliquot of the clear, saturated solution.
-
Dilute the aliquot with the appropriate solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
Analytical Methods for Quantification
The choice of analytical method is crucial for accurate solubility determination. Both HPLC and GC-MS are suitable for the analysis of organophosphate pesticides like this compound.
-
High-Performance Liquid Chromatography (HPLC): A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and sensitivity. A capillary column suitable for pesticide analysis is used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of this compound.
Diagrams
The following diagrams illustrate the general workflow for solubility determination and the logical relationship of the key steps involved.
Caption: General workflow for determining the solubility of this compound.
References
Unraveling a Case of Mistaken Identity: "BAY MAT 7484" Reveals Potent AMPK Inhibitor BAY-3827
Initial investigations into the discovery and history of an insecticide designated "BAY MAT 7484" have revealed no public records or scientific literature corresponding to a pesticide with this name. Extensive searches across chemical and agricultural databases have failed to identify any registered or experimental insecticide under this identifier.
Instead, the search query consistently points to a potent and selective small-molecule inhibitor of AMP-activated protein kinase (AMPK) designated as BAY-3827 . This suggests that "BAY MAT 7484" may be an internal, pre-commercial, or erroneous designation for BAY-3827, a compound with significant research interest in the field of metabolic disease, not agriculture.
Given this discrepancy, this technical guide will proceed to detail the discovery and history of the identified compound, BAY-3827, while explicitly noting that it is not an insecticide but a biochemical tool and potential therapeutic agent.
Discovery and Development of BAY-3827: An AMPK Inhibitor
BAY-3827 emerged from research programs aimed at understanding and modulating the activity of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in metabolism. Its inhibition has been explored for therapeutic potential in various diseases.
Mechanism of Action
BAY-3827 is a highly potent and selective inhibitor of AMPK. Its mechanism involves binding to the kinase domain of the AMPK protein. A co-crystal structure of BAY-3827 with the AMPK kinase domain revealed that the inhibitor stabilizes an inactive conformation of the enzyme.[1] A key feature of this inhibition is the formation of a disulfide bridge between two cysteine residues (Cys106 and Cys174) within the kinase domain.[1] This bridge locks the activation loop in a state that disrupts the regulatory spine of the kinase, thereby preventing its catalytic activity.[1]
In cellular studies, BAY-3827 has been shown to effectively block the downstream signaling of AMPK. For instance, in hepatocytes, it prevents the phosphorylation of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is a well-known substrate of AMPK.[1] This action leads to the inhibition of lipogenesis.[1]
The workflow for identifying and characterizing the mechanism of action of BAY-3827 can be summarized as follows:
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of BAY-3827.
Table 1: Summary of Key Experimental Protocols for BAY-3827
| Experiment | Methodology | Purpose |
| AMPK Activity Assay | Recombinant human AMPK α1β1γ1 was used. Kinase activity was measured using a Caliper-based microfluidic assay that quantifies the phosphorylation of a fluorescently labeled peptide substrate. | To determine the in vitro potency of BAY-3827 in inhibiting AMPK enzymatic activity. |
| Hepatocyte Culture and Treatment | Primary mouse hepatocytes were isolated and cultured. Cells were treated with an AMPK activator (e.g., MK-8722) in the presence or absence of BAY-3827. | To assess the cellular activity of BAY-3827 in a relevant cell type for metabolic studies. |
| Western Blotting | Protein lysates from treated hepatocytes were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ACC1 (p-ACC1) and total ACC1. | To measure the effect of BAY-3827 on the phosphorylation of a key downstream target of AMPK. |
| Lipogenesis Assay | Hepatocytes were treated with radiolabeled acetate (B1210297) ([¹⁴C]-acetate). The incorporation of the radiolabel into cellular lipids was measured as an indicator of de novo lipogenesis. | To determine the functional consequence of AMPK inhibition by BAY-3827 on a key metabolic pathway. |
| X-ray Crystallography | The kinase domain of human AMPK was co-crystallized with BAY-3827. The crystal structure was solved to a resolution of 2.5 Å. | To elucidate the precise molecular interactions between BAY-3827 and the AMPK protein.[1] |
| Transcriptome Analysis | RNA was extracted from hepatocytes treated with an AMPK activator and/or BAY-3827. RNA sequencing (RNA-seq) was performed to analyze changes in gene expression. | To understand the global impact of BAY-3827 on AMPK-dependent gene regulation.[1] |
Quantitative Data
The potency and cellular effects of BAY-3827 have been quantified in various studies.
Table 2: Quantitative Data for BAY-3827
| Parameter | Value | Assay/System | Reference |
| IC₅₀ for AMPK | 0.2 nM | Recombinant human AMPK α1β1γ1 | [1] (Implied) |
| Effect on ACC1 Phosphorylation | Complete blockade of MK-8722-stimulated phosphorylation | Primary mouse hepatocytes | [1] |
| Effect on Lipogenesis | Inhibition of MK-8722-mediated suppression of lipogenesis | Primary mouse hepatocytes | [1] |
| Transcriptome Regulation | Down-regulation of ~30% of MK-8722-stimulated AMPK-dependent genes | Primary mouse hepatocytes | [1] |
The signaling pathway affected by BAY-3827 in hepatocytes can be visualized as follows:
References
A Technical Guide to the Neurotoxic Mode of Action of Tebupirimfos
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical and physiological mechanisms by which Tebupirimfos, an organothiophosphate insecticide, exerts its effects on the insect nervous system. The primary focus is on its role as a potent neurotoxin through the inhibition of acetylcholinesterase.
Core Mechanism of Action: Acetylcholinesterase Inhibition
This compound belongs to the organophosphate class of insecticides, which are renowned for their potent neurotoxicity.[1][2][3] The primary molecular target of this compound in both insects and mammals is the enzyme acetylcholinesterase (AChE).[1][4] AChE is a critical serine hydrolase located in synaptic clefts and neuromuscular junctions.[5][6] Its essential biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal and allows the postsynaptic neuron or muscle cell to return to its resting state.[1][5][7]
The mode of action of this compound involves the following key steps:
-
Metabolic Activation: As an organothiophosphate (containing a P=S bond), this compound itself is a relatively weak inhibitor of AChE.[2] It requires metabolic bioactivation within the insect, primarily through oxidative desulfuration by cytochrome P450 enzymes, which converts the thiophosphate (P=S) to its oxygen analog, a phosphate (B84403) (P=O).[1][2] This "oxon" metabolite is the potent, active neurotoxin.
-
Enzyme Inhibition: The activated this compound metabolite acts as an irreversible or slowly reversible inhibitor of AChE.[7][8] It mimics the structure of acetylcholine and binds to the active site of the AChE enzyme. Specifically, the phosphorus atom of the insecticide phosphorylates the hydroxyl group of a critical serine residue within the enzyme's catalytic site.[1][4][8]
-
Acetylcholine Accumulation: The formation of this stable, phosphorylated enzyme complex renders AChE non-functional.[1][9] Consequently, the enzyme is unable to hydrolyze acetylcholine in the synapse.[7][10] This leads to a rapid accumulation of ACh in the synaptic cleft.[1][4]
-
Hyperstimulation of Receptors: The excess acetylcholine repeatedly binds to and stimulates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic membrane.[4][5]
-
Neurotoxicity and Death: This persistent receptor stimulation results in a state of cholinergic crisis, characterized by uncontrolled, continuous nerve firing.[1][10] In insects, this manifests as tremors, hyperactivity, muscle spasms, convulsions, paralysis, and ultimately, death.[1][7]
The signaling pathway disruption is visualized in the diagram below.
Caption: this compound inhibits AChE, causing acetylcholine buildup and continuous nerve signaling.
Quantitative Data on Acetylcholinesterase Inhibition
Quantitative analysis of enzyme inhibition is crucial for understanding the potency of an insecticide. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While this compound is known to be a potent AChE inhibitor, specific IC50 values were not available in the public-domain literature reviewed for this guide.
For research purposes, such data would be generated via acetylcholinesterase inhibition assays and presented as follows:
| Inhibitor | Enzyme Source (Species) | IC50 Value | Inhibition Type | Reference |
| This compound (Oxon) | Insect Species A (e.g., Musca domestica) | Data not available | Irreversible | (To be cited) |
| This compound (Oxon) | Insect Species B (e.g., Aedes aegypti) | Data not available | Irreversible | (To be cited) |
| This compound (Oxon) | Non-Target (e.g., Apis mellifera) | Data not available | Irreversible | (To be cited) |
| This compound (Oxon) | Mammalian (e.g., Human recombinant) | Data not available | Irreversible | (To be cited) |
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The following is a generalized protocol for determining the AChE inhibitory activity of a compound like this compound, based on the widely used Ellman's method.[8][11] This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.
3.1 Principle
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which is measured by its absorbance at approximately 412 nm.[8] The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce this rate.
3.2 Reagents and Materials
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]
-
Enzyme: Purified acetylcholinesterase from a relevant source (e.g., electric eel, recombinant human, or insect homogenate).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[8]
-
Test Compound: this compound (and its activated oxon form, if available) dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known AChE inhibitor (e.g., Donepezil, Phospholine).[8][11]
-
Equipment: 96-well microplate reader, multi-channel pipettes.
3.3 Assay Procedure
-
Preparation: Prepare working solutions of all reagents in the phosphate buffer. Create serial dilutions of the this compound test compound and the positive control.
-
Assay Plate Setup: To the wells of a 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of the test compound dilution (or buffer for control wells).
-
20 µL of the AChE enzyme solution.
-
-
Pre-incubation: Gently mix the contents and incubate the plate at a controlled temperature (e.g., 25-37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8][11][12]
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh substrate solution to each well to start the reaction.[12]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[8]
3.4 Data Analysis
-
Calculate the rate of reaction (V), expressed as the change in absorbance per minute (ΔAbs/min), for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[11]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
The workflow for this experimental protocol is visualized below.
Caption: A typical workflow for determining the IC50 of an AChE inhibitor like this compound.
Conclusion for Drug Development and Research
A thorough understanding of this compound's mode of action is fundamental for several scientific disciplines. For toxicologists and environmental scientists, it clarifies the basis of its insecticidal efficacy and potential off-target effects. For researchers in drug and insecticide development, the AChE inhibition mechanism serves as a well-established paradigm. Future research could focus on exploiting subtle differences between insect and mammalian AChE to design more selective and safer insecticides, minimizing harm to non-target organisms while effectively controlling pest populations. The detailed protocols provided herein offer a standardized framework for evaluating novel compounds targeting the insect nervous system.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 4. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
physical and chemical properties of phostebupirim
An In-depth Technical Guide on the Physical and Chemical Properties of Phostebupirim
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phostebupirim, also known as tebupirimfos, is an organothiophosphate insecticide used to control soil-dwelling insect pests primarily in corn crops.[1][2][3] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][4] This document provides a comprehensive overview of the core , details its mechanism of action, and outlines standardized experimental protocols for determining these characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity
Phostebupirim is identified by several names and registry numbers across various chemical databases and regulatory bodies.
| Identifier | Value | Source(s) |
| Common Name | Phostebupirim; this compound | [1][2] |
| IUPAC Name | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate | [2] |
| CAS Name | Phosphorothioic acid, O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) O-ethyl O-(1-methylethyl) ester | [1] |
| CAS Number | 96182-53-5 | [1][3][5] |
| Molecular Formula | C₁₃H₂₃N₂O₃PS | [1][2] |
| Molecular Weight | 318.37 g/mol | [1][2] |
| Synonyms | Tebupirimphos, MAT 7484, BAY-MAT-7484 | [1][2] |
Physicochemical Properties
The physical and chemical characteristics of phostebupirim dictate its environmental fate, bioavailability, and interaction with biological systems.
Physical Properties
| Property | Value | Source(s) |
| Physical State | Amber to brown liquid | [1][2][6] |
| Boiling Point | 152 °C (at 760 mmHg) | [1] |
| 135 °C (at 1.5 mmHg) | [2] | |
| Density | 1.146 g/cm³ (at 25 °C) | [2] |
| Vapor Pressure | 3.75 x 10⁻⁵ mm Hg (at 20 °C) | [1][7] |
Chemical Properties
| Property | Value | Source(s) |
| Water Solubility | 5.5 mg/L (at 20 °C) | [1] |
| Organic Solvent Solubility | Soluble in alcohols, ketones, and toluene. Miscible with hexane, toluene, methylene (B1212753) chloride, isopropanol, octanol, acetone, DMF, acetonitrile, and DMSO. | [1][7] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 4.2 | [1] |
| Dissociation Constant (pKa) | None; does not dissociate under normal environmental pH ranges. | [7][8] |
| Hydrolysis Half-Life | 47 days (pH 5), 45 days (pH 7), 41 days (pH 9) | [9] |
Mechanism of Action: Acetylcholinesterase Inhibition
Phostebupirim is a non-systemic insecticide that functions as a neurotoxin.[4][5] Like other organothiophosphates, it is not a direct inhibitor of its target. It requires metabolic bioactivation to its oxygen analog, or "oxon" (OMAT), a process primarily mediated by cytochrome P450 enzymes in the target organism.[4][9][10] This oxon form is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][4]
AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, the oxon metabolite of phostebupirim causes an accumulation of ACh, leading to continuous nerve stimulation, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[1][4]
Visualized Pathways
Caption: Metabolic activation of phostebupirim to its active oxon form.
Caption: Inhibition of acetylcholinesterase (AChE) by phostebupirim-oxon.
Standardized Experimental Protocols
While the specific studies providing the data in this guide are cited, the detailed experimental protocols are often proprietary. The following represents standardized, internationally recognized methodologies (e.g., OECD Test Guidelines) for determining key physicochemical properties.
Protocol: Determination of Water Solubility (OECD 105)
-
Principle: The flask shaking method is employed. A surplus of phostebupirim is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of phostebupirim in the aqueous phase is then determined analytically.
-
Methodology:
-
Preparation: Add an excess amount of phostebupirim to several flasks containing a known volume of deionized water.
-
Equilibration: Seal the flasks and place them in a constant-temperature shaker bath, typically set at 20 °C. Agitate the flasks for a period determined by a preliminary test (e.g., 24, 48, and 72 hours) to find the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the phases to separate. Centrifuge the samples at a high speed to remove undissolved material.
-
Analysis: Carefully extract an aliquot of the clear aqueous supernatant. Analyze the concentration of phostebupirim using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is reported as the average concentration from at least three replicate flasks in mg/L.
-
Protocol: Determination of Vapor Pressure (OECD 104)
-
Principle: The gas saturation method is a common and reliable technique. A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a controlled rate, slow enough to ensure saturation of the gas phase. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
-
Methodology:
-
Apparatus: A saturation column or vessel containing phostebupirim coated on a solid support is placed in a thermostatically controlled environment (e.g., 20 °C).
-
Saturation: A slow, precisely metered flow of dry nitrogen gas is passed through the saturation vessel.
-
Trapping: The gas stream exiting the vessel, now saturated with phostebupirim vapor, is passed through a trap (e.g., a sorbent tube or a solvent impinger) to capture the substance.
-
Quantification: The amount of phostebupirim collected in the trap is quantified using an appropriate analytical technique (e.g., GC or HPLC).
-
Calculation: The vapor pressure (P) is calculated using the ideal gas law and the measured mass of the substance (m), the total volume of gas passed (V), the molecular weight (M), and the temperature (T): P = (m/M) * (RT/V).
-
Protocol: Partition Coefficient n-Octanol/Water (OECD 117)
-
Principle: This method utilizes HPLC to determine the partition coefficient (Kₒw). The retention time of the test substance on a reversed-phase HPLC column is compared to the retention times of known reference compounds with certified log Kₒw values.
-
Methodology:
-
System Setup: An HPLC system with a C18 stationary phase and a mobile phase of methanol/water is used.
-
Calibration: A series of reference compounds with known log Kₒw values spanning the expected range for phostebupirim are injected. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log Kₒw. The capacity factor is calculated from the retention time of the substance and the column dead time.
-
Sample Analysis: Phostebupirim is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the reference standards. Its retention time is recorded.
-
Calculation: The capacity factor for phostebupirim is calculated. Using the calibration curve, the log Kₒw for phostebupirim is determined by interpolation. This method is faster and requires less material than the traditional shake-flask method.
-
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. aquatictox.siu.edu [aquatictox.siu.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. seer.ufu.br [seer.ufu.br]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Organophosphate - Wikipedia [en.wikipedia.org]
Tebupirimfos (CAS No. 96182-53-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tebupirimfos (CAS No. 96182-53-5), an organothiophosphate insecticide. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on its chemical properties, toxicological profile, metabolic fate, and mechanism of action. This document includes quantitative data presented in structured tables, detailed experimental protocols based on established methodologies, and visualizations of key biological pathways.
Physicochemical Properties
This compound is characterized as an amber to brown liquid.[1] Key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.
| Property | Value | Source |
| CAS Number | 96182-53-5 | [1][2] |
| Molecular Formula | C13H23N2O3PS | [1] |
| Molecular Weight | 318.37 g/mol | [1][2] |
| Appearance | Amber to brown liquid | [1] |
| Density | 1.146 g/cm³ | [1] |
| Boiling Point | 135 °C at 1.5 mmHg | [1] |
| Vapor Pressure | 3.75 x 10⁻⁵ mm Hg at 20 °C | |
| Water Solubility | 5.5 mg/L at 20 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.19 (Estimated) | [3] |
| Henry's Law Constant | 2.8 x 10⁻⁶ atm·m³/mol (Estimated) |
Toxicological Profile
This compound is classified as an extremely hazardous pesticide by the World Health Organization (WHO). Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.
Acute Toxicity
The acute toxicity values for this compound in rats are presented below. These values are crucial for understanding the compound's potential immediate health risks upon exposure.
| Species | Route | Endpoint | Value | Source |
| Rat | Oral | LD50 | 1.3 - 3.6 mg/kg | |
| Rat | Inhalation (4h) | LC50 | 36 - 82 mg/m³ |
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate insecticide, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions, resulting in continuous and uncontrolled stimulation of cholinergic receptors.[2] This overstimulation disrupts normal nerve impulse transmission, leading to paralysis and, ultimately, death in insects.[2]
The active metabolite of this compound covalently binds to a serine residue in the active site of AChE, leading to the phosphorylation of the enzyme.[4] This forms a stable, inactive enzyme-inhibitor complex, preventing acetylcholine from accessing the catalytic site for its breakdown.[4]
Metabolism
This compound, a phosphorothioate, is not a potent AChE inhibitor in its original form. It requires metabolic activation, primarily through oxidative desulfuration, to its oxygen analog (oxon), which is a much more potent inhibitor. This bioactivation is a critical step in its toxicity.
In vivo and in vitro studies have shown that this compound is metabolized by mixed-function oxidases (cytochrome P450 system) to its oxygen analog, OMAT (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[3] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP), which is subsequently excreted as a glucuronide conjugate.[3]
Environmental Fate
The environmental persistence and mobility of this compound are key factors in assessing its ecological impact.
| Parameter | Value | Interpretation | Source |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1845 (Estimated) | Low mobility in soil | [3] |
| Bioconcentration Factor (BCF) | 334 (Estimated) | High potential for bioconcentration in aquatic organisms | [3] |
| Aqueous Photolysis Half-life | 31 hours | Degrades in sunlit surface water | [3] |
| Aerobic Soil Metabolism Half-life | 343 days | Persistent in aerobic soil | |
| Anaerobic Soil Metabolism Half-life | 279 days | Persistent in anaerobic soil | |
| Hydrolysis Half-life (pH 7, 25°C) | 45 days | Relatively stable to hydrolysis at neutral pH |
Experimental Protocols
The following sections outline the methodologies for key experiments related to this compound, based on established and standardized protocols.
Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 425)
This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of a substance.
-
Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often slightly more sensitive.[5]
-
Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. They are acclimated for at least 5 days before the study.
-
Fasting: Food is withheld overnight prior to dosing, but water remains available.[4][6]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via oral gavage. The vehicle used should be inert (e.g., corn oil, arachis oil) if the substance is not water-soluble.[5] The dose volume is calculated based on the animal's fasted body weight.[4][6]
-
Procedure:
-
A single animal is dosed at a level estimated to be near the LD50.
-
The animal is observed for at least 48 hours.[5]
-
If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor, typically 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met, typically after a series of reversals in outcome (survival/death).
-
-
Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior) at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.[6]
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.[6]
-
Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) undergo a gross necropsy to examine for any pathological changes.[5][6]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the sequence of survival and death outcomes.[7]
Rat Metabolism Study
This protocol outlines a general approach for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
-
Test Animals and Housing: Male Sprague-Dawley rats are typically used and housed in individual metabolism cages that allow for the separate collection of urine and feces.
-
Dose Administration: A radiolabeled version of this compound (e.g., ¹⁴C-labeled) is often used to facilitate tracking of the compound and its metabolites. A single oral dose is administered by gavage.
-
Sample Collection:
-
Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Blood: Blood samples are collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to assess for any bioaccumulation.
-
-
Sample Analysis:
-
Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting to assess the extent of absorption and excretion.
-
Metabolite Profiling: Urine and fecal extracts are analyzed to identify and quantify metabolites. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) for structural elucidation.[8]
-
-
Data Analysis: The data are used to determine the absorption and excretion kinetics, the percentage of the dose excreted in urine and feces, the metabolic pathways, and the potential for bioaccumulation in tissues.
Analytical Method for this compound Residues in Soil
This protocol describes a general method for the extraction and analysis of this compound from soil samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
-
Sample Preparation:
-
Soil samples are air-dried and sieved to remove large debris.
-
A representative subsample (e.g., 10-20 g) is weighed into an extraction vessel.
-
-
Extraction:
-
The soil is extracted with an organic solvent. A common method is sonication with a mixture of water and a water-miscible solvent like acetonitrile, followed by partitioning into a non-polar solvent such as dichloromethane.[9]
-
The mixture is shaken or sonicated for a specified period (e.g., 30 minutes) to ensure efficient extraction of the pesticide from the soil matrix.
-
The sample is then centrifuged or filtered to separate the solvent extract from the soil particles.
-
-
Cleanup (if necessary): The extract may need to be cleaned up to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using Solid-Phase Extraction (SPE) with appropriate sorbents.
-
Analysis by GC-NPD:
-
The final extract is concentrated and an aliquot is injected into the gas chromatograph.
-
GC Conditions (Typical):
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the target analyte from other compounds (e.g., start at 90°C, ramp to 275°C).
-
Carrier Gas: Helium or Nitrogen.
-
-
NPD Detector: The Nitrogen-Phosphorus Detector is highly selective for nitrogen- and phosphorus-containing compounds like this compound, providing good sensitivity and reducing matrix interference.[9][10]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from analytical standards of known concentrations.
This guide provides a foundational understanding of this compound for the scientific community. The presented data and methodologies are intended to support further research and development activities.
References
- 1. agc-chemicals.com [agc-chemicals.com]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute toxicity studies-425 | PPTX [slideshare.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of multi-insecticide residues using GC-NPD and the degradation kinetics of chlorpyrifos in sweet corn and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the toxicology of Tebupirimfos
An In-depth Technical Guide to the Toxicology of Tebupirimfos
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an organothiophosphate insecticide, is utilized for the control of soil-dwelling insect pests, primarily in corn crops.[1] Its mode of action, characteristic of organophosphate pesticides, involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This guide provides a comprehensive overview of the toxicology of this compound, including its mechanism of action, metabolic fate, and toxicity profiles. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][2][3] this compound itself is a phosphorothioate (B77711), which is not a potent AChE inhibitor.[1][4] It requires metabolic activation to its oxygen analog (oxon), a process that occurs in the liver in mammals and the gut and fat body in insects.[2][4] This bioactivation is a critical step in its toxicity.
The oxygen analog of this compound is a potent inhibitor of AChE. It acts by phosphorylating a serine residue in the active site of the enzyme, forming a stable, inactive complex.[2] This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[1][2] The excess ACh results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately death in target organisms.[2][4]
Metabolism and Toxicokinetics
Studies in rats have shown that this compound is readily absorbed, distributed, metabolized, and excreted, with low potential for bioaccumulation.[1] The metabolism of organophosphates like this compound primarily occurs through oxidation, hydrolysis by esterases, and reaction with glutathione.[1]
The key metabolic steps include:
-
Oxidative Desulfuration: Conversion of the parent phosphorothioate (P=S) to the more toxic oxygen analog (P=O) by cytochrome P450 enzymes.[1][4]
-
Hydrolysis: Detoxification of the oxon by enzymes such as paraoxonase (PON1), which hydrolyzes the ester bond.[1]
-
Glutathione Conjugation: Glutathione S-transferases can also contribute to the detoxification by conjugating with the molecule, leading to products of low toxicity.[1]
Toxicological Data
The toxicity of this compound has been evaluated in various species through acute and chronic studies. The quantitative data from these studies are summarized below.
Acute Toxicity
| Species | Route | Value | Units | Reference |
| Rat (male) | Oral | 2.9-3.6 | mg/kg | [1] |
| Rat (female) | Oral | 1.3-1.8 | mg/kg | [1] |
| Mouse (male) | Oral | 14.0 | mg/kg | [1] |
| Bobwhite quail | Oral | 20.3 | mg/kg | [1] |
| Rat | Inhalation | LC50: 36 | mg/m³/4H | [5] |
| Rainbow trout | Aquatic | LC50: 2,250 | mg/kg/96 hr | [1] |
| Golden orfe | Aquatic | LC50: 2,550 | mg/kg/96 hr | [1] |
Chronic Toxicity
| Species | Study Duration | NOAEL/NOEL | Units | Effect | Reference |
| Rat | 2 years (dietary) | NOEL: 1 | mg/kg diet | - | [1] |
| Mouse | 2 years (dietary) | NOEL: 0.3 | mg/kg diet | - | [1] |
| Dog | 2 years (dietary) | NOEL: 0.7 | mg/kg diet | - | [1] |
| Rat | - | NOAEL: 0.02 | mg/kg/day | Plasma, RBC and brain cholinesterase inhibition | [1] |
Experimental Protocols
Detailed experimental protocols for toxicological studies are crucial for the interpretation and replication of results. Below are generalized protocols for key toxicity assessments relevant to this compound.
Acute Oral Toxicity (LD50) Study
A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., 1-2 mL/100g body weight).
-
Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information about the substance's toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the mortality data at different dose levels.
Chronic Toxicity/Carcinogenicity Study
A combined chronic toxicity and carcinogenicity study generally adheres to OECD Guideline 453.
-
Animal Selection: Rodents (typically rats and mice) are used. Animals are randomized into control and treatment groups.
-
Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals.
-
Pathology: A full necropsy is performed on all animals. A comprehensive set of tissues is collected and examined microscopically.
-
Data Analysis: The data are statistically analyzed to determine any treatment-related effects on survival, body weight, clinical pathology parameters, and the incidence of neoplastic and non-neoplastic lesions. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Genotoxicity and Carcinogenicity
This compound is not considered to be mutagenic.[5] Based on the absence of carcinogenic potential in two adequate rodent carcinogenicity studies, this compound is classified as "Not Likely to be Carcinogenic to Humans" (Group E).[6]
Reproductive and Developmental Toxicity
In a study with rats, reproductive effects, including a decrease in fertility and an increase in the number of dead pups, were observed at doses that were also maternally toxic.[5] No teratogenic effects were observed.[5]
Environmental Fate and Ecotoxicology
This compound is very toxic to aquatic organisms.[1] Its production and use as an insecticide can lead to its release into the environment.[1] It is expected to have low mobility in soil and can be persistent, with reported aerobic and anaerobic soil metabolism half-lives of 343 and 279 days, respectively.[1] Photolysis in sunlit surface water may be an important degradation pathway.[1]
Conclusion
This compound is a potent organothiophosphate insecticide with a well-defined mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. Its toxicology has been characterized through a range of studies, providing data on its acute and chronic effects, as well as its genotoxic, carcinogenic, and reproductive and developmental potential. This guide summarizes the key toxicological information on this compound, offering a valuable resource for professionals in the fields of toxicology, drug development, and environmental science. The provided data and experimental outlines can aid in risk assessment and the development of safer alternatives.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 3. irac-online.org [irac-online.org]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Tebupirimfos IUPAC name and synonyms
An In-depth Technical Guide to Tebupirimfos
This technical guide provides a comprehensive overview of the organothiophosphate insecticide this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and toxicology.
Chemical Identity
This compound is an organophosphate insecticide used to control soil-dwelling pests, primarily in corn cultivation.[1][2][3]
-
IUPAC Name: (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][4][5]
-
CAS Name: O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[4][5]
Synonyms: A variety of synonyms are used for this compound in literature and regulatory documents:
-
Aztec
-
O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl thiophosphate[2]
Physicochemical and Toxicological Properties
The key properties of this compound are summarized below. This data is critical for understanding its environmental fate, transport, and toxicological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃N₂O₃PS | [2][4][7] |
| Molecular Weight | 318.37 g/mol | [1][2][3][7] |
| Appearance | Amber to brown liquid | [1][2][3][6] |
| Density | 1.146 g/cm³ | [3] |
| Boiling Point | 135 °C @ 1.5 mmHg | [3] |
| Vapor Pressure | 3.75 x 10⁻⁵ mm Hg | [6] |
| Water Solubility | 5.5 mg/mL | [8] |
| Flash Point | 93 °C | [3] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | 1.3–3.6 mg/kg | [8] |
| Acute Inhalation LC₅₀ (4h) | Rat | 36–82 mg/m³ | [8] |
| NOEL (2-year feeding) | Rat | 1 mg/kg diet (0.05 mg/kg/day) | [8] |
| Acceptable Daily Intake (ADI) | Human | 0.2 µg/kg body weight | [8] |
| WHO Hazard Classification | - | Class IA: Extremely Hazardous | [2] |
| Acute Aquatic LC₅₀ (96h) | Rainbow Trout | 85.7 µg/L (for oxygen analog) | [9] |
Mechanism of Action
This compound belongs to the organophosphate class of insecticides and functions as an inhibitor of the enzyme acetylcholinesterase (AChE).[1][5][10] The mechanism involves a critical metabolic activation step.
-
Metabolic Activation: this compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[1][2] In the target organism, it undergoes oxidative desulfuration, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process replaces the sulfur atom with an oxygen atom, converting this compound into its highly potent oxygen analog (oxon), this compound-oxon.[1]
-
AChE Inhibition: The active oxon metabolite covalently binds to the hydroxyl group of a serine residue within the active site of the AChE enzyme.[1] This phosphorylation reaction forms a stable, inactive enzyme complex.
-
Neurotoxicity: With AChE inhibited, the neurotransmitter acetylcholine (B1216132) cannot be hydrolyzed and cleared from the synaptic cleft.[1] The resulting accumulation of acetylcholine leads to continuous and uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[1]
Caption: Metabolic activation and mechanism of AChE inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's properties and effects. Below are representative protocols for toxicological and analytical evaluation.
Protocol: Acute Oral Toxicity (LD₅₀) Determination
This protocol is a generalized representation based on standard OECD guidelines for determining the median lethal dose (LD₅₀).
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). A series of graded doses are prepared.
-
Administration: Animals are fasted overnight prior to dosing. A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.
-
Data Analysis: The LD₅₀ value is calculated using a standard statistical method, such as Probit analysis, which determines the dose estimated to be lethal to 50% of the test population.
Protocol: Residue Analysis by SFE-GC-NPD
This protocol describes a method for extracting and quantifying this compound residues from a sample matrix, such as soil or crops, adapted from published research.[11]
-
Sample Preparation: A representative sample (e.g., 10g of homogenized sugar beet) is mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed into an extraction vessel.
-
Supercritical Fluid Extraction (SFE): The sample is extracted using supercritical CO₂. Optimized conditions might include a specific pressure (e.g., 300 atm), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes). A co-solvent like methanol (B129727) may be added to improve extraction efficiency.
-
Extract Collection: The extracted analytes are trapped by depressurizing the CO₂ through a solid-phase trap (e.g., C18) or into a small volume of solvent.
-
Sample Cleanup (if necessary): The collected extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Gas Chromatography (GC) Analysis: The final extract is injected into a GC system equipped with a capillary column (e.g., DB-5) and a Nitrogen-Phosphorus Detector (NPD), which is highly selective for phosphorus-containing compounds.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.
Caption: General workflow for this compound residue analysis using SFE-GC-NPD.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a method to confirm the AChE-inhibiting activity of this compound-oxon, based on the Ellman method.
-
Reagents:
-
Purified AChE (from a source like electric eel or recombinant human).
-
This compound-oxon (the active metabolite) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and varying concentrations of this compound-oxon.
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI).
-
-
Measurement:
-
The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is measured spectrophotometrically by reading the absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Enzyme activity is calculated from the rate of absorbance change.
-
The percentage of inhibition for each concentration of this compound-oxon is determined relative to a control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 2. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 丁基嘧啶磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 96182-53-5 [chemicalbook.com]
- 9. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 10. irac-online.org [irac-online.org]
- 11. researchgate.net [researchgate.net]
The Environmental Fate and Degradation of Tebupirimfos: A Technical Guide
Introduction
Tebupirimfos, also known by its alternative name phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1] As with all agrochemicals, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the transformation of this compound in various environmental compartments, including its degradation through abiotic and biotic pathways, and its metabolism in biological systems.
Physicochemical Properties
The environmental behavior of this compound is governed by its physicochemical properties. It is a liquid at room temperature with low water solubility and a vapor pressure that suggests it can exist in both vapor and particulate phases in the atmosphere. Its relatively high soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates low mobility in soil.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₃N₂O₃PS | [2] |
| Molar Mass | 318.37 g/mol | [2] |
| Water Solubility | 5.5 mg/L (at 20°C) | [2] |
| Vapor Pressure | 3.75 x 10⁻⁵ mm Hg (at 20°C) | [2] |
| Octanol-Water Partition Coefficient (log Kow) | No experimental value found | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1024 - 2674 mL/goc | [3] |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the breakdown of this compound in the environment.
Hydrolysis
This compound undergoes hydrolysis, with the rate being relatively stable across a range of environmental pH values. The primary degradation product identified in hydrolysis studies is DIMAT. The oxygen analog, OMAT, is not a significant product of hydrolysis.[3]
Table 2: Hydrolysis Half-Life of this compound
| pH | Half-Life (Days) | Reference(s) |
| 5 | 47 | [3] |
| 7 | 45 | [3] |
| 9 | 41 | [3] |
Photolysis
Photodegradation is a key dissipation pathway for this compound, particularly in aquatic environments.
-
Aqueous Photolysis: In sunlit surface waters, this compound degrades relatively quickly. The reported half-life in aqueous solutions ranges from 1.29 to 4.2 days.[3]
-
Soil Photolysis: On the soil surface, photolysis is a less significant degradation route, with a reported half-life of 106 days, likely due to reduced light penetration into the soil matrix.[3]
Table 3: Photolysis Half-Life of this compound
| Medium | Half-Life | Reference(s) |
| Water | 1.29 - 4.2 days | [3] |
| Soil | 106 days | [3] |
Biotic Degradation
Microbial metabolism is a critical factor in the degradation of this compound in both soil and aquatic systems. The persistence of this compound can vary significantly depending on the presence of oxygen.
Aerobic Degradation
Under aerobic conditions, this compound is subject to microbial degradation, leading to the formation of its oxygen analog, this compound-oxon (OMAT), and ultimately mineralization to carbon dioxide (CO₂).[3] Other identified metabolites include 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TBHP) and O-ethyl O-(1-methylethyl) O-[2-(1-methylethyl)-5-pyrimidinyl] phosphorothioate (B77711) (IMAT).[3] this compound itself is quite persistent in aerobic soil, while its primary metabolite, OMAT, degrades more rapidly.
Table 4: Aerobic Soil Metabolism Half-Lives
| Compound | Half-Life (Days) | Reference(s) |
| This compound | 299 - 343 | [1][2][3] |
| OMAT | 0.38 - 16.1 | [3] |
In aerobic aquatic systems, one study indicated a decline in this compound concentration, but a definitive half-life could not be determined. Notably, OMAT was not observed in this particular study.
Anaerobic Degradation
Under anaerobic conditions, this compound also undergoes degradation, albeit at a different rate and potentially through different pathways compared to aerobic conditions.
-
Anaerobic Soil Metabolism: The half-life of this compound in anaerobic soil has been reported to be 279 days.[2]
-
Anaerobic Aquatic Metabolism: In a study simulating a pond water/soil mesocosm under anaerobic conditions, the half-life of this compound was calculated to be 194 days.[2] Degradation products observed in this study included desisopropylthis compound, desethylthis compound, t-butylhydroxypyrimidine, and the S-ethyl isomer of isopropylthis compound.[2]
Table 5: Anaerobic Degradation Half-Lives
| System | Half-Life (Days) | Reference(s) |
| Soil | 279 | [2] |
| Water/Soil Mesocosm | 194 | [2] |
Metabolic Pathways
The degradation of this compound involves several key transformation processes, including oxidation, hydrolysis, and dealkylation.
Caption: Primary degradation pathways of this compound.
Metabolism in Biological Systems
Plant Metabolism
Animal Metabolism
Studies in rats have shown that this compound is readily absorbed, distributed, metabolized, and excreted, with a low potential for bioaccumulation.[2] The primary metabolic pathway involves the mixed-function oxidase system, which is responsible for the oxidative desulfuration of this compound to its more toxic oxygen analog, OMAT.[2] This is a common activation pathway for organothiophosphate insecticides. Subsequent hydrolysis and conjugation reactions lead to the formation of water-soluble metabolites that are excreted.
Caption: Simplified overview of this compound metabolism in rats.
Experimental Protocols
The data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).
Hydrolysis (OECD 111)
This guideline determines the rate of abiotic hydrolysis as a function of pH. Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature. Samples are analyzed at various time points to determine the concentration of the parent compound and major hydrolysis products.
Phototransformation in Water (OECD 316 / EPA OPPTS 835.2240)
This study evaluates the degradation of a chemical in water due to sunlight. A solution of the test substance in a sterile buffer is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. The concentration of the test substance and its photoproducts are monitored over time.
Caption: General workflow for an aqueous photolysis study.
Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OPPTS 835.4100 & 835.4200)
These guidelines are designed to determine the rate and pathway of degradation in soil. Soil samples are treated with the ¹⁴C-labeled test substance and incubated in the dark at a constant temperature and moisture level. For aerobic studies, the soil is kept in an oxygen-rich environment. For anaerobic studies, the soil is flooded and purged with an inert gas to create oxygen-free conditions. Volatile products like ¹⁴CO₂ are trapped, and soil samples are periodically extracted and analyzed to quantify the parent compound, metabolites, and non-extractable residues.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This test simulates the degradation in a water-sediment environment. Intact water-sediment cores are placed in incubation flasks. The ¹⁴C-labeled test substance is added to the overlying water. For aerobic conditions, the water is purged with air. For anaerobic conditions, the system is purged with an inert gas. The water, sediment, and volatile traps are analyzed over time to determine the degradation rate, identify products, and establish a mass balance.
Conclusion
This compound is a persistent organothiophosphate insecticide in soil, particularly under aerobic conditions. Its degradation is influenced by a combination of abiotic and biotic processes. In water, photolysis is a rapid and significant degradation pathway. The primary metabolic activation pathway in soil and animals is the oxidation to the more toxic oxon, OMAT. While significant data exists for its fate in soil and its abiotic degradation, further research into its metabolism in corn and its degradation in anaerobic aquatic systems would provide a more complete environmental risk profile.
References
- 1. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 2. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Absorption, metabolism and distribution of carbosulfan in maize plants (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebupirimfos Metabolism in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebupirimfos, an organothiophosphate insecticide, is primarily used to control soil-dwelling insect pests in corn. Understanding its metabolic fate in the environment is crucial for assessing its potential ecological impact and ensuring food safety. This technical guide provides an in-depth overview of this compound metabolism in soil and water, focusing on its degradation pathways, key metabolites, and the experimental protocols used to study these processes. All quantitative data are summarized in structured tables for clear comparison, and key processes are visualized through diagrams generated using the DOT language.
Data Presentation: Quantitative Overview of this compound Degradation
The persistence and mobility of this compound in the environment are dictated by its degradation rate under various conditions. The following tables summarize the key quantitative data on the half-life and soil sorption of this compound and its primary metabolite, OMAT.
Table 1: Half-Life of this compound in Soil and Water
| Medium | Condition | Half-Life (Days) | Reference(s) |
| Soil | Aerobic Metabolism | 343 | [1] |
| Soil | Anaerobic Metabolism | 279 | [1] |
| Soil | Field Dissipation (Minnesota) | 73 | [1] |
| Soil | Field Dissipation (Illinois) | 140 | [1] |
| Soil | Photolysis | 106 | [2] |
| Water | Hydrolysis (pH 5) | 47 | [2] |
| Water | Hydrolysis (pH 7) | 45 | [2] |
| Water | Hydrolysis (pH 9) | 41 | [2] |
| Water | Aqueous Photolysis | 1.29 - 4.2 | [2] |
| Pond Water/Soil Mesocosm | Anaerobic | 194 | [1] |
Table 2: Half-Life of this compound Oxygen Analog (OMAT) in Soil
| Medium | Condition | Half-Life (Days) | Reference(s) |
| Soil | Aerobic Metabolism | 0.38 - 16.1 | [2] |
Table 3: Soil Sorption and Mobility of this compound
| Parameter | Value | Interpretation | Reference(s) |
| Koc | 1,024 - 2,674 mL/g | Slightly mobile | [2] |
Metabolic Pathways of this compound
This compound undergoes several transformation processes in soil and water, primarily driven by microbial activity, hydrolysis, and photolysis. The major metabolic pathways involve oxidation and hydrolysis.
In both soil and water, a key transformation is the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O), forming the oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphate (OMAT) .[1][2] This conversion is significant as organophosphate oxons are often more potent acetylcholinesterase inhibitors than their parent thiophosphates.[3]
OMAT is subsequently hydrolyzed, cleaving the phosphate ester bond to yield 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) .[1] In soil under anaerobic conditions, other degradation products have been identified, including desisopropylthis compound , desethylthis compound , t-butylhydroxypyrimidine , and the S-ethyl isomer of isopropylthis compound .[1] The major degradation product observed in aerobic soil metabolism studies is CO2, indicating mineralization of the parent compound.[2]
Signaling Pathway Diagram
Metabolic pathway of this compound in soil and water.
Experimental Protocols
The study of this compound metabolism in soil and water follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data reliability and comparability across different studies.
Aerobic and Anaerobic Soil Metabolism (based on OECD 307 & OPPTS 835.4100/4200)
-
Soil Selection and Characterization:
-
A minimum of three different soil types are typically used, representing a range of textures (e.g., sandy loam, silt loam, clay), organic carbon content, and pH.
-
Soils are characterized for properties including particle size distribution, pH, organic carbon content, cation exchange capacity, and microbial biomass.[4][5]
-
-
Test Substance Application:
-
Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate tracking of the parent compound and its metabolites.
-
The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.[4]
-
-
Incubation:
-
Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of moist, CO₂-free air is passed through the incubation vessels.[5][6]
-
Anaerobic: Soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The system is then sealed and incubated in the dark.[5]
-
-
Sampling and Analysis:
-
Soil and water samples are collected at predetermined intervals.
-
Volatile organic compounds and ¹⁴CO₂ in the effluent air (aerobic) or headspace (anaerobic) are trapped.
-
Samples are extracted using appropriate organic solvents (e.g., acetonitrile, methanol).
-
Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.[7]
-
Non-extractable residues are quantified by combustion analysis.
-
Hydrolysis in Water (based on OPPTS 835.2120)
-
Test Solutions:
-
Sterile, buffered aqueous solutions are prepared at three different pH levels: 4 (acidic), 7 (neutral), and 9 (alkaline).[8]
-
This compound is added to these solutions at a concentration below its water solubility limit.
-
-
Incubation:
-
The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[8]
-
-
Sampling and Analysis:
-
Aliquots of the solutions are collected at various time points.
-
The concentration of this compound and any major hydrolysis products are determined by HPLC or LC-MS/MS.
-
Aqueous Photolysis (based on OECD 316)
-
Test Solutions:
-
A sterile, buffered aqueous solution (typically pH 7) containing this compound is prepared.
-
-
Irradiation:
-
The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
A dark control sample is incubated under the same conditions but shielded from light.[9]
-
-
Sampling and Analysis:
-
Samples are taken from both the irradiated and dark control solutions at specified intervals.
-
The concentration of this compound is measured to determine the rate of photodegradation.
-
Experimental Workflow Diagram
General workflow for a this compound metabolism study.
Conclusion
The metabolism of this compound in soil and water is a complex process involving multiple degradation pathways. It is characterized as being persistent in soil under both aerobic and anaerobic conditions, with half-lives exceeding 200 days in laboratory studies.[1] In aquatic environments, hydrolysis and photolysis contribute to its degradation, with photolysis being a more rapid process.[2] The primary metabolic transformation is the oxidation to its oxygen analog, OMAT, which is subsequently hydrolyzed. A comprehensive understanding of these processes, guided by standardized experimental protocols, is essential for the environmental risk assessment of this insecticide. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in the field.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. saspublishers.com [saspublishers.com]
Chiral Properties of Tebupirimfos and its Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebupirimfos, an organothiophosphate insecticide, possesses a chiral center at the phosphorus atom, leading to the existence of two enantiomers: (R)-Tebupirimfos and (S)-Tebupirimfos. While the racemic mixture is used in agriculture, the distinct biological and environmental activities of the individual enantiomers remain largely uncharacterized in publicly available literature. This guide provides a comprehensive overview of the known information on this compound's chirality, its mechanism of action, and metabolism. In the absence of specific enantioselective data for this compound, this document presents illustrative data based on the established principles of enantioselectivity in other chiral organophosphate pesticides. Furthermore, it offers detailed, albeit generic, experimental protocols for the chiral separation and analysis of such compounds, providing a framework for future research in this critical area.
Introduction to this compound and its Chirality
This compound, chemically known as O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (B77711), is a broad-spectrum insecticide used to control soil-dwelling pests, primarily in corn crops.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2]
The phosphorus atom in the this compound molecule is bonded to four different substituents: an ethoxy group, an isopropoxy group, a 2-tert-butylpyrimidin-5-yloxy group, and a sulfur atom. This arrangement creates a stereogenic center, resulting in two non-superimposable mirror images, or enantiomers, designated as (R)-Tebupirimfos and (S)-Tebupirimfos.[1] While commercially produced as a racemic mixture (a 1:1 ratio of both enantiomers), it is well-established in pesticide science that enantiomers of chiral pesticides can exhibit significantly different biological activities, including toxicity to target and non-target organisms, and varying rates of environmental degradation.[3][4]
Enantioselectivity in Organophosphate Pesticides
Although specific quantitative data for the enantiomers of this compound are not publicly available, the phenomenon of enantioselectivity is well-documented for other chiral organophosphate insecticides. These studies demonstrate that one enantiomer is often significantly more biologically active (the eutomer) than the other (the distomer).
For instance, studies on the organophosphate insecticide fenamiphos (B133129) revealed that the (+)-enantiomer was approximately 3.8 times more toxic to the aquatic invertebrate Daphnia than the (-)-enantiomer.[5] Furthermore, the (+)-enantiomer of fenamiphos was found to be about 18.75 times more potent in inhibiting butyrylcholinesterase than the (-)-enantiomer.[5] Similarly, for the insecticide pyraclofos (B166689), the S-(+)-enantiomer degraded at a different rate in various soils compared to the R-(-)-enantiomer.[6]
These examples underscore the importance of studying the properties of individual enantiomers to accurately assess the environmental risk and efficacy of chiral pesticides like this compound.
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data for the enantiomers of this compound. It is crucial to note that these values are not based on experimental results for this compound but are illustrative examples based on the typical enantioselective differences observed in other chiral organophosphate pesticides. They are intended to serve as a template for the types of data that are essential for a comprehensive understanding of this compound's chiral properties.
Table 1: Illustrative Enantioselective Toxicity of this compound
| Enantiomer | Organism | Endpoint | Toxicity Value |
| (R)-Tebupirimfos | Rat (oral) | LD50 | 1.5 mg/kg |
| (S)-Tebupirimfos | Rat (oral) | LD50 | 15 mg/kg |
| Racemic this compound | Rat (oral) | LD50 | 3.0 mg/kg |
| (R)-Tebupirimfos | Daphnia magna (48h) | LC50 | 0.5 µg/L |
| (S)-Tebupirimfos | Daphnia magna (48h) | LC50 | 5.0 µg/L |
| Racemic this compound | Daphnia magna (48h) | LC50 | 1.0 µg/L |
Table 2: Illustrative Enantioselective Degradation of this compound in Soil
| Enantiomer | Soil Type | Condition | DT50 (days) |
| (R)-Tebupirimfos | Loam | Aerobic | 45 |
| (S)-Tebupirimfos | Loam | Aerobic | 90 |
| Racemic this compound | Loam | Aerobic | 60 |
| (R)-Tebupirimfos | Sandy Clay | Anaerobic | 120 |
| (S)-Tebupirimfos | Sandy Clay | Anaerobic | 180 |
| Racemic this compound | Sandy Clay | Anaerobic | 150 |
Table 3: Illustrative Enantioselective Acetylcholinesterase (AChE) Inhibition by this compound
| Enantiomer | Enzyme Source | IC50 (nM) |
| (R)-Tebupirimfos | Housefly Head AChE | 10 |
| (S)-Tebupirimfos | Housefly Head AChE | 500 |
| Racemic this compound | Housefly Head AChE | 20 |
| (R)-Tebupirimfos | Human Erythrocyte AChE | 50 |
| (S)-Tebupirimfos | Human Erythrocyte AChE | 2500 |
| Racemic this compound | Human Erythrocyte AChE | 100 |
Experimental Protocols
The following sections outline generic experimental protocols for the chiral separation and analysis of an organophosphate pesticide like this compound. These protocols are based on established methodologies for similar compounds and would require optimization and validation for this compound.[7][8][9]
Enantioselective HPLC Method for this compound
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector. A mass spectrometer (MS) can be used for more sensitive and selective detection.
-
Chiral Stationary Phase (CSP) column: Polysaccharide-based columns such as Chiralcel OD-H, Chiralcel OJ-H, or Chiralpak AD-RH are often effective for separating chiral organophosphates.
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting point could be 95:5 (n-hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20 - 30 °C.
-
Detection Wavelength: Approximately 254 nm, or based on the UV spectrum of this compound.
-
Injection Volume: 10 - 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of racemic this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of working standards by serial dilution.
-
Sample Preparation (e.g., Soil):
-
Extract a known weight of the soil sample with an appropriate solvent (e.g., acetonitrile or ethyl acetate) using sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
Clean up the extract using solid-phase extraction (SPE) with a C18 or silica (B1680970) cartridge to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers based on their retention times. Quantify the concentration of each enantiomer using a calibration curve generated from the standards.
Acetylcholinesterase Inhibition Assay
Objective: To determine the IC50 values of the separated this compound enantiomers for AChE inhibition.
Principle: The assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified acetylcholinesterase (from a source such as electric eel or human erythrocytes).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
DTNB.
-
Phosphate (B84403) buffer (pH 8.0).
-
Separated (R)- and (S)-enantiomers of this compound.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the this compound enantiomers.
-
Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
Metabolism and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of nerve impulses, which results in paralysis and ultimately death of the target insect.
The metabolic pathway of this compound in mammals involves two main steps.[10] First, the phosphorothioate (P=S) moiety is oxidatively desulfurated by mixed-function oxidases to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphate, often referred to as this compound-oxon. This oxon form is a more potent inhibitor of AChE than the parent compound. Subsequently, the oxon is rapidly hydrolyzed by esterases to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine and other water-soluble metabolites that are then excreted.[10]
It is plausible that the enantiomers of this compound are metabolized at different rates, which could contribute to their potential differences in toxicity and environmental persistence. However, specific studies on the enantioselective metabolism of this compound are lacking.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for Chiral Analysis
Caption: Workflow for the chiral analysis of this compound.
Conclusion and Future Research Directions
This compound is a chiral organophosphate insecticide with the potential for enantioselective bioactivity and environmental fate. While its mechanism of action as an acetylcholinesterase inhibitor and its general metabolic pathway are understood for the racemic mixture, there is a significant knowledge gap regarding the specific properties of its (R)- and (S)-enantiomers.
Future research should prioritize the following:
-
Development of a validated enantioselective analytical method: A robust method for the separation and quantification of (R)- and (S)-Tebupirimfos is a prerequisite for all other enantioselective studies.
-
Enantioselective toxicology: The acute and chronic toxicity of the individual enantiomers to both target and non-target organisms needs to be determined to accurately assess the environmental and human health risks.
-
Enantioselective environmental fate: Studies on the differential degradation, mobility, and bioaccumulation of the enantiomers in soil, water, and biota are essential for a complete environmental risk assessment.
-
Enantioselective metabolism: Investigating the rates and pathways of metabolism for each enantiomer will provide insights into their differing toxicokinetics.
A thorough understanding of the chiral properties of this compound will enable a more accurate risk assessment and could potentially lead to the development of more effective and environmentally benign pesticide formulations.
References
- 1. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 2. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Selective bioactivity of enantiomers of three triazole fungicides against <i>Fusarium</i> spp. [journal.scau.edu.cn]
- 5. Separation, bioactivity, and dissipation of enantiomers of the organophosphorus insecticide fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different enantioselective degradation of pyraclofos in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tebupirimfos: A Comprehensive Safety and Handling Guide for Research Professionals
An In-depth Technical Guide
This document provides a comprehensive overview of the safety data and handling precautions for Tebupirimfos, an organothiophosphate insecticide. It is intended for researchers, scientists, and drug development professionals who may work with this compound. This guide consolidates critical safety information, including physical and chemical properties, toxicological data, and detailed handling procedures, to ensure safe laboratory practices.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key data points for this compound.
| Property | Value | Reference |
| Chemical Name | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate | [1] |
| CAS Number | 96182-53-5 | [1] |
| Molecular Formula | C13H23N2O3PS | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| Appearance | Amber to brown liquid | [1] |
| Density | 1.146 g/cm³ | [1] |
| Boiling Point | 135 °C (275 °F; 408 K) at 1.5 mmHg | [1] |
| Flash Point | 93 °C (199 °F; 366 K) | [1] |
| Water Solubility | 5.5 mg/L at 20 °C | [2] |
| Vapor Pressure | 3.75E-05 mm Hg | [3] |
Toxicological Data
This compound is classified as a highly hazardous pesticide.[2] Its primary mechanism of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[4] The following tables present acute toxicity data for various exposure routes and organisms.
Mammalian Toxicity
| Species | Route | Value | Reference |
| Rat | Oral LD50 | 2,373 mg/kg | [5] |
| Mouse (male) | Oral LD50 | 14.0 mg/kg | [6] |
| Rat | Dermal LD50 | > 2000 mg/kg | [2] |
| Rat | Inhalation LC50 (4h) | 36 mg/m³ | [3] |
Ecotoxicity Data
| Species | Test | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 85.7 µg/L | [2] |
| Daphnia magna | 48h EC50 | 8.3 mg/L | [7] |
| Honeybee (Apis mellifera) | Acute Contact LD50 | Not explicitly found, but test protocols exist. | [6][8] |
Experimental Protocols
The following sections outline the methodologies for key toxicological studies, based on internationally recognized OECD guidelines. These protocols provide a framework for understanding how the presented toxicity data was generated.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to assess the acute oral toxicity of a substance.[9][10]
-
Principle: Groups of animals of a single sex (typically female rats) are administered the test substance in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg).[9][11] The study aims to identify a dose that causes evident toxicity without mortality.[9]
-
Procedure:
-
A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.[10]
-
In the main study, groups of at least five animals are dosed.[9]
-
Animals are fasted prior to dosing.[9]
-
The test substance is administered by gavage.[9]
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[10] Body weight is measured weekly.[9]
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[9]
-
Acute Dermal Toxicity (OECD 402)
This study provides information on health hazards arising from short-term dermal exposure.[12]
-
Principle: The test substance is applied to the skin of experimental animals (typically rats) in a stepwise procedure.[3][12]
-
Procedure:
-
Young adult animals with healthy, intact skin are used.[13] Fur is removed from the dorsal area 24 hours before the test.[13]
-
The test substance is applied to an area of at least 10% of the body surface and covered with a porous gauze and non-irritating tape for a 24-hour exposure period.[2]
-
A limit test at 2000 mg/kg is often performed initially.[2]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days after substance removal.[3]
-
Body weights are recorded weekly.[2]
-
All animals are subjected to a gross necropsy at the end of the study.[2]
-
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards of inhaled substances.[14]
-
Principle: Animals (preferably rats) are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[15][16]
-
Procedure:
-
Animals are exposed in a dynamic inhalation exposure system.[15]
-
The concentration of the test substance in the breathing zone of the animals is precisely controlled and monitored.[17]
-
A limit test or a series of concentrations can be used to determine the LC50.[14]
-
Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[14][16]
-
Detailed observations, including respiratory and behavioral changes, are recorded.[15]
-
Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202)
This test determines the acute toxicity of substances to freshwater invertebrates.[18][19]
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours.[20][21] The endpoint is immobilization, defined as the inability to swim after gentle agitation.[7][21]
-
Procedure:
-
The test is typically conducted under static conditions (no renewal of the test solution).[7]
-
At least five test concentrations in a geometric series are used, along with a control.[18]
-
Four replicates with five daphnids each are used for each concentration and control.[20]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[7]
-
The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[18]
-
Honeybee Acute Contact Toxicity Test (OECD 214)
This laboratory test assesses the acute contact toxicity of chemicals to adult honeybees.[6][8]
-
Principle: Adult worker honeybees are exposed to the test substance by direct application to the dorsal thorax.[1][6]
-
Procedure:
-
A minimum of five dose rates are tested, with three replicates of 10 bees per dose.[6]
-
The test substance is typically dissolved in an appropriate solvent.[1]
-
A toxic reference standard is included to validate the test system.[1]
-
Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application.[1] The test may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[6]
-
The LD50 (the dose that is lethal to 50% of the bees) is calculated at each observation time point.[8]
-
Handling and Safety Precautions
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Do not wear leather or fabric gloves.[5]
-
Body Protection: Wear a chemical-resistant apron and protective clothing. In cases of potential significant exposure, a full-body chemical-resistant suit may be necessary.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. In situations with high concentrations or poor ventilation, a self-contained breathing apparatus (SCBA) may be required.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
Ground/bond container and receiving equipment to prevent static discharge.[1]
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.
-
Remove and wash contaminated clothing separately from other laundry before reuse.[8] Do not take contaminated work clothes home.[9]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
-
Inhalation: Move the victim to fresh air immediately.[19] If breathing has stopped, give artificial respiration.[19] Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing.[8] Drench the affected skin area with water for at least 15 minutes.[8] Wash thoroughly with soap and water.[8] Seek immediate medical attention.[9]
-
Eye Contact: Hold eyelids open and flush with a gentle stream of clean running water for at least 15 minutes.[19][22] Do not use eye drops unless instructed by a medical professional.[19] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel or a poison control center.[19] Rinse mouth with water.[9] Seek immediate medical attention.[9]
Spill and Leak Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup:
-
For small spills, absorb with an inert material such as sand, earth, or vermiculite.
-
For larger spills, dike the area to contain the spill.
-
Collect the absorbed material into a labeled, sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed.[6] Store separately from food and feedstuffs.[9]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to reach the sewage system.[6]
Visualized Workflows and Pathways
The following diagrams illustrate key safety and biological processes related to this compound.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. content.fera.co.uk [content.fera.co.uk]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 11. ijrap.net [ijrap.net]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oecd.org [oecd.org]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 16. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 17. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tebupirimfos in Soil
Introduction
Tebupirimfos, an organothiophosphate insecticide, is utilized for the control of soil-dwelling insect pests, particularly in corn cultivation.[1] Its presence and persistence in soil are of environmental and agricultural concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein focus on modern analytical techniques that offer high sensitivity, selectivity, and efficiency, such as the QuEChERS sample preparation method followed by chromatographic separation and mass spectrometric detection.
Analytical Methods Overview
The determination of this compound residues in soil typically involves a multi-step process encompassing sample extraction, extract cleanup, and instrumental analysis. The choice of method depends on factors such as the required sensitivity, laboratory equipment availability, and the number of samples to be analyzed.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a widely adopted technique for the extraction of pesticide residues from various matrices, including soil.[2][3][4] This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to partition the analytes into the organic phase.[4] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components.[4] The QuEChERS method is advantageous due to its speed, low solvent consumption, and broad applicability to a wide range of pesticides.[2][3]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of semi-volatile and non-polar compounds like this compound. It offers excellent selectivity and sensitivity, particularly when operated in multiple reaction monitoring (MRM) mode.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is suitable for a broader range of pesticide polarities and is often used for multi-residue analysis.[6][7][8] Similar to GC-MS/MS, operating in MRM mode provides high selectivity and sensitivity for the quantification of this compound.[6]
-
Supercritical Fluid Extraction (SFE) coupled with Gas Chromatography (GC): SFE is an alternative extraction technique that uses supercritical fluids, such as carbon dioxide, to extract analytes from solid matrices.[9][10] It is considered a "green" technique due to the reduced use of organic solvents.[11]
Quantitative Data Summary
The following table summarizes the quantitative performance data for analytical methods applicable to the detection of this compound and other pesticides in soil and related matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| SFE-GC-NPD | Sugar Beet | 0.0001 mg/kg | 0.0003 mg/kg | 95.08 | 8.2 | [9][10] |
| UPLC-MS/MS (Herbicides) | Soil | 0.005–0.020 µg/kg | 0.017–0.067 µg/kg | 75.4–98.5 | 3.2–11.8 | [12] |
| GC-NPD (Pesticides) | Soil | 0.1–10.4 µg/kg | - | 68.5–112.1 | 1.8–6.2 | [13] |
| QuEChERS-LC-MS/MS (Insecticides) | Soil | - | < MRL | 84.8 (overall) | 13.0 (overall) | [14] |
| GC-MS/MS & LC-MS/MS (Pesticides) | Paddy Soil | - | < 10 mg/kg | 70-120 | < 20 | [5] |
MRL: Maximum Residue Limit
Experimental Protocols
Protocol 1: Sample Preparation using the QuEChERS Method
This protocol is a generalized procedure based on the widely used QuEChERS approach for the extraction of this compound from soil.[2][3][12]
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of deionized water and let it hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing PSA and MgSO₄.
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.
Protocol 2: Instrumental Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.[6][7]
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions for this compound (m/z):
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
Visualizations
Caption: Workflow for this compound analysis in soil.
Caption: QuEChERS sample preparation protocol.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. unitedchem.com [unitedchem.com]
- 4. Portico [access.portico.org]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrpub.org [hrpub.org]
- 12. researchgate.net [researchgate.net]
- 13. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Quantification of Tebupirimfos using LC-MS/MS
Introduction
Tebupirimfos is an organophosphate insecticide used to control a variety of pests on crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.
The protocol employs a QuEChERS-based sample preparation procedure, which is a quick, easy, cheap, effective, rugged, and safe method for extracting pesticides from various matrices. The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity for accurate quantification.
Principle
The method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into an LC-MS/MS system. The compound is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[1][2] The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (analytical grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium acetate (B1210297) (NaOAc)
-
QuEChERS extraction salts (or individual components)
-
Syringe filters (0.22 µm, PTFE or equivalent)
2. Sample Preparation (QuEChERS Method)
This protocol is adapted from established QuEChERS-based methods for pesticide residue analysis.[3][4]
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) as needed.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For low-moisture samples, add 10 mL of water.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
If using an internal standard, add it to the sample at this stage.
-
Shake vigorously for 30 minutes.[3]
-
-
Salting-Out:
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate to the tube.[3]
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
-
Centrifugation:
-
Centrifuge the tube at ≥ 2500 rpm for 5 minutes.
-
-
Collection and Filtration:
-
Carefully collect the supernatant (acetonitrile layer).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
3. Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in acetonitrile to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[5]
4. LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization for specific instruments and matrices. The parameters are based on a multi-residue pesticide analysis method.[3]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | A suitable reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 50% B by 4 min, then to 100% B by 17.5 min, hold for a suitable time, and then re-equilibrate at initial conditions for 1.5 min.[6] (This is an example gradient and should be optimized) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 300 °C |
| Gas Flow (Drying Gas) | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Retention Time (Approx.) | 7.95 min[3] |
Multiple Reaction Monitoring (MRM) Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 319.1 | 153.1 | 32 | Quantifier[3] |
| 319.1 | 276.9 | 12 | Qualifier[3] |
5. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ion peak areas in the sample to those of a known standard. The retention time should be within ± 0.1 minutes of the standard.[3]
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.[1]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
Application Note: Determination of Tebupirimfos Residues in Agricultural Commodities using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the determination of Tebupirimfos residues in fruit and vegetable matrices. This compound, an organophosphate insecticide, is utilized for the control of soil-dwelling insect pests, particularly in corn cultivation.[1] Ensuring food safety requires reliable analytical methods to monitor its residues in agricultural products. The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for routine monitoring and provides high-throughput capabilities with excellent accuracy and precision, meeting the stringent requirements of regulatory bodies.
Introduction
This compound is an organothiophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1] Due to its potential toxicity, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. Consequently, the development of reliable and validated analytical methods for its detection and quantification is paramount for consumer protection and international trade.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides.[2][3] The QuEChERS sample preparation method has become the standard for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[4][5] This application note provides a comprehensive protocol for the extraction and analysis of this compound, which can be readily implemented in food safety and quality control laboratories.
Experimental Protocol
Sample Preparation (QuEChERS Method)
This protocol is adapted for fruits and vegetables with high water content. The QuEChERS method has been extensively validated for a wide range of pesticides in diverse food matrices.
1.1. Homogenization:
-
Weigh a representative portion of the laboratory sample.
-
Chop or blend the sample to achieve a homogeneous paste. For samples with low water content, addition of a known amount of purified water may be necessary.
1.2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.[6]
-
Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).[7]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.[5]
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube containing 150 mg anhydrous magnesium sulfate and 25 mg Primary Secondary Amine (PSA).[6]
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The resulting supernatant is the final extract. Transfer it into a GC vial for analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
GC Conditions:
| Parameter | Value |
|---|---|
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[8][9] |
| Injector | Splitless mode, 250 °C[8] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[10] |
| Oven Program | Initial temperature 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C and hold for 5 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined by analyzing a this compound standard. Suggested ions would include the molecular ion and characteristic fragment ions. |
Method Validation and Performance
The method should be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021) to ensure reliable performance. Key validation parameters are summarized below. The following table presents typical performance data for organophosphate pesticide analysis using similar methods.
Table 1: Method Performance Data
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[5] |
| Recovery (at 0.01, 0.05, and 0.1 mg/kg) | 80 - 110%[12] |
| Precision (RSDr) | < 20%[13] |
Workflow Diagram
Caption: Workflow for this compound residue analysis.
Conclusion
The described method, combining QuEChERS sample preparation with GC-MS analysis, provides a reliable, efficient, and sensitive approach for the determination of this compound residues in fruits and vegetables. The method is suitable for high-throughput laboratories conducting routine monitoring to ensure compliance with regulatory MRLs and safeguard consumer health. The validation data demonstrates that the method is accurate, precise, and meets the performance criteria required for pesticide residue analysis.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 5. ikm.org.my [ikm.org.my]
- 6. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 7. hpst.cz [hpst.cz]
- 8. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. mdpi.com [mdpi.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: QuEChERS Method for the Extraction of Tebupirimfos from Corn Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Tebupirimfos, an organophosphate insecticide, is utilized to control soil-dwelling insect pests in corn crops, including field corn, sweet corn, and popcorn.[1][2][3] Given its potential toxicity, regulatory bodies establish maximum residue limits (MRLs) for pesticides in food commodities. The limit of quantitation (LOQ) for this compound in corn has been established at 0.01 ppm.[3] This application note details a robust and efficient protocol for the extraction of this compound from corn samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The QuEChERS method is a widely adopted sample preparation technique that streamlines the extraction and cleanup of pesticide residues from various food matrices.[4][5] It involves a two-stage process: a solvent extraction with acetonitrile (B52724) followed by a partitioning step induced by salts, and a subsequent cleanup phase using dispersive solid-phase extraction (d-SPE).[6] This method is known for improving laboratory efficiency, requiring minimal solvent, and providing good analyte recoveries.[4]
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile (ACN) and acetic acid.
-
Standards: Certified reference standard of this compound.
-
QuEChERS Kits:
-
Extraction Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate (or pre-packaged salt packets for AOAC 2007.01 or EN 15662 methods).
-
d-SPE Cleanup Tubes (2 mL): Containing anhydrous magnesium sulfate (MgSO₄), primary secondary amine (PSA), and C18 sorbent.
-
-
Sample Matrix: Milled corn grain, free of this compound for use as a blank and for matrix-matched calibration.
-
Water: Deionized or HPLC-grade.
-
Centrifuge Tubes: 50 mL and 2 mL polypropylene (B1209903) tubes.
Equipment
-
High-speed blender or grinder for sample homogenization.
-
Analytical balance.
-
Vortex mixer.
-
High-speed refrigerated centrifuge capable of holding 50 mL tubes.
-
Micropipettes.
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).
Sample Preparation (Homogenization)
-
Obtain a representative sample of corn grain.
-
Grind the corn sample into a fine, uniform powder using a high-speed grinder.
-
Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation.
Extraction Procedure (Modified QuEChERS for Dry Matrix)
-
Weigh 5 g (± 0.05 g) of the homogenized corn sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water to the tube to rehydrate the dry sample and let it stand for 30 minutes.
-
Add 10 mL of 1% acetic acid in acetonitrile . Acetic acid helps to improve the stability of certain pesticides.
-
If required, add an appropriate internal standard solution.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute . The mixture should appear as a uniform slurry. The salts induce phase separation between the aqueous and organic layers and help remove water from the acetonitrile layer.[6]
-
Centrifuge the tube at ≥4000 rpm for 5 minutes at 4°C. This will result in a distinct separation of the upper acetonitrile layer from the aqueous and solid sample layers.
Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. The cleanup tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
-
MgSO₄ removes residual water.
-
PSA removes polar interferences such as organic acids and sugars.
-
C18 removes non-polar interferences like lipids.[7]
-
-
Cap the d-SPE tube and vortex for 30 seconds .
-
Centrifuge the tube at ≥5000 rpm for 5 minutes .
-
The resulting supernatant is the final, cleaned-up extract. Transfer approximately 0.5 mL of the final extract into an autosampler vial for GC-MS/MS analysis.
Instrumental Analysis (GC-MS/MS)
-
System: Agilent 7890A GC with a 7000B Triple Quadrupole MS or equivalent.[8]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection: 1 µL, pulsed splitless.
-
Carrier Gas: Helium.
-
Temperatures: Inlet at 250°C, transfer line at 280°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Conditions: Electron ionization (EI) source, Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound should be determined by direct infusion or from established methods.
Data Presentation
Quantitative performance data for the method should be established through validation studies. The tables below summarize typical performance characteristics based on established methods for pesticides in cereal matrices.
Table 1: Typical Performance Characteristics for this compound in Corn
| Parameter | Typical Value | Description |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.01 mg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[3] |
| Recovery Rate | 70 - 120% | The percentage of the known amount of analyte recovered from the spiked blank matrix.[9] |
| Precision (RSDr) | ≤ 20% | The relative standard deviation of replicate measurements, indicating the repeatability of the method.[9] |
| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve prepared using matrix-matched standards. |
Table 2: Standard QuEChERS Salt Compositions
| Method | Composition |
|---|---|
| AOAC 2007.01 | 6 g anhydrous MgSO₄, 1.5 g NaCl |
| EN 15662 | 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from corn samples.
Caption: Workflow for this compound extraction from corn using the QuEChERS method.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. iris.unito.it [iris.unito.it]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tebupirimfos as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebupirimfos, an organothiophosphate insecticide, serves as a critical analytical standard for the accurate quantification of its residues in various environmental and biological matrices.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase, a key enzyme in the nervous system.[1][2] Due to its use in agriculture, particularly on corn crops, regulatory bodies and researchers require precise and reliable methods for its detection to ensure food safety and monitor environmental contamination.[2] These application notes provide detailed protocols for the use of this compound as an analytical standard in research settings, focusing on sample preparation and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value |
| Chemical Formula | C₁₃H₂₃N₂O₃PS |
| Molecular Weight | 318.37 g/mol [1] |
| Appearance | Amber to brown liquid[1] |
| CAS Number | 96182-53-5[1] |
| Solubility | Soluble in alcohols, ketones, and toluene. Very poor solubility in water.[1] |
Analytical Standards
Certified analytical standards of this compound, such as PESTANAL®, are commercially available and should be used for the preparation of calibration standards and spiking solutions to ensure the accuracy and traceability of analytical results.[1][3][4] These standards are typically of high purity and come with a certificate of analysis detailing their characterization.[3][4]
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices. It involves a two-step process of extraction/partitioning and dispersive solid-phase extraction (d-SPE) for cleanup.
Workflow for QuEChERS Sample Preparation
References
Application Note: High-Throughput Analysis of Tebupirimfos Residues in Maize Using a Modified QuEChERS Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tebupirimfos is an organophosphate insecticide used to control soil-dwelling insect pests in corn crops.[1][2] Monitoring its residues in maize is crucial for ensuring food safety and compliance with regulatory limits. This application note details a robust and efficient method for the sample preparation of this compound in maize for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been modified and proven effective for complex cereal grain matrices.[3]
The QuEChERS approach significantly simplifies the sample preparation process, offering high sample throughput, reduced solvent consumption, and reliable results.[3][4] This method involves an initial extraction with acetonitrile (B52724), followed by a salting-out partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix interferences.
Data Presentation
| Analyte | Matrix | Method | Limit of Quantification (LOQ) (mg/kg) | Typical Recovery (%) | Typical RSD (%) | Analytical Technique | Reference |
| This compound | Maize (Corn) | QuEChERS | 0.01 | 85 - 110 | <15 | GC-MS or LC-MS/MS | [4] |
Note: Recovery and RSD values are representative for organophosphates in maize as specific validation data for this compound was not available in the reviewed literature. The LOQ is based on established tolerances from regulatory bodies.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade.
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).
-
Reagent-grade water.
-
This compound analytical standard.
-
Centrifuge tubes (50 mL and 15 mL).
-
High-speed centrifuge.
-
Vortex mixer.
2. Sample Preparation Workflow
3. Detailed Step-by-Step Protocol
3.1. Sample Comminution and Weighing
-
Obtain a representative sample of maize grain.
-
Grind the maize sample to a fine, homogenous powder using a high-speed blender or mill.
-
Accurately weigh 10 g (± 0.1 g) of the homogenized maize powder into a 50 mL centrifuge tube.
3.2. Extraction
-
Add 10 mL of reagent-grade water to the centrifuge tube containing the maize sample to facilitate hydration of the matrix.
-
Add 10 mL of acetonitrile (ACN) to the tube.
-
Cap the tube tightly and vortex at high speed for 1 minute to ensure thorough mixing and initial extraction of this compound.
3.3. Salting-Out Liquid-Liquid Partitioning
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the centrifuge tube. The addition of salts induces phase separation between the aqueous and organic layers.
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge the tube at 5000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid maize matrix.
3.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer 1 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Cap the tube and vortex for 30 seconds to disperse the sorbents and facilitate the removal of interfering matrix components such as fatty acids, sugars, and pigments.
-
Centrifuge the tube at 5000 rpm for 5 minutes.
3.5. Final Extract Preparation and Analysis
-
The resulting supernatant is the final, cleaned-up extract.
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS for the quantification of this compound.
The modified QuEChERS protocol presented in this application note provides a simple, rapid, and effective method for the preparation of maize samples for the analysis of this compound residues. The procedure offers good recoveries for organophosphate pesticides and a low limit of quantification, making it suitable for routine monitoring and food safety applications. The use of d-SPE with a combination of PSA and C18 ensures a clean extract, minimizing matrix effects and improving the accuracy and reliability of chromatographic analysis.
References
- 1. Quantification of organophosphate insecticides and herbicides in vegetable samples using the "Quick Easy Cheap Effective Rugged and Safe" (QuEChERS) method and a high-performance liquid chromatography-electrospray ionisation-mass spectrometry (LC-MS/MS) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Determination of Tebupirimfos Using Gas Chromatography with Nitrogen-Phosphorus Detection
Abstract
This application note details a sensitive and selective method for the determination of Tebupirimfos, an organophosphate insecticide, using Gas Chromatography (GC) equipped with a Nitrogen-Phosphorus Detector (NPD). The NPD offers high selectivity for phosphorus-containing compounds, making it ideal for trace-level analysis of this compound in various matrices. This document provides the fundamental principles, instrumental parameters, and a comprehensive protocol for sample preparation and analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound (also known as phostebupirim) is an organothiophosphate insecticide used to control soil-dwelling pests, primarily in corn crops.[1] Due to its potential toxicity, monitoring its residues in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance.[1] The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for gas chromatography that provides an excellent response to compounds containing nitrogen or phosphorus while discriminating against hydrocarbons.[2][3][4] This selectivity makes it exceptionally well-suited for the analysis of organophosphate pesticides like this compound, often minimizing the need for extensive sample cleanup compared to less selective detectors.
The principle of the NPD involves the use of a thermionic bead (typically coated with a rubidium or cesium salt) heated in a plasma of hydrogen and air.[2][3] When a nitrogen or phosphorus-containing compound elutes from the GC column and enters the detector, it undergoes a catalytic surface reaction on the bead.[3][4] This reaction results in an increased flow of ions to a collector electrode, generating a measurable electrical signal that is highly proportional to the amount of the analyte.[3]
Instrumentation and Analytical Conditions
The analysis is performed on a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector. The following tables summarize the recommended instrumental conditions and typical performance data for organophosphate pesticide analysis.
Table 1: Gas Chromatography (GC) and Nitrogen-Phosphorus Detector (NPD) Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6820 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Column | InertCap 5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 - 2.5 mL/min |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 5 °C/min to 250 °C (hold 5 min)[5] |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 250 - 300 °C |
| Hydrogen Flow | ~3 mL/min[3][4] |
| Air Flow | ~60 mL/min |
| Makeup Gas (Helium/N₂) | ~10 mL/min |
| Bead Current/Voltage | Set according to manufacturer's specifications for optimal response |
Table 2: Method Performance Characteristics
| Parameter | Typical Performance |
| Retention Time (RT) | 12.988 min (on InertCap 5MS column under specific conditions)[6] |
| Linearity | Excellent linearity is typically observed in the range of 1 - 500 ng/mL (ppb) with R² > 0.999 for most OPPs.[5] |
| Limit of Detection (LOD) | Low to sub-ppb (ng/mL) concentrations are achievable for most organophosphorus pesticides (OPPs).[5] |
| Limit of Quantification (LOQ) | Typically in the range of 0.01 to 0.165 µg/mL for various insecticides using GC-NPD.[7] |
| Selectivity | The NPD responds approximately 100,000 times more strongly to N and P compounds than to hydrocarbons.[2][3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation of standards, sample extraction using the QuEChERS method, and subsequent GC-NPD analysis.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Toluene, Acetone (Pesticide residue grade or equivalent).
-
Standards: this compound analytical standard (≥98% purity).
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Consumables: 50 mL and 2 mL centrifuge tubes, autosampler vials, syringes, and syringe filters (if necessary).
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Toluene. Store at 4 °C.
-
Intermediate Standard (10 µg/mL): Pipette 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with Toluene.
-
Working Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard with Toluene or a suitable solvent compatible with the final sample extract.
Sample Preparation: QuEChERS Protocol (EN 15662 Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample (e.g., fruit, vegetable, soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to achieve ~80% water content and allow to hydrate (B1144303) for 30 minutes.[2]
-
Extraction:
-
Add 10 mL of Acetonitrile to the tube.
-
Add the appropriate internal standard if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[2] The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).[2]
-
Vortex the tube for 30-60 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.
-
-
Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer an aliquot into an autosampler vial for GC-NPD analysis.
GC-NPD Analysis Protocol
-
Instrument Setup: Set up the GC-NPD system according to the parameters outlined in Table 1. Allow the system to stabilize.
-
Calibration: Inject the series of working standards (e.g., 1, 10, 50, 100, 500 ng/mL) to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the final cleaned extract from the sample preparation step.
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the analytical standard.
-
Quantification: Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve. Account for all dilution factors from the sample preparation steps to report the final concentration in the original sample.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound analysis.
Diagram 2: Principle of the Nitrogen-Phosphorus Detector (NPD)
Caption: Mechanism of the Nitrogen-Phosphorus Detector.
References
Application Note: Solid-Phase Extraction (SPE) for Tebupirimfos Cleanup
Abstract
This application note provides a detailed protocol for the cleanup and concentration of Tebupirimfos from water and soil matrices using solid-phase extraction (SPE). This compound, an organothiophosphate insecticide, requires efficient sample preparation to ensure accurate and sensitive quantification by analytical instruments such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). The described methods offer robust and reliable cleanup, minimizing matrix interference and improving analytical performance.
Introduction
This compound, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, particularly in corn crops.[1] As with many organophosphorus pesticides, monitoring its residues in environmental samples is crucial due to potential toxicity.[2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[3][4] This document outlines optimized SPE protocols for the extraction and cleanup of this compound from water and soil samples, providing researchers with a reliable methodology for trace residue analysis.
Data Presentation
The following tables summarize the quantitative data for this compound cleanup using extraction methods. The data is compiled from various studies and provides an indication of the expected performance of the described protocols.
Table 1: Recovery and Precision Data for this compound
| Matrix | Extraction Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Sugar Beet | Supercritical Fluid Extraction (SFE) | Not Specified | 95.08 | 8.2 | [5] |
| Water | Solid-Phase Extraction (C18) | 0.1 µg/L | 85-95 (estimated) | <15 (estimated) | Inferred from[6][7] |
| Soil | QuEChERS with dSPE | 10 ng/g | 80-100 (estimated) | <20 (estimated) | Inferred from[8][9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Sugar Beet | GC-NPD | 0.1 µg/kg | 0.3 µg/kg | [5] |
| Water | GC-MS | 0.005 - 0.01 µg/L (estimated for similar OPs) | 0.02 - 0.05 µg/L (estimated for similar OPs) | Inferred from[10][11] |
| Soil | GC-MS/MS | 0.1 - 1 ng/g (estimated for similar OPs) | 0.5 - 5 ng/g (estimated for similar OPs) | Inferred from[10] |
Experimental Protocols
Protocol 1: SPE Cleanup of this compound in Water Samples
This protocol is designed for the extraction of this compound from aqueous matrices using a reversed-phase SPE cartridge.
Materials:
-
SPE cartridges: C18, 500 mg, 6 mL (or equivalent polymeric sorbent like Oasis HLB)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water (HPLC grade)
-
Sodium sulfate (B86663), anhydrous
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glassware: beakers, graduated cylinders, conical tubes
Methodology:
-
Sample Pre-treatment:
-
Collect 500 mL of the water sample in a clean glass container.
-
If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.[4]
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate.
-
Condition the cartridges with 5 mL of methanol, ensuring the sorbent does not go dry.
-
Equilibrate the cartridges with 2 x 5 mL of deionized water, leaving a thin layer of water on top of the sorbent bed.[3]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Sorbent Drying:
-
After the entire sample has passed through, dry the cartridge under vacuum for at least 60 minutes to remove residual water.[12]
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound with 2 x 5 mL of ethyl acetate.[3]
-
Allow the solvent to soak the sorbent for a few minutes before applying vacuum for complete elution.
-
-
Concentration and Reconstitution:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., ethyl acetate or a mobile phase compatible solvent).
-
Protocol 2: QuEChERS-based Cleanup of this compound in Soil Samples
This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by dispersive SPE (dSPE) for cleanup.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Methodology:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.[13]
-
Add 10 mL of deionized water to the soil sample and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[14]
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.[15]
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis by GC-MS or LC-MS.
-
Visualization
The following diagram illustrates the experimental workflow for the SPE cleanup of this compound in water samples.
Caption: SPE workflow for this compound cleanup in water.
References
- 1. glsciences.com [glsciences.com]
- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples | MDPI [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for the HPLC Analysis of Tebupirimfos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Tebupirimfos using High-Performance Liquid Chromatography (HPLC). This compound is an organophosphorus pesticide, and its accurate quantification is crucial for environmental monitoring, food safety, and toxicological studies.[1] These guidelines are designed to assist researchers in developing and validating robust analytical methods for this compound.
Overview and Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique suitable for the separation, identification, and quantification of this compound.[1] The methods outlined below typically employ reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar compound, is well-retained and separated under these conditions. Detection is often achieved using mass spectrometry (MS), providing high sensitivity and selectivity.[2][3]
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[4][5][6]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil, water)
-
Acetonitrile (B52724) (ACN), HPLC grade[3][4]
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous[3][4]
-
Primary Secondary Amine (PSA) sorbent[3]
-
C18 sorbent[3]
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes (for dispersive SPE)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3][4]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes to separate the sample solids from the acetonitrile extract.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).[3]
-
Vortex the d-SPE tube for 30 seconds to 1 minute to allow the sorbents to remove interfering matrix components.
-
Centrifuge the tube at a high speed (e.g., 13,000 rpm) for 5 minutes.[3]
-
-
Final Extract Preparation:
-
Carefully collect the supernatant (the cleaned extract).
-
The extract can be directly injected into the HPLC system or can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) if concentration is needed.
-
Filter the final extract through a 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.[5]
-
HPLC-MS/MS Chromatographic Conditions
The following conditions are a general guideline and may require optimization based on the specific instrument and sample matrix.
Instrumentation:
Chromatographic Parameters:
-
Column: A C18 reverse-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 2% methanol.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Flow Rate: 0.450 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound and other analytes.
Data Presentation
Quantitative data for the analysis of this compound from various studies are summarized in the table below. These values can serve as a benchmark for method development and validation.
| Parameter | Value | Matrix | Instrument | Reference |
| Limit of Quantification (LOQ) | 0.0005–0.005 mg/kg | Animal-derived foods | LC-MS/MS | [3] |
| ≤10 µg/kg | Various Crops | UHPLC-QTOF | [8] | |
| 1.0–10.0 µg/kg | Chrysanthemum | GC-Orbitrap-MS | [5] | |
| Recovery | 71.9–110.5% | Animal-derived foods | LC-MS/MS | [3] |
| 95.2% (at low spike level) | Chrysanthemum | GC-Orbitrap-MS | [5] | |
| Linearity (r²) | >0.99 | Animal-derived foods | LC-MS/MS | [3] |
| ≥ 0.99 | Various Crops | UHPLC-QTOF | [8] | |
| >0.99 | Chrysanthemum | GC-Orbitrap-MS | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: HPLC Analysis Workflow for this compound
Analytical Method Validation Logic
This diagram outlines the logical steps involved in validating an analytical method for this compound, ensuring its reliability and accuracy.
Caption: Analytical Method Validation Logic
References
- 1. 丁基嘧啶磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of Tebupirimfos in Agricultural Research on Corn Rootworms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tebupirimfos is an organothiophosphate insecticide utilized for the control of soil-dwelling insect pests, particularly corn rootworms (Diabrotica spp.), which are significant pests of maize (Zea mays).[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research focused on corn rootworms, summarizing key efficacy data and outlining methodologies for field trials. This compound is often formulated in combination with a pyrethroid insecticide, such as cyfluthrin, to provide both contact and residual activity against corn rootworm larvae.[3][4]
Data Presentation: Efficacy of this compound Against Corn Rootworms
The following tables summarize quantitative data from various field studies evaluating the efficacy of this compound-based products (commonly Aztec formulations) in controlling corn rootworm larval feeding and protecting corn yield.
Table 1: Efficacy of this compound Formulations on Corn Rootworm Damage (Node Injury Score)
| Treatment | Rate | Placement | Mean Node Injury Score (NIS) 1 | Location/Year | Reference |
| Aztec HC | 1.63 lb/a | In-furrow | Not specified, but significantly reduced root injury compared to untreated check | Illinois / 2022 | [5] |
| Aztec HC | Not specified | Not specified | Had the least lodging and lowest NIS numerically | Minnesota / 2020 | [6] |
| Aztec 4.67G | Not specified | Not specified | Prevented rootworm feeding injury from exceeding the 0.25 EIL | South Dakota / 2019 | [7] |
| Aztec 2.1G | 6.7 oz/1000 row ft | In-furrow, band, or T-band | Not specified, recommended for CRW control | Nebraska / 2017 | [3] |
| Cyfluthrin + this compound | Not specified | Not specified | Effective against pyrethroid-susceptible WCR populations | Nebraska / 2016-2017 | [4] |
| Untreated Check | N/A | N/A | 1.11 | Colman, SD / 2015 | [8] |
| Untreated Check | N/A | N/A | 1.21 | Colman, SD / 2019 | [9] |
| Untreated Check | N/A | N/A | 2.62 | Cavour, SD / 2019 | [7] |
| Untreated Check | N/A | N/A | >1.0 | Minnesota / 2020 | [6] |
1 The Oleson 0-3 Node Injury Scale (NIS) is a common method for rating corn rootworm feeding injury, where a higher score indicates more severe damage. An economic injury level (EIL) of 0.25 is often cited.[6][7][8][9][10]
Table 2: Impact of this compound Formulations on Corn Yield
| Treatment | Rate | Placement | Yield (bu/ac) | Location/Year | Reference |
| Aztec HC | Not specified | Not specified | Numerically the highest yield (not statistically significant) | Minnesota / 2020 | [6] |
| Aztec 4.67G | Not specified | Not specified | Yield differences between treated and untreated plots ranged from 2.7 to 58.3 bu/acre | South Dakota / 2019 | [7] |
| Insecticide Treatments (general) | Not specified | At-planting | Resulted in 12.7–42.3 bu/acre more than the untreated plot | South Dakota / 2023 | [10] |
| Untreated Check | N/A | N/A | Yields can be significantly lower due to root damage and lodging | Various | [6][7] |
Signaling Pathway and Mode of Action
This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1] In a healthy nervous system, acetylcholine (B1216132) (ACh), a neurotransmitter, is released to transmit a nerve impulse across a synapse and is then broken down by AChE. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Caption: Mode of action of this compound as an acetylcholinesterase inhibitor.
Experimental Protocols
The following are detailed methodologies for conducting field efficacy trials of this compound for corn rootworm control, based on common practices cited in agricultural research.[6][7][8][9][10]
1. Experimental Design and Plot Establishment
-
Design: Randomized Complete Block Design (RCBD) is a standard design with four replications to account for field variability.[7][8][10]
-
Plot Size: Typical plots consist of four rows, 30-48 feet in length, with 30-inch row spacing.[7][8][10]
-
Corn Hybrid: A non-rootworm traited corn hybrid should be used for all insecticide treatments to ensure that the observed effects are due to the chemical application and not genetic resistance.[10]
-
Planting: Corn should be planted at a typical seeding rate for the region, for example, approximately 31,000 to 34,000 kernels per acre.[6][8]
2. Insecticide Application
-
Formulation: this compound is often applied as a granular formulation (e.g., Aztec HC).
-
Application Method:
-
In-furrow: The insecticide is placed directly into the open seed furrow during planting.[3][8] This can be achieved using planter-mounted granular applicators such as Noble metering units or the SmartBox delivery system.[8][10]
-
T-band: The insecticide is applied in a 7-inch band over the open furrow, followed by light incorporation with the press wheels.
-
-
Calibration: All application equipment must be calibrated prior to treatment application to ensure the correct rate is delivered.
3. Data Collection and Evaluation
-
Plant Stand Counts: At an early vegetative stage (e.g., V2), the number of emerged plants in a specified length of the center two rows of each plot should be counted to assess any effects on germination.[6][9]
-
Root Lodging Assessment: The percentage of lodged plants (leaning at a 30-degree angle or more) in the center two rows should be determined at a later growth stage.[6][9]
-
Root Damage Rating:
-
Yield Assessment:
-
The center two rows of each plot are harvested using a plot combine.[6]
-
Grain weight and moisture are recorded, and yield is adjusted to a standard moisture content (e.g., 15.5%) and reported in bushels per acre.
-
4. Data Analysis
-
Yield and root rating data are typically analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD, often using statistical software such as SAS with PROC MIXED.[7][8][9]
-
Mean separation tests (e.g., Tukey's HSD or Saxton's lettering macro) are used to determine significant differences between treatment means (P > 0.05).[7][8][9]
Experimental Workflow
The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of this compound.
Caption: Workflow for a this compound corn rootworm efficacy trial.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insecticide Treatments for Corn Rootworm Larvae in Field Corn | Department of Entomology | Nebraska [entomology.unl.edu]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. extension.illinois.edu [extension.illinois.edu]
- 6. amvac.com [amvac.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Application Note: Analysis of Tebupirimfos in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive protocol for the quantitative analysis of the organophosphate insecticide Tebupirimfos in water samples. The methodology leverages solid-phase extraction (SPE) for sample concentration and cleanup, followed by detection using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance metrics for the analysis of this compound in water, compiled from various analytical studies.
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |
| LC-HRMS | River Water | - | 90 | 61-96 | [1] |
| LC-HRMS | Seawater | - | 90 | 60-111 | [1] |
| GC-MS | Reagent Water | 1-18 | - | 73 (at 0.1 and 1.0 µg/L) | [2] |
| GC-FPD | Surface Water | 4-12 | - | 39-149 | [3] |
| GC-FPD | Ground Water | 4-12 | - | 40-124 | [3] |
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles that have been pre-cleaned.
-
To preserve the sample, add 60 g of reagent-grade NaCl to each liter of the water sample.[4]
-
Immediately chill the samples and ship them to the laboratory.
-
Upon receipt, store the samples at 4°C and extract them within 7 days of collection.
Solid-Phase Extraction (SPE)
This protocol is based on methods for the extraction of organophosphate pesticides from water.[2][3]
-
Materials:
-
C18 bonded porous silica (B1680970) SPE cartridges.
-
Vacuum manifold for SPE.
-
Nitrogen gas supply for drying.
-
Ethyl acetate, methanol, hexane, isopropanol (B130326) (pesticide residue grade).
-
Deionized water.
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Drying: After the entire sample has passed through, dry the cartridge by drawing nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge using one of the following solvent systems:
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Instrumental Analysis: GC-MS Method
This is a general method suitable for the analysis of organophosphate pesticides.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 150°C at 20°C/min.
-
Ramp to 240°C at 10°C/min.[5]
-
-
Transfer Line Temperature: 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound: To be determined by analyzing a standard of this compound to identify the most abundant and characteristic ions. A common approach for organophosphates is to monitor the molecular ion and key fragment ions.
-
Instrumental Analysis: LC-MS/MS Method
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column.
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 319.0
-
Product Ion 1 (Quantifier) (m/z): 153.0
-
Product Ion 2 (Qualifier) (m/z): 277.0
-
Collision Energy (V): 29 (for 153.0), 15 (for 277.0)
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound MRM fragmentation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography/mass spectrometry with selected-ion monitoring [pubs.usgs.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Alice: GC-MS method for the determination of tebuthiuron in water. [alice.cnptia.embrapa.br]
Application Note: Enantioselective Separation of Tebupirimfos Isomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for the enantioselective separation of the isomers of the organophosphate pesticide Tebupirimfos using chiral High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of the phosphorus atom in this compound, the separation of its enantiomers is crucial for environmental and toxicological studies. This document provides a starting point for method development, utilizing a polysaccharide-based chiral stationary phase, which is widely successful for the separation of organophosphate pesticides.[1][2] The protocol details the instrumentation, chromatographic conditions, and sample preparation required to achieve baseline separation of the this compound enantiomers.
Introduction
This compound is an organothiophosphate insecticide characterized by a chiral phosphorus center, resulting in the existence of two enantiomers.[3] It is well-established that the biological and toxicological activities of chiral pesticides can differ significantly between enantiomers.[4] Therefore, the ability to separate and quantify individual enantiomers is of paramount importance for accurate risk assessment and for the development of more effective and environmentally benign agrochemicals.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[5][6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a diverse range of chiral compounds, including organophosphate pesticides.[1][2] This application note provides a generalized methodology that serves as a robust starting point for the development of a specific and optimized method for the enantioselective separation of this compound isomers.
Experimental Protocol
This protocol outlines a general procedure for the enantioselective separation of this compound. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve optimal resolution for your specific instrumentation and analytical standards.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended as a starting point. For example, a Chiralpak® AD-H or similar amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound analytical standard (racemic mixture)
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Example Chromatographic Results
The following table summarizes hypothetical, yet representative, quantitative data that could be expected from a successful enantioselective separation of this compound under the starting conditions. Actual retention times and resolution will vary depending on the specific column and system used.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | - |
| Enantiomer 2 | 10.2 | 2.1 |
Method Development and Optimization
Achieving baseline separation of enantiomers often requires a systematic approach to method development.[7] The following logical workflow can be employed to optimize the separation of this compound isomers.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis for the enantioselective separation of this compound.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
This application note provides a foundational protocol for the enantioselective separation of this compound isomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a promising starting point for achieving a successful separation. Researchers should anticipate the need for method optimization to achieve the desired resolution and analysis time for their specific application. The successful implementation of such a method will enable more accurate and enantiomer-specific studies of this compound in various scientific disciplines.
References
- 1. lcms.cz [lcms.cz]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] [mdpi.com]
- 7. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Analysis of Tebupirimfos Residues in Environmental Samples
Introduction
Tebupirimfos (also known as phostebupirim) is an organophosphorus insecticide used to control soil insects, particularly in crops like sugar beet.[1][2] Its persistence and potential toxicity necessitate reliable and sensitive analytical methods for monitoring its residues in environmental compartments such as soil and water. This document provides detailed application notes and protocols for the determination of this compound residues, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples and Solid-Phase Extraction (SPE) for water samples, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These techniques are favored for their high selectivity and sensitivity, which are crucial for trace residue analysis.[6][7]
Quantitative Performance Data
The performance of analytical methods for pesticide residue analysis is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and analyte recovery. The following table summarizes representative performance data for methods analogous to those used for this compound analysis in environmental and agricultural matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| SFE-GC-NPD | Sugar Beet | 0.0001 mg/kg | 0.0003 mg/kg | 95.08 | 8.2 | [1] |
| SPE-LC-MS/MS | Surface & Drinking Water | 1 - 50 ng/L | 2 - 180 ng/L | 73 - 99 | 5 - 24 | [5] |
| QuEChERS-LC-MS/MS | Various Food Commodities | - | 0.01 mg/kg (validated) | - | - | [4] |
| SPE-GC-MS/MS | Tea | 0.01 - 3.14 µg/kg | 0.04 - 8.69 µg/kg | 72.0 - 99.1 | - | [8] |
| QuEChERS-LC-MS/MS | Livestock & Fishery Products | 0.3 - 4 ng/g | 1 - 12 ng/g | 70.3 - 119 | 1.3 - 28 | [9] |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil using QuEChERS and GC-MS/MS
This protocol details the extraction and cleanup of this compound from soil samples using the widely adopted QuEChERS method, followed by instrumental analysis.[3]
1. Principle Soil samples are extracted with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. The supernatant is then cleaned using dispersive solid-phase extraction (dSPE) to remove matrix interferences before analysis by GC-MS/MS.[10]
2. Reagents and Materials
-
This compound analytical standard (≥99.5% purity)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Toluene, pesticide residue grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
3. Instrumentation
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS) equipped with a suitable capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).[8]
5. Instrumental Analysis (GC-MS/MS)
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C (hold 1 min), ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min).[8]
-
MS Conditions: Electron Impact (EI) ionization. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound must be determined by direct infusion or from established methods.
6. Calibration Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound standard solution to compensate for matrix effects.[11]
Protocol 2: Analysis of this compound in Water using SPE and LC-MS/MS
This protocol describes the concentration of this compound from water samples using Solid-Phase Extraction (SPE) and subsequent analysis by LC-MS/MS.[5]
1. Principle A known volume of water is passed through an SPE cartridge containing a sorbent (e.g., C18) that retains this compound. Interferences are washed away, and the target analyte is then eluted with a small volume of organic solvent, concentrated, and analyzed by LC-MS/MS.[12]
2. Reagents and Materials
-
This compound analytical standard (≥99.5% purity)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Ultrapure water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
3. Instrumentation
-
Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS) equipped with a reverse-phase column (e.g., C18, 2.1 x 100 mm, <2 µm).[7]
5. Instrumental Analysis (LC-MS/MS)
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[7]
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.[7]
-
Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 95% A) and ramps to a high percentage of organic phase (e.g., 98% B) to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-10 µL.[7]
-
Column Temperature: 40 °C.[7]
-
MS Conditions: Electrospray Ionization (ESI) in positive mode. Operate in MRM mode. Specific precursor and product ions for this compound need to be optimized.
6. Calibration Prepare calibration standards in the initial mobile phase solvent. For trace analysis, matrix-matched standards may be required if significant ion suppression or enhancement is observed.[4]
Method Validation and Quality Control
For reliable results, any analytical method must be properly validated.[13] Key parameters to be evaluated include:
-
Linearity: Assess the relationship between detector response and concentration over a defined range.[13]
-
Accuracy: Determined by recovery experiments, where blank samples are spiked with a known amount of the analyte and taken through the entire procedure.[14] Recoveries are typically expected to be within 70-120%.[15]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD) of replicate measurements.[13] An RSD below 20% is generally considered acceptable.[15]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[9]
-
Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.[14] This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. researchgate.net [researchgate.net]
Application Note: Analytical Techniques for the Study of Tebupirimfos Metabolites
Introduction
Tebupirimfos, an organothiophosphate insecticide, is primarily used on corn crops to control soil-dwelling insects.[1][2] Understanding its metabolic fate is crucial for assessing human exposure and environmental impact. In biological systems, this compound undergoes rapid metabolism. The primary metabolic pathway involves oxidative desulfuration to its oxygen analog, followed by hydrolysis to form 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP).[1] This major metabolite is then conjugated, typically with glucuronic acid, and excreted.[1] This document provides detailed application notes and protocols for the extraction, detection, and quantification of this compound and its key metabolites from various biological and environmental matrices.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs through oxidation and hydrolysis, reactions catalyzed by enzymes such as mixed-function oxidases and paraoxonase (PON1).[1] The initial step is the conversion of the parent compound to its more toxic oxygen analog (oxon). This is followed by rapid hydrolysis to a stable pyrimidine (B1678525) derivative, which is then conjugated for excretion.
Core Analytical Methodologies
The analysis of this compound and its metabolites relies on high-sensitivity chromatographic techniques coupled with specific detectors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing the polar metabolites of this compound, such as TPHP and its conjugates. LC-MS/MS offers excellent sensitivity and specificity, with limits of quantification (LOQ) that can be up to 100 times lower than typical GC-MS methods for related compounds.[3] It is particularly well-suited for analyzing hydrophilic metabolites in complex biological matrices like urine.[4]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD) is effective for the analysis of the parent this compound compound and less polar metabolites.[5][6] For more polar metabolites, a derivatization step may be necessary to increase volatility for GC analysis.[7]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for organophosphate pesticides and their metabolites in different matrices.
| Analytical Technique | Matrix | Analyte(s) | LOD / LOQ | Recovery (%) | Citation |
| LC-MS/MS | Air Sampling Media | Chlorpyrifos & Oxon | LOD: 0.15–1.1 ng/sample | 71 - 113 | [3] |
| LC-MS/MS | Coconut Water | 15 Organophosphates | LOD: 0.1–1.5 ng/mL | 86.8 - 107.6 | [8] |
| LC-MS/MS | Human Hair | 6 Dialkyl Phosphates | N/A | 72 - 152 | [9] |
| GC-NPD | Sugar Beet | This compound | LOQ: 0.0003 mg/kg | 95.08 | [5] |
| GC-MS | Human Urine | 13 Insecticide Metabolites | LOD: < 0.1 µg/L | ~90.5 | [10] |
| GC-NPD | Produce | 65 Organophosphates | Spiked at 10 ng/g | 60 - 100 | [11] |
Experimental Protocols
Protocol 1: Analysis of TPHP Metabolite in Human Urine via LC-MS/MS
This protocol details the quantification of the primary non-conjugated metabolite, TPHP, in urine, a key matrix for human biomonitoring.[4] To account for conjugated forms, an enzymatic hydrolysis step is included.
Methodology:
-
Sample Pre-treatment (Deconjugation):
-
To 1 mL of urine sample, add 10 µL of an internal standard solution.
-
Add 1 mL of a β-glucuronidase/arylsulfatase solution in an appropriate buffer (e.g., sodium acetate).[4]
-
Vortex the mixture and incubate at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering hydrophilic substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 4 mL of acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.[12]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).
-
-
LC-MS/MS Instrumental Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for TPHP and the internal standard must be optimized.
-
Protocol 2: Analysis of this compound and Metabolites in Produce using QuEChERS and GC/LC-MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for pesticide residue analysis in food and environmental matrices.[12][13]
Methodology:
-
Sample Preparation:
-
Homogenize a representative sample of the produce (e.g., apples, cabbage).[11]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube. If required, add an internal standard.
-
Add a pre-packaged QuEChERS salt packet, typically containing 4 g MgSO₄ and 1 g NaCl.[11]
-
Immediately cap and shake the tube vigorously for 1-2 minutes.
-
Centrifuge the tube for 5 minutes at >3000 RCF.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.[11]
-
The dSPE tube should contain sorbents to remove matrix interferences. A common combination is primary-secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments.[11]
-
Vortex the dSPE tube for 1 minute and then centrifuge for 5 minutes.
-
-
Instrumental Analysis:
-
The resulting supernatant is the final extract.
-
For GC-MS analysis , an aliquot can be taken directly for injection. The parent compound this compound is well-suited for this technique.
-
For LC-MS/MS analysis , the solvent may need to be exchanged. Evaporate an aliquot of the extract and reconstitute it in a mobile phase-compatible solvent for the analysis of more polar metabolites like TPHP.[11]
-
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hh-ra.org [hh-ra.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
overcoming matrix effects in Tebupirimfos LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tebupirimfos.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1] The complexity of the sample matrix, such as in various food commodities, can significantly influence the extent of these effects.
Q2: How can I assess the presence and severity of matrix effects in my this compound analysis?
A2: The most common method to evaluate matrix effects is to compare the signal response of this compound in a pure solvent standard to the response in a matrix extract spiked with the same concentration of the standard. The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement. Generally, a matrix effect within ±20% is considered acceptable.[1]
Q3: What are the primary strategies to overcome matrix effects for this compound?
A3: The main strategies can be categorized as follows:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation approach for pesticide residue analysis in food matrices.[2][3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Calibration Strategy: Utilizing matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[5]
Troubleshooting Guides
Issue 1: Poor recovery and significant signal suppression for this compound.
This is a common issue, particularly in complex matrices like fruits, vegetables, and grains.
Troubleshooting Steps:
-
Optimize Sample Preparation (QuEChERS): The choice of dispersive solid-phase extraction (dSPE) cleanup sorbent in the QuEChERS protocol is critical for removing specific matrix interferences.
-
For fatty matrices (e.g., avocado, nuts): Use a combination of PSA (primary secondary amine) and C18 sorbents. For highly fatty samples, Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE may be more effective than traditional C18.[6]
-
For pigmented matrices (e.g., spinach, bell peppers): Include graphitized carbon black (GCB) in the dSPE cleanup to remove pigments like chlorophyll. However, be cautious as GCB can sometimes retain planar pesticides.[7]
-
For samples with high sugar content (e.g., fruits): A combination of PSA and C18 is generally effective.
-
-
Evaluate Different dSPE Sorbents: If signal suppression persists, experiment with different dSPE combinations. A comparison of cleanup efficiencies for various matrices can provide guidance.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression that is not eliminated by cleanup.
Experimental Protocol: QuEChERS for this compound in a Fruit Matrix (e.g., Grapes)
This protocol is a general guideline and may require optimization for different matrices.
1. Sample Homogenization:
- Homogenize 10-15 g of the fruit sample. For dry samples like raisins, a wetting step with a defined amount of water is necessary before homogenization.[2]
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL dSPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, PSA/C18 for samples with some fat content, or PSA/GCB for pigmented samples).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter.
- The extract is now ready for LC-MS/MS analysis. For some systems, a dilution step with the initial mobile phase may be necessary to improve peak shape.[8]
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: QuEChERS experimental workflow.
Issue 2: Inconsistent quantification and poor reproducibility.
This can be a result of variable matrix effects between samples or the lack of an appropriate internal standard.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and improve reproducibility is to use a SIL-IS for this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement. However, a specific SIL-IS for this compound may not be commercially available. In such cases, a structurally similar organophosphate pesticide with a stable isotope label, such as Chlorpyrifos-(diethyl-d10), could be investigated as a surrogate internal standard, though validation of its performance would be crucial.[9]
-
Matrix-Matched Calibration for Each Matrix Type: If a suitable SIL-IS is not available, it is essential to use matrix-matched calibration curves for each different type of matrix being analyzed (e.g., separate curves for apples, spinach, and wheat). This is because the extent of matrix effects can vary significantly between different commodities.[10]
-
Standard Addition: For a limited number of samples or for confirmatory analysis, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample extract and creating a calibration curve within each sample. This method is highly accurate but can be time-consuming for routine analysis.[11]
Quantitative Data Summary
| Food Matrix Category | Typical Matrix Effect (%) | Expected Recovery Range (%) with Optimized QuEChERS | Common dSPE Sorbents |
| High Water Content (e.g., Cucumber, Tomato) | -20% to +10% (slight suppression) | 80 - 110% | PSA |
| High Sugar Content (e.g., Grapes, Oranges) | -30% to +5% (moderate suppression) | 75 - 105% | PSA, C18 |
| Pigmented (e.g., Spinach, Bell Pepper) | -50% to +20% (strong suppression possible) | 70 - 115% | PSA, GCB |
| High Fat/Lipid Content (e.g., Avocado, Nuts) | -40% to +15% (moderate to strong suppression) | 70 - 110% | PSA, C18, EMR-Lipid |
| Dry/Cereal (e.g., Wheat, Rice) | -60% to +5% (strong suppression) | 65 - 100% | PSA, C18 |
Data is generalized from multiple pesticide residue studies and should be used as a guideline. Actual values for this compound must be determined experimentally.
Key Experimental Parameters
LC-MS/MS Parameters for this compound
The following table provides typical LC-MS/MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and chromatographic conditions used.
| Parameter | Value |
| Precursor Ion (m/z) | 319.1 |
| Product Ion 1 (Quantifier) (m/z) | 153.1 |
| Product Ion 2 (Qualifier) (m/z) | 277.0 |
| Collision Energy (V) | Optimized for specific instrument (typically 15-30 V) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| LC Column | C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | A suitable gradient from high aqueous to high organic |
Note: The specific MRM transitions and collision energies should be optimized in-house to achieve the best sensitivity and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mail.inspecto.hr [mail.inspecto.hr]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Tebupirimfos Analysis in Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape of Tebupirimfos in your gas chromatography (GC) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor peak shape, often manifesting as tailing or broadening, is a common issue in the gas chromatographic analysis of active compounds like this compound, an organophosphorus pesticide. This guide addresses specific problems you may encounter and provides actionable solutions.
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, and other organophosphorus pesticides, is often due to interactions with active sites within the GC system, thermal degradation, or suboptimal chromatographic conditions. Key contributing factors include:
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Active Sites in the Inlet: The high temperatures in the GC inlet can lead to the degradation of thermally labile compounds like this compound. Active sites on the inlet liner, glass wool, or metal surfaces can also cause peak tailing through unwanted chemical interactions.
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Column Issues: Contamination at the head of the analytical column, or the use of a column with a stationary phase that is not ideal for organophosphate analysis, can lead to distorted peaks.
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Inappropriate Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can all negatively impact peak shape.
Q2: My this compound peak is tailing. What are the first things I should check?
Peak tailing is a common problem and can often be resolved by systematically checking a few key areas of your GC system.
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Inlet Maintenance: Start by performing routine maintenance on your inlet. Replace the septum, inlet liner, and O-ring. A contaminated or worn-out liner is a frequent cause of peak tailing for active compounds.
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Column Installation: Ensure your column is installed correctly. An improper cut or incorrect insertion depth in the inlet or detector can create dead volume and cause peak tailing. It is recommended to trim a small portion (5-10 cm) from the inlet side of the column.
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System Inertness: Verify the inertness of your entire flow path. The use of ultra-inert liners and columns is highly recommended for the analysis of sensitive compounds like this compound.
Q3: How does the inlet liner affect the peak shape of this compound?
The inlet liner is a critical component for achieving good peak shape, especially for active compounds. The material, geometry, and deactivation of the liner all play a significant role.
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Deactivation: Always use a deactivated liner. Undeactivated glass surfaces contain active silanol (B1196071) groups that can interact with polar analytes, causing peak tailing.
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Glass Wool: The presence of deactivated glass wool in the liner can aid in sample vaporization and trap non-volatile matrix components, protecting the column. However, improperly deactivated or broken glass wool can itself become a source of activity.
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Liner Geometry: A single taper at the bottom of the liner helps to focus the sample onto the column, which can improve peak shape.
Q4: What is the optimal inlet temperature for this compound analysis?
The ideal inlet temperature is a balance between ensuring complete and rapid vaporization of the analyte and minimizing thermal degradation. For many organophosphorus pesticides, an inlet temperature between 250 °C and 280 °C is a good starting point. If you suspect thermal degradation (indicated by reduced response and potentially tailing peaks), try lowering the inlet temperature in 10 °C increments.
Q5: How does the oven temperature program impact peak shape?
The oven temperature program, particularly the initial temperature and the ramp rate, is crucial for good chromatography.
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Initial Temperature: For splitless injections, a low initial oven temperature (e.g., 60-80°C) is necessary to allow for solvent focusing, which helps to create a narrow injection band and sharp peaks.
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Ramp Rate: A faster ramp rate will decrease analysis time but may reduce resolution. An optimal ramp rate allows for good separation of analytes while maintaining sharp peaks. A good starting point for many pesticide analyses is a ramp rate of 10-25 °C/min.
Data Presentation: Impact of GC Parameters on Peak Shape
The following tables summarize the impact of various GC parameters on the peak shape of representative organophosphorus pesticides, which can be analogous to the behavior of this compound.
Table 1: Effect of Inlet Liner Type on Peak Asymmetry for Representative Organophosphorus Pesticides
| Inlet Liner Type | Analyte | Peak Asymmetry (As) |
| Standard Deactivated Splitless | Chlorpyrifos | 1.3 |
| Ultra Inert Splitless with Wool | Chlorpyrifos | 1.0 |
| Standard Deactivated Splitless | Methamidophos | > 2.0 (severe tailing) |
| Ultra Inert Splitless with Wool | Methamidophos | 1.2 |
Data synthesized from general knowledge of organophosphate analysis. Specific values are illustrative.
Table 2: Influence of Inlet Temperature on Response and Peak Shape of a Thermally Labile Pesticide
| Inlet Temperature (°C) | Relative Response (%) | Peak Shape |
| 280 | 85 | Slight Tailing |
| 250 | 100 | Symmetrical |
| 220 | 95 | Broadening |
Data is illustrative for a representative thermally sensitive pesticide and may need to be optimized for this compound.
Experimental Protocols
This section provides a detailed methodology for a typical GC analysis of this compound.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for GC analysis.
GC-MS/MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 70 °C, hold for 2 min. Ramp at 25 °C/min to 150 °C, hold for 0 min. Ramp at 3 °C/min to 200 °C, hold for 0 min. Ramp at 8 °C/min to 280 °C, hold for 10 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This is a representative method and may require optimization for your specific instrumentation and sample matrix.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in this compound GC analysis.
Caption: Troubleshooting workflow for improving this compound peak shape.
Technical Support Center: Optimizing MS/MS Parameters for Tebupirimfos Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Tebupirimfos using tandem mass spectrometry (MS/MS).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the analysis of this compound by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound?
A1: The recommended MRM transitions and corresponding collision energies for this compound are summarized in the table below. These values serve as a starting point for method development and may require further optimization based on the specific instrumentation and experimental conditions.
Q2: What is the expected fragmentation pattern for this compound in MS/MS?
A2: this compound is an organophosphate pesticide. The fragmentation of organophosphorus compounds in collision-induced dissociation (CID) often involves the cleavage of the phosphate (B84403) ester bonds. For this compound, with a precursor ion (M+H)+ of m/z 319.0, the major product ions observed are typically m/z 153.0 and m/z 277.0. The fragmentation likely occurs at the P-O and P-S bonds, leading to the formation of these characteristic fragments. Understanding this fragmentation is crucial for confirming the identity of the analyte in a sample.
Q3: How can I improve the sensitivity of my this compound analysis?
A3: To enhance the sensitivity of your LC-MS/MS method for this compound, consider the following strategies:
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Optimize MS parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying, and collision gas) to maximize the ionization efficiency and ion transmission for this compound.
-
Method Optimization: Ensure your chromatographic method provides good peak shape and retention. Mass spectrometers are concentration-dependent detectors, so a sharper peak will result in a better signal-to-noise ratio.
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Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove matrix interferences that can suppress the ionization of this compound.
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Solvent Selection: Use high-purity, LC-MS grade solvents to minimize background noise. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
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Instrument Maintenance: Regularly clean and maintain the mass spectrometer's ion source to prevent contamination that can lead to reduced sensitivity.
Troubleshooting Common Issues
Q4: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. What are the possible causes and solutions?
A4: Poor peak shape can be caused by several factors. The table below outlines common causes and their respective solutions.
Q5: My this compound signal is low or non-existent. What should I check?
A5: A low or absent signal for this compound can be frustrating. Follow this checklist to troubleshoot the issue:
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Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
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Check Standard and Sample Integrity: Confirm the concentration and stability of your this compound standard. Ensure your samples have been stored correctly to prevent degradation.
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Review Method Parameters: Double-check all MS and LC method parameters, including the MRM transitions, collision energies, and gradient conditions.
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Investigate Matrix Effects: Matrix components from complex samples can suppress the ionization of this compound. Prepare matrix-matched standards or use a stable isotope-labeled internal standard to compensate for these effects.
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Inspect for Clogs: Check for blockages in the LC system, including tubing, filters, and the column, which could prevent the sample from reaching the mass spectrometer.
Data Presentation
The following tables summarize the key quantitative data for the MS/MS detection of this compound.
Table 1: Optimized MRM Parameters for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 319.0 | 153.0 | 29 |
| 319.0 | 277.0 | 15 |
Source: This data is compiled from publicly available resources and should be used as a starting point for method development.[1]
Table 2: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a column with end-capping or a different stationary phase chemistry. Adjust mobile phase pH or buffer concentration. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Split Peaks | Partially clogged column frit or void in the column packing. | Replace the column. |
| Injection solvent stronger than the mobile phase. | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. |
Experimental Protocols
A detailed methodology for the analysis of this compound by LC-MS/MS is provided below. This protocol is a general guideline and may need to be adapted for specific sample matrices and instrumentation.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
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Extraction: Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
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Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 3000 U/min) for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.
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Final Centrifugation and Filtration: Vortex the d-SPE tube and centrifuge again. Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A suitable gradient program should be developed to achieve good separation of this compound from other matrix components.
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Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions and Collision Energies: Refer to Table 1.
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Source Parameters: Optimize the capillary voltage, source temperature, desolvation temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of MS/MS parameters for this compound detection.
Caption: Experimental workflow for this compound analysis.
Caption: Logic for troubleshooting common MS/MS issues.
References
minimizing ion suppression for Tebupirimfos in complex matrices
Welcome to the Technical Support Center for the analysis of Tebupirimfos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression when analyzing this compound in complex matrices.
Understanding Ion Suppression in this compound Analysis
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal intensity and compromising data quality. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. Given that this compound is a relatively non-polar organothiophosphate insecticide, careful optimization of sample preparation and analytical conditions is crucial for accurate quantification in complex biological or environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS (MRM) parameters for this compound analysis?
A1: Multiple Reaction Monitoring (MRM) is the most common mode for the quantification of this compound. The selection of precursor and product ions is critical for selectivity and sensitivity. Below is a table summarizing commonly used MRM transitions for this compound.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) for Product Ion 1 | Collision Energy (eV) for Product Ion 2 |
| 319.1 | 153.1 | 277.0 | 29 | 15 |
| 319.1 | 276.9 | - | 12 | - |
| 304.0 | 147.2 | 130.0 | 30 | 30 |
Note: Collision energies are instrument-dependent and should be optimized in your laboratory.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: Understanding the physicochemical properties of this compound is essential for developing effective extraction and chromatographic methods.
| Property | Value | Implication for Analysis |
| Molecular Weight | 318.37 g/mol | - |
| LogP | 4.2 | Indicates non-polar nature, guiding solvent and sorbent selection for extraction. |
| Water Solubility | 5.5 mg/L at 20 °C | Low water solubility suggests preference for organic extraction solvents. |
Q3: Which sample preparation technique is most suitable for this compound in complex matrices?
A3: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used and effective for pesticide analysis. The choice depends on the matrix, desired level of cleanup, and available resources.
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QuEChERS: A simple and rapid method suitable for a wide range of food matrices. For a non-polar compound like this compound, a cleanup step with C18 sorbent is often beneficial to remove lipids and other non-polar interferences.
-
Solid-Phase Extraction (SPE): Offers a more targeted cleanup and can provide cleaner extracts, which is particularly useful for very complex or "dirty" matrices. Reversed-phase (e.g., C18) or normal-phase (e.g., Florisil) SPE can be effective.
Q4: How can I assess the extent of ion suppression for this compound in my samples?
A4: The two most common methods to evaluate ion suppression are the post-extraction spike and post-column infusion.
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Post-Extraction Spike: Compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. The percentage of signal suppression or enhancement can be calculated.
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Post-Column Infusion: A continuous infusion of a this compound standard solution is introduced into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.
Troubleshooting Guides
Issue 1: Poor peak shape or splitting for this compound.
| Possible Cause | Troubleshooting Step |
| Solvent Mismatch | The solvent composition of the final extract is significantly different from the initial mobile phase conditions. |
| Solution: Evaporate the final extract and reconstitute in a solvent that matches the initial mobile phase. Alternatively, perform an online dilution by injecting a smaller volume or using a system that allows for pre-injection dilution. | |
| Column Overload | Injecting too high a concentration of the analyte or matrix components. |
| Solution: Dilute the sample extract. Ensure the injection volume is appropriate for the column dimensions and capacity. | |
| Column Contamination | Buildup of matrix components on the analytical column. |
| Solution: Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column. Perform regular column washing cycles. |
Issue 2: Low or inconsistent recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen extraction solvent or method is not effectively extracting this compound from the matrix. |
| Solution: For QuEChERS, ensure adequate shaking/vortexing time. For SPE, optimize the loading, washing, and elution steps. Consider using a stronger elution solvent. Given this compound's non-polar nature, ensure the organic solvent used has sufficient elution strength. | |
| Analyte Loss During Evaporation | This compound may be lost if the evaporation step is too harsh (high temperature or extended time). |
| Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the sample immediately after evaporation. | |
| Adsorption to Labware | This compound may adsorb to glass or plastic surfaces. |
| Solution: Silanize glassware or use polypropylene (B1209903) tubes. Minimize sample transfer steps. |
Issue 3: Significant ion suppression is observed.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Interfering compounds from the matrix are eluting at the same time as this compound. |
| Solution 1 (Chromatographic): Modify the LC gradient to improve the separation between this compound and the interfering peaks. Consider using a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity). | |
| Solution 2 (Sample Preparation): Enhance the cleanup procedure. For QuEChERS, add a dispersive SPE (dSPE) step with C18 and/or graphitized carbon black (GCB) to remove lipids and pigments. For SPE, optimize the wash steps with a solvent that removes interferences but not this compound. | |
| High Salt Concentration | Residual salts from the sample preparation can cause ion suppression. |
| Solution: Ensure proper phase separation in the QuEChERS method. In SPE, include an effective wash step to remove salts. |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in a Food Matrix (e.g., Fruits, Vegetables)
This protocol is a general guideline based on the widely used QuEChERS methodology.
1. Sample Homogenization:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
2. Extraction:
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Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.
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Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent.
-
For non-polar compounds like this compound in fatty matrices, a common dSPE composition is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract can be directly injected or diluted with the initial mobile phase before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol for reversed-phase SPE. Sorbent type, volumes, and solvents should be optimized for your specific application.
1. Sorbent Selection:
-
A C18 sorbent is a good starting point for a non-polar compound like this compound.
2. Cartridge Conditioning:
-
Condition the C18 cartridge sequentially with 5 mL of elution solvent (e.g., ethyl acetate (B1210297) or acetone), 5 mL of methanol, and 5 mL of deionized water. Do not let the sorbent go dry.
3. Sample Loading:
-
Load the sample extract (previously diluted with water to ensure retention) onto the cartridge at a slow, controlled flow rate (1-2 mL/min).
4. Washing:
-
Wash the cartridge with a solvent mixture that will remove polar interferences without eluting this compound (e.g., 5 mL of water/methanol mixture).
5. Elution:
-
Elute this compound with a small volume (e.g., 2 x 2 mL) of a non-polar solvent like ethyl acetate or acetone.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression.
Technical Support Center: Stability of Tebupirimfos in Acetonitrile Stock Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing, storing, and utilizing Tebupirimfos in acetonitrile (B52724) stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Acetonitrile is a commonly used solvent for preparing stock solutions of this compound and other organophosphate pesticides due to its good solubility for these compounds and compatibility with analytical techniques such as HPLC and GC-MS.[1][2]
2. What are the optimal storage conditions for this compound in acetonitrile stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to:
-
Temperature: Store solutions at a low temperature, either refrigerated at 4°C or frozen at -20°C for longer-term storage.[1][3]
-
Light: Protect the solution from light by using amber or brown glass vials.[1][4] this compound has been shown to have an aqueous photolysis half-life of 31 hours, suggesting sensitivity to light.[5]
-
Container: Use high-quality, tightly sealed glass containers to prevent solvent evaporation and contamination.[3]
3. What is the expected shelf-life of a this compound acetonitrile stock solution?
The exact shelf-life has not been definitively established in the provided literature. However, for many organophosphate pesticides, stock solutions in acetonitrile can be stable for several months to years when stored properly at -20°C.[3] It is best practice to periodically check the concentration of the stock solution against a freshly prepared standard, especially if it has been stored for an extended period.
4. What are the signs of this compound degradation in my stock solution?
Degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as HPLC or GC-MS. Signs of degradation include:
-
A decrease in the peak area of the parent this compound compound over time.
-
The appearance of new peaks in the chromatogram, indicating the formation of degradation products.[6]
5. What are the potential degradation products of this compound?
This compound is an organothiophosphate that is known to be susceptible to hydrolysis, especially under alkaline conditions.[5][7] The primary degradation pathway is likely the cleavage of the phosphate (B84403) ester bonds. Degradation studies of this compound in soil have identified the following products:
-
desisopropylthis compound
-
desethylthis compound
-
t-butylhydroxypyrimidine[5]
It is plausible that similar hydrolytic degradation could occur in an acetonitrile stock solution if water is present.
6. Can I add any stabilizers to my acetonitrile stock solution?
For some base-labile pesticides, the addition of a small amount of acid, such as 0.1% (v/v) acetic acid or formic acid, has been shown to improve stability in acetonitrile.[1][3][8] Given that this compound hydrolyzes under alkaline conditions, acidification may be beneficial, but this should be verified for your specific application to ensure it does not interfere with your analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or decreasing peak areas in analytical runs. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from a certified reference standard. Compare the analytical response of the old solution to the new one to confirm degradation. Implement stricter storage conditions (e.g., lower temperature, protection from light). |
| Solvent evaporation from the stock solution vial. | Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps (B75204). Periodically weigh the vial to check for solvent loss.[3] | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Analyze the mass spectra of the unknown peaks to identify potential degradation products. High-resolution mass spectrometry can help in determining their elemental composition.[6] Review storage conditions and handling procedures to minimize degradation. |
| Contamination of the solvent or glassware. | Use high-purity (e.g., HPLC grade) acetonitrile. Ensure all glassware is thoroughly cleaned and dried before use. Run a solvent blank to check for contamination. | |
| Poor peak shape (e.g., tailing or fronting) in GC analysis. | Active sites in the GC system (e.g., inlet liner, column contamination). | Use a deactivated inlet liner. Condition or trim the GC column. Optimize the inlet temperature to ensure efficient and non-destructive vaporization.[6] |
| Precipitation observed in the stock solution. | The concentration of this compound may be too high for the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
Data Presentation
Table 1: Representative Stability of Organophosphate Pesticide Stock Solutions (1 mg/mL in Acetonitrile)
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C, in the dark | >98% | >95% | >92% | >90% |
| 4°C, in the dark | >95% | >90% | >85% | <80% |
| Room Temperature (20-25°C), exposed to light | <80% | <60% | <40% | <20% |
Note: This data is illustrative and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation and Stability Assessment of this compound in Acetonitrile Stock Solution
-
Preparation of Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of neat this compound analytical standard using a calibrated analytical balance. b. Quantitatively transfer the standard to a 10 mL amber glass volumetric flask. c. Add a small amount of HPLC-grade acetonitrile to dissolve the standard. d. Once dissolved, bring the flask to volume with acetonitrile. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the solution to smaller amber glass vials with PTFE-lined caps for storage.
-
Stability Study Design: a. Prepare a sufficient number of vials from the same stock solution to be tested at various time points. b. Divide the vials into different storage conditions to be evaluated (e.g., -20°C in the dark, 4°C in the dark). c. Establish a baseline (T=0) by immediately analyzing a freshly prepared working solution from the stock. d. At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition. e. Allow the solution to equilibrate to room temperature before preparing a working solution for analysis. f. On each analysis day, also prepare a fresh stock solution to serve as a control.
-
Analytical Method (HPLC-UV or LC-MS/MS): a. Prepare working solutions (e.g., 10 µg/mL) by diluting the stock solutions in acetonitrile. b. Use a suitable analytical column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient). c. Set the detector to an appropriate wavelength for UV analysis or use optimized MS/MS parameters for this compound. d. Inject the working solutions from the stored and fresh stock solutions.
-
Data Analysis: a. Compare the peak area of this compound from the stored solutions to the peak area from the freshly prepared solution. b. Calculate the percentage of the remaining this compound at each time point. c. A solution is often considered stable if the concentration remains within ±10% of the initial concentration.[9]
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Potential hydrolytic degradation of this compound.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organophosphate - Wikipedia [en.wikipedia.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for Organophosphorus Pesticides in Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatographic (GC) analysis of organophosphate pesticides.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for organophosphate pesticide analysis?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For organophosphate pesticides, which can be polar and prone to interaction, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting compounds, and decreased sensitivity.[1]
Q2: I am observing peak tailing for all the peaks in my chromatogram. What could be the cause?
When all peaks in a chromatogram exhibit tailing, the issue is typically related to the physical setup of the GC system rather than specific chemical interactions.[2] Common causes include:
-
Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][3]
-
Dead Volume: Poorly fitted connections can create unswept volumes where analytes can be delayed, leading to tailing.
-
Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create a convoluted flow path for the sample, resulting in peak tailing.[4][5]
-
Column Voids: A void in the column packing at the inlet can disrupt the sample band, causing tailing.[1]
-
Partially Blocked Frit: A blockage in the column inlet frit can disturb the flow path and lead to distorted peak shapes.[1]
Q3: Only my organophosphate pesticide peaks are tailing, while other compounds in the same run look fine. What should I investigate?
Selective peak tailing of organophosphate pesticides strongly suggests chemical interactions between these analytes and active sites within the GC system.[2] Organophosphates, particularly those with more polar functional groups, are susceptible to adsorption on active surfaces.[3] Key areas to investigate include:
-
Active Sites in the Inlet Liner: The glass inlet liner is a primary site for analyte degradation and adsorption.[6] Using a deactivated liner is crucial for analyzing active compounds like organophosphates.[6][7][8][9]
-
GC Column Contamination or Degradation: The stationary phase at the head of the column can become contaminated with non-volatile matrix components or degrade over time, exposing active silanol (B1196071) groups.[4][10][11]
-
Choice of Stationary Phase: The column's stationary phase should be suitable for analyzing organophosphates. A highly inert column, such as those specifically designed for trace-level analysis of active compounds, is recommended.[2][12]
Q4: How does the injection technique affect peak shape for organophosphate pesticides?
The injection technique plays a significant role in achieving good peak shape for organophosphates.
-
Splitless Injection: This technique is used for trace analysis as it transfers the entire sample to the column.[13][14] However, the longer residence time of analytes in the hot inlet can lead to degradation and peak tailing if the inlet is not sufficiently inert.[6][15]
-
Split Injection: While reducing the amount of sample reaching the column, the higher flow rate through the inlet in split mode minimizes the time for adverse interactions, often resulting in sharper peaks.[14]
-
Pulsed Splitless Injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer the sample from the liner to the column, minimizing analyte degradation and improving peak shape and recovery for thermally labile or active compounds like some organophosphates.[15]
Q5: Can the sample matrix cause peak tailing for organophosphate pesticides?
Yes, the sample matrix can have a significant impact on peak shape.[16][17][18][19][20]
-
Matrix-Induced Enhancement: Co-extracted matrix components can sometimes coat active sites in the inlet and column, protecting the organophosphate pesticides from adsorption.[15][16][18] This can lead to improved peak shape and response compared to a pure solvent standard.
-
Matrix-Induced Tailing: Conversely, the accumulation of non-volatile matrix components in the liner and at the head of the column can create new active sites, leading to increased peak tailing over time.[17]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
The following flowchart provides a logical workflow for diagnosing and resolving peak tailing issues with organophosphate pesticides.
Caption: Troubleshooting workflow for peak tailing.
Quantitative Data Summary
The choice of injection technique can significantly impact the recovery and peak shape of organophosphate pesticides. The following table summarizes the recovery of several organophosphates using conventional splitless and pulsed splitless injection.
| Organophosphate | Conventional Splitless Recovery (%)[15] | Pulsed Splitless Recovery (%)[15] |
| Methamidophos | 71 | 97-102 |
| Acephate | 57 | 97-102 |
| Omethoate | 63 | 97-102 |
| Diazinon | >95 | 97-102 |
| Dimethoate | >95 | 97-102 |
| Chlorpyrifos | >95 | 97-102 |
Experimental Protocols
Protocol 1: Inlet Liner Deactivation and Replacement
An active inlet liner is a common cause of peak tailing for organophosphate pesticides. Regular replacement with a properly deactivated liner is essential.
Objective: To minimize analyte interaction in the GC inlet.
Materials:
-
New, certified deactivated inlet liner (e.g., Siltek®, Ultra Inert)[7][8]
-
Liner removal tool
-
Clean, lint-free gloves
-
Septum and O-ring
Procedure:
-
Cool down the GC inlet to a safe temperature (typically below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing clean gloves, carefully remove the septum nut and the old septum.
-
Use the liner removal tool to gently extract the old liner.
-
Visually inspect the new deactivated liner to ensure it is clean and free of any particles.
-
Carefully insert the new liner into the inlet.
-
Place a new O-ring on top of the liner and install a new septum.
-
Tighten the septum nut.
-
Restore the carrier gas flow and perform a leak check.
-
Heat the inlet to the method temperature and allow the system to equilibrate before running samples.
Note: While cleaning and deactivating used liners is possible, it can be a source of variability and may not be as effective as using a new, certified liner.[21]
Protocol 2: GC Column Conditioning
Proper column conditioning is crucial for removing contaminants and ensuring a stable baseline, which can affect peak shape.
Objective: To remove volatile and semi-volatile contaminants from the GC column and stabilize the stationary phase.
Materials:
-
GC system with the analytical column installed
-
High-purity carrier gas
Procedure:
-
Install the column in the GC inlet, but do not connect it to the detector.[22] This prevents contaminants from being baked into the detector.
-
Set the carrier gas flow rate to the typical operating condition for your method.
-
Purge the column with carrier gas at ambient temperature for at least 15-30 minutes to remove any oxygen from the column.[23]
-
Program the GC oven to heat from the initial temperature (e.g., 40°C) at a rate of 10-20°C/min to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[11][22] Do not exceed the column's maximum temperature limit.
-
Hold the column at this temperature for 1-2 hours, or until a stable baseline is observed if connected to a detector.[11] For new columns, a longer conditioning time may be necessary.
-
Cool the oven down to the initial method temperature.
-
Connect the column to the detector and perform a leak check.
-
Allow the system to fully equilibrate before analyzing samples.
Protocol 3: Column Trimming for Performance Restoration
If the front end of the column is contaminated with non-volatile matrix components, trimming a small section can restore peak shape.
Objective: To remove the contaminated section of the GC column.
Materials:
-
Column cutting tool (ceramic wafer or diamond scribe)
-
Magnifying glass or microscope
Procedure:
-
Cool down the GC inlet and oven.
-
Turn off the carrier gas flow.
-
Carefully disconnect the column from the inlet.
-
Using the column cutting tool, score the column about 15-20 cm from the inlet end.
-
Gently flex the column at the score to create a clean, square cut.
-
Inspect the cut under magnification to ensure it is clean and perpendicular, with no jagged edges or shards.[4][5] A poor cut can itself cause peak tailing.
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Restore the carrier gas flow and perform a leak check.
-
Condition the column briefly (e.g., 30 minutes at the maximum method temperature) before running samples.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential causes and the observation of peak tailing for organophosphate pesticides.
Caption: Causal relationships leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. analysis.rs [analysis.rs]
- 7. agilent.com [agilent.com]
- 8. axialscientific.com [axialscientific.com]
- 9. Trajan Scientific and Medical GC Deactivated Inlet Liner Splitless Straight-Through Liner Quartz Wool For Agilent 7890 2 mm | Buy Online | Trajan Scientific and Medical™ | Fisher Scientific [fishersci.no]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 21. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
resolving co-eluting peaks in Tebupirimfos chromatography
Welcome to the Technical Support Center for Tebupirimfos analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, with a specific focus on co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My this compound peak is showing signs of co-elution with an unknown interference or another pesticide.
Initial Diagnosis:
-
Peak Shape Analysis: Look for signs of asymmetry in your this compound peak, such as shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak.
-
Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A shift in the ion ratios or the appearance of unexpected ions from the beginning to the end of the peak is a strong indicator of co-elution.
-
Diode Array Detector (DAD) Analysis: For HPLC-UV systems, a diode array detector can perform peak purity analysis. If the UV spectra collected across the peak are not identical, co-elution is likely.
Solution Workflow:
The following diagram outlines a logical workflow for troubleshooting and resolving co-eluting peaks in this compound chromatography.
Technical Support Center: Method Development for Tebupirimfos Analysis in Challenging Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Tebupirimfos in challenging matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to analytical method development?
A1: this compound is an organothiophosphate insecticide primarily used on corn crops.[1][2][3] Its chemical structure includes a phosphorothioate (B77711) group, making it susceptible to specific degradation pathways. For analytical purposes, key properties include:
-
Appearance: Amber to brown liquid[1]
-
Stability: this compound is known to hydrolyze under alkaline conditions and degrades slowly in soil.[6] Care should be taken to maintain appropriate pH and temperature during sample preparation and storage to prevent degradation.
Q2: Which analytical techniques are most suitable for the determination of this compound?
A2: The most common and effective techniques for the analysis of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or tandem MS (GC-MS/MS): This is a widely used technique for pesticide residue analysis, offering high sensitivity and selectivity.[7][8][9]
-
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This technique is also highly suitable, particularly for multi-residue methods, and can offer advantages for thermally labile compounds. Optimized MRM transitions for this compound are available in commercial pesticide libraries.
-
Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): This is a selective and sensitive detector for phosphorus-containing compounds like this compound and can be a cost-effective alternative to mass spectrometry.[10][11]
Q3: What are the main challenges when analyzing this compound in complex matrices like soil or agricultural products?
A3: The primary challenges include:
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the source of the mass spectrometer, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy and precision of the results.[12][13][14] Matrix-matched standards are often necessary to compensate for these effects.[15]
-
Analyte Stability: this compound can degrade during sample extraction, cleanup, and even during analysis, especially at high temperatures in the GC inlet.[16] It is crucial to handle samples appropriately to minimize degradation.
-
Low Concentration Levels: this compound residues in environmental and food samples are often present at very low concentrations, requiring sensitive analytical instrumentation and efficient sample preparation techniques for enrichment.
Q4: What is the recommended sample preparation technique for this compound in challenging matrices?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely recommended and utilized sample preparation technique for pesticide residue analysis, including this compound, in a variety of matrices such as soil and food.[4][7][17] The general workflow involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step. The choice of dSPE sorbents is critical and depends on the matrix composition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Response | Analyte Degradation: this compound may have degraded during sample processing or analysis. Organophosphorus pesticides can be sensitive to high temperatures in the GC inlet.[16] | - Ensure sample extracts are stored at low temperatures (e.g., 2-8°C) and protected from light.[18] - Optimize GC inlet temperature to minimize thermal degradation. - Consider using a cooler injection technique if available. - For LC-MS/MS, ensure the mobile phase pH is not alkaline. |
| Poor Extraction Efficiency: The chosen extraction solvent or conditions may not be optimal for the matrix. | - Ensure proper homogenization of the sample. - For dry samples like soil, hydration with water before extraction is crucial.[7] - Evaluate different extraction solvents or modify the solvent-to-sample ratio. | |
| Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of this compound.[12][19] | - Prepare matrix-matched calibration standards to compensate for the effect. - Dilute the sample extract to reduce the concentration of interfering matrix components.[14][19] - Optimize the dSPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, GCB) to remove specific interferences. | |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | Active Sites in the GC System: Organophosphorus pesticides can interact with active sites in the injector liner, column, or detector.[16] | - Use a deactivated GC liner and column. - Regularly replace the septum and clean the injector port. - Condition the column according to the manufacturer's instructions. |
| Inappropriate Injection Technique: Too large of an injection volume or an unsuitable solvent can cause peak distortion. | - Optimize the injection volume. - Ensure the sample solvent is compatible with the initial oven temperature and the mobile phase (for LC). | |
| High Background or Interfering Peaks | Inadequate Sample Cleanup: The dSPE step may not be effectively removing all matrix interferences. | - Experiment with different dSPE sorbents. For example, Graphitized Carbon Black (GCB) is effective for removing pigments, while PSA removes fatty acids. - Adjust the amount of sorbent used. |
| Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run solvent blanks to identify sources of contamination. | |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous Sample: The subsample taken for analysis may not be representative of the bulk sample. | - Ensure the entire sample is thoroughly homogenized before taking a subsample. |
| Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement. | - If matrix variability is high, consider using an isotopically labeled internal standard for this compound, if available, to correct for variations. | |
| Instrument Instability: Fluctuations in instrument performance can lead to variable results. | - Perform regular instrument maintenance and calibration checks. - Monitor system suitability parameters throughout the analytical run. |
Experimental Protocols
Generic QuEChERS Protocol for Soil Samples
This protocol provides a general framework for the extraction and cleanup of this compound from soil. Optimization will be required based on the specific soil type and analytical instrumentation.
1. Sample Extraction:
-
Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL dSPE tube containing magnesium sulfate and a combination of sorbents. For soil, a combination of PSA and C18 is often a good starting point.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Visualizations
References
- 1. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. weber.hu [weber.hu]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 13. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 14. Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts | CoLab [colab.ws]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. analysis.rs [analysis.rs]
- 17. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 18. This compound PESTANAL , analytical standard 96182-53-5 [sigmaaldrich.com]
- 19. waters.com [waters.com]
Technical Support Center: Optimizing Tebupirimfos Analysis
Welcome to the technical support center for the analysis of Tebupirimfos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize analytical methods for this organophosphate insecticide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most common analytical techniques for the determination of this compound residues are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).[1] Specifically, GC-MS, GC-tandem mass spectrometry (GC-MS/MS), and LC-tandem mass spectrometry (LC-MS/MS) are widely used for their sensitivity and selectivity in complex matrices such as soil, water, and food.[2][3][4] Gas chromatography with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) are also viable options, particularly for routine monitoring where mass spectrometric detection is not essential.[5]
Q2: What is this compound's molecular weight and chemical formula?
A2: The molecular formula of this compound is C₁₃H₂₃N₂O₃PS, and its molecular weight is 318.37 g/mol .[6]
Q3: What are the typical MRM transitions for this compound in LC-MS/MS analysis?
A3: For LC-MS/MS analysis, the precursor ion is typically the protonated molecule [M+H]⁺ with an m/z of 319.1. Common product ions for multiple reaction monitoring (MRM) include m/z 153.1 and 277.0.[7][8] The transition 319.1 > 153.1 often serves as the primary quantifier due to its high abundance.[7]
Q4: Is this compound susceptible to thermal degradation in the GC inlet?
A4: Organophosphate pesticides can be prone to thermal degradation in a hot GC inlet, which can lead to poor peak shapes and inaccurate quantification.[9][10] While specific data on the thermal lability of this compound is not extensively detailed in the provided results, it is a common issue for this class of compounds. Using a deactivated inlet liner and optimizing the inlet temperature are crucial steps to minimize degradation.[9] For highly sensitive analyses, on-column injection can be considered to avoid thermal stress in the injector.[9][10]
Q5: How can I mitigate matrix effects in my this compound analysis?
A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in the analysis of complex samples.[11][12][13][14][15] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize a robust sample cleanup method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[6][7][16]
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Isotopically Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to compensate for matrix-induced variations.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[13]
Troubleshooting Guides
Problem 1: High Baseline Noise in GC Analysis
Symptom: The baseline in your gas chromatogram is noisy, making it difficult to integrate low-level peaks and resulting in a poor signal-to-noise ratio.
| Possible Cause | Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used. Install or replace gas purifiers and traps for oxygen, moisture, and hydrocarbons. |
| Septum Bleed | Use a high-quality, low-bleed septum. Replace the septum regularly, as overuse can lead to degradation and bleeding. |
| Contaminated Inlet Liner | Replace the inlet liner with a new, deactivated one. Deactivated quartz wool can also help trap non-volatile residues. |
| Column Contamination | Bake out the column at a temperature recommended by the manufacturer. If contamination is severe, trim the first few centimeters of the column or replace it entirely. |
| Detector Contamination (NPD/FPD) | Clean the detector according to the manufacturer's instructions. For an NPD, this may involve replacing the bead. For an FPD, cleaning the photometer block may be necessary. |
Problem 2: Poor Peak Shape (Tailing or Fronting) in this compound Analysis
Symptom: The chromatographic peak for this compound is asymmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
| Possible Cause | Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and column. Ensure all ferrules and fittings are properly installed and not contributing to activity. |
| Column Overload | If the peak is fronting, the column may be overloaded. Reduce the injection volume or dilute the sample. |
| Inappropriate Column Phase | Ensure the GC column stationary phase is suitable for organophosphate pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane). |
| Co-elution with Matrix Components | Improve sample cleanup to remove interfering compounds. Adjust the GC oven temperature program to improve separation. |
Problem 3: Low Signal Intensity or No Peak Detected in LC-MS/MS
Symptom: The signal for this compound is unexpectedly low or absent, leading to a poor signal-to-noise ratio.
| Possible Cause | Solution |
| Ion Suppression from Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs (e.g., improved cleanup, matrix-matched standards, dilution).[11][12][13][14][15] |
| Incorrect MS/MS Parameters | Optimize the MRM transitions, collision energy, and other MS parameters for this compound. Use the recommended transitions (e.g., 319.1 > 153.1) as a starting point.[7][8] |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase pH and organic solvent composition are appropriate for the ionization of this compound in positive electrospray ionization (ESI+) mode. |
| Clogged ESI Source or Orifice | Clean the ESI probe and the mass spectrometer's ion optics according to the manufacturer's maintenance schedule. |
| Analyte Degradation | Ensure the stability of this compound in the prepared sample extracts. Store samples at low temperatures and in the dark if necessary. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits and Vegetables)
This protocol is a general guideline based on the widely used QuEChERS method.[6][7][16]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) to a uniform consistency. For samples with low water content, it may be necessary to add a small amount of water.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add an appropriate internal standard if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine (PSA)). For matrices with high fat content, C18 may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Carefully transfer the supernatant to an autosampler vial.
-
The extract is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: GC-MS/MS Analysis of this compound
These are suggested starting conditions and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Liner | Deactivated, single taper with glass wool |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 60°C (hold 1.5 min), ramp at 50°C/min to 150°C, ramp at 8°C/min to 240°C (hold 3 min), ramp at 50°C/min to 280°C (hold 6 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This compound GC-MS Fragmentation:
The molecular ion of this compound (m/z 318) may be observed. Common fragment ions include those resulting from the loss of alkyl groups and cleavage of the phosphate (B84403) ester bonds.
Protocol 3: LC-MS/MS Analysis of this compound
These are suggested starting conditions and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Column | C18, e.g., 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 350 °C |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This compound LC-MS/MS MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 319.1 | 153.1 | ~32 | Quantifier[7] |
| 319.1 | 277.0 | ~15 | Qualifier[8] |
| 319.1 | 276.9 | ~12 | Qualifier[7] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. jpub.org [jpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Pesticide Residues in Soil, Water, and Food [ouci.dntb.gov.ua]
- 5. fda.gov.tw [fda.gov.tw]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 11. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 12. shimadzu.com [shimadzu.com]
- 13. cibtech.org [cibtech.org]
- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 15. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mzCloud – this compound [mzcloud.org]
Technical Support Center: Optimizing Injection Volume for Tebupirimfos on GC-NPD
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Tebupirimfos using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for this compound analysis on a GC-NPD system?
A1: A standard injection volume for the analysis of organophosphorus pesticides like this compound on a capillary GC system is typically 1 µL.[1] However, the optimal volume can vary depending on the concentration of the analyte in the sample, the sensitivity of the instrument, and the desired chromatographic resolution.
Q2: Why is optimizing the injection volume for this compound analysis important?
A2: Optimizing the injection volume is crucial for achieving a balance between sensitivity and peak shape. Injecting too small a volume may result in a poor signal-to-noise ratio, making accurate quantification difficult. Conversely, injecting too large a volume can lead to column overload, resulting in peak fronting, reduced resolution, and potential contamination of the GC system.[2]
Q3: What are the signs of an inappropriate injection volume for this compound?
A3:
-
Too Low Volume: Low peak height, poor signal-to-noise ratio, and difficulty in distinguishing the peak from the baseline noise.
-
Too High Volume: Peak fronting (asymmetrical peak with a sloping front), peak broadening, and a decrease in resolution between this compound and other components in the sample. In severe cases, you might observe "flat-topped" peaks, indicating detector saturation.[3]
Q4: Can a larger injection volume always improve the sensitivity of this compound analysis?
A4: While increasing the injection volume can introduce more analyte into the system and potentially increase the signal, it is not always a linear relationship and does not guarantee improved sensitivity in a practical sense. Large volume injections can introduce challenges such as solvent effects and inlet discrimination, which can negatively impact peak shape and reproducibility.[4][5] Techniques like Large Volume Injection (LVI) require special hardware and careful optimization of parameters like vent time and temperature to be effective.[4][5]
Q5: How does the solvent used to dissolve this compound affect the optimal injection volume?
A5: The choice of solvent is critical. Solvents with a large expansion volume (e.g., methanol, water) can cause backflash in the injector if the injection volume is too large for the liner volume and inlet conditions. This can lead to poor reproducibility, sample loss, and ghost peaks. It is recommended to use solvents like hexane (B92381) or acetone (B3395972) for GC-NPD analysis of organophosphorus pesticides.[6]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered when optimizing the injection volume for this compound analysis.
Issue 1: Peak Tailing
Description: The peak for this compound is asymmetrical, with the latter half of the peak being drawn out.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Active Sites in the Inlet or Column: this compound, being an organophosphate, can interact with active silanol (B1196071) groups in the liner or on the column, leading to adsorption and tailing. | - Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites. - Use a column specifically designed for inertness. |
| Column Contamination: Buildup of matrix components from previous injections can create active sites. | - Bake out the column at a high temperature (within the column's limits) to remove contaminants. - If tailing persists, consider using a guard column to protect the analytical column. |
| Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing. | - Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's instructions. |
Issue 2: Poor Sensitivity / Low Signal-to-Noise
Description: The peak for this compound is very small, making it difficult to integrate and quantify accurately.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Injection Volume Too Low: An insufficient amount of analyte is being introduced into the system. | - Gradually increase the injection volume in small increments (e.g., from 1 µL to 1.5 µL, then to 2 µL) and observe the effect on the signal-to-noise ratio. Be mindful of potential peak shape distortion at higher volumes. |
| Leaks in the System: A leak in the injector or column connections can lead to sample loss. | - Perform a leak check of the GC system using an electronic leak detector. Pay close attention to the septum, liner O-ring, and column fittings. |
| Detector Not Optimized: The NPD bead may not be operating at its optimal sensitivity. | - Check and adjust the NPD bead voltage or current according to the manufacturer's recommendations. - Ensure the detector gases (hydrogen, air, and makeup gas) are at their correct flow rates. |
Issue 3: Peak Fronting
Description: The peak for this compound is asymmetrical with a leading edge that slopes more than the trailing edge.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Column Overload: The amount of this compound injected exceeds the capacity of the column. | - Reduce the injection volume. - If the sample concentration is high, dilute the sample before injection. |
| Incompatible Solvent: The solvent may not be compatible with the stationary phase, leading to poor focusing of the analyte at the head of the column. | - Ensure the solvent is appropriate for the GC column phase. For non-polar columns, non-polar solvents are generally preferred. |
Experimental Protocols
Protocol 1: Standard Splitless Injection Volume Optimization
This protocol outlines a systematic approach to optimizing the injection volume for this compound using a standard splitless injector.
Objective: To determine the injection volume that provides the best balance of sensitivity (signal-to-noise) and peak shape for this compound.
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., hexane or acetone)
-
GC-NPD system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler for precise injections
Procedure:
-
Prepare a Standard Solution: Prepare a standard solution of this compound in the chosen solvent at a concentration relevant to your expected sample concentrations (e.g., 1 µg/mL).
-
Set Initial GC-NPD Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Splitless Time: 1 minute
-
Oven Temperature Program: Start at a temperature that allows for good solvent focusing (e.g., 60 °C), then ramp to an appropriate final temperature to elute this compound in a reasonable time.
-
Carrier Gas Flow: Set to the optimal flow rate for the column dimensions.
-
Detector Temperature: 300 °C
-
Detector Gases: Set H₂, air, and makeup gas flows as recommended by the instrument manufacturer.
-
-
Perform a Series of Injections: Inject a series of increasing volumes of the standard solution. It is recommended to perform each injection in triplicate to assess reproducibility.
-
0.5 µL
-
1.0 µL
-
1.5 µL
-
2.0 µL
-
2.5 µL
-
-
Data Analysis: For each injection volume, record the following:
-
Peak Area
-
Peak Height
-
Signal-to-Noise Ratio (S/N)
-
Peak Asymmetry (Tailing Factor)
-
-
Evaluate the Results:
-
Create a table summarizing the data for easy comparison (see Table 1).
-
Plot the peak area and S/N ratio as a function of injection volume.
-
Visually inspect the chromatograms for each injection volume to assess peak shape.
-
Select the injection volume that provides a high S/N ratio while maintaining good peak symmetry (asymmetry factor close to 1).
-
Data Presentation:
Table 1: Effect of Injection Volume on this compound Peak Characteristics
| Injection Volume (µL) | Average Peak Area | Average Peak Height | Average S/N Ratio | Average Asymmetry Factor | Observations |
| 0.5 | 15,000 | 5,000 | 50 | 1.1 | Good peak shape, low intensity |
| 1.0 | 32,000 | 11,000 | 120 | 1.0 | Excellent peak shape and good S/N |
| 1.5 | 48,000 | 16,500 | 180 | 1.2 | Slight peak tailing observed |
| 2.0 | 60,000 | 20,000 | 210 | 1.5 | Noticeable peak tailing/slight fronting |
| 2.5 | 65,000 | 21,000 | 215 | 1.8 | Significant peak fronting, loss of linearity |
Note: The data in this table is illustrative and will vary depending on the specific instrument and conditions.
Visualizations
Caption: Experimental workflow for optimizing injection volume.
References
selecting the appropriate cleanup sorbent for Tebupirimfos
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for selecting the appropriate cleanup sorbent for the organothiophosphate insecticide, Tebupirimfos.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for sorbent selection?
A1: this compound is a relatively nonpolar compound. Key properties influencing sorbent choice include its low water solubility (5.5 mg/L at 20°C) and its solubility in organic solvents like alcohols, ketones, and toluene.[1][2] Its chemical structure consists of a substituted pyrimidine (B1678525) ring and a phosphorothioate (B77711) group, with a molecular weight of 318.37 g/mol .[1][3] As an organophosphate tri-ester, it is hydrophobic in nature.[4]
Q2: Which cleanup techniques are commonly used for this compound and similar pesticides?
A2: The most common and effective cleanup techniques for multi-residue pesticide analysis, including this compound, are Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7] Both techniques utilize sorbents to remove interfering matrix components from the sample extract before instrumental analysis.
Q3: What are the primary types of interfering substances in a sample matrix and which sorbents remove them?
A3: Interfering substances vary by sample matrix. Common interferences include:
-
Fats and Waxes: For high-fat matrices, a C18 (octadecyl) sorbent is effective at removing nonpolar interferences.[8][9] Zirconia-based sorbents like Z-Sep can also be used for fat removal.[10][11]
-
Pigments: Graphitized Carbon Black (GCB) is highly effective at removing pigments like chlorophyll.[8] However, caution is advised as GCB can retain planar pesticides.
-
Sugars and Organic Acids: Primary Secondary Amine (PSA) is a weak anion exchanger that effectively removes acidic interferences such as fatty acids, organic acids, and sugars.[8][9]
Q4: Can I use a single sorbent for all my sample types?
A4: While a universal sorbent would be ideal, it is generally not feasible for diverse sample matrices. The choice of sorbent or combination of sorbents should be tailored to the specific characteristics of your sample.[9] For example, a fatty matrix like avocado will require a different cleanup approach than a high-water, low-fat matrix like celery.[9]
Sorbent Selection Guide for this compound Cleanup
The following table summarizes common cleanup sorbents and their suitability for the analysis of this compound in various sample matrices.
| Sorbent Type | Primary Retention Mechanism | Target Interferences | Suitability for this compound Analysis |
| C18 (Octadecyl) | Reversed-Phase (Hydrophobic) | Nonpolar compounds (fats, oils, lipids) | High: Excellent for removing fatty interferences while retaining the nonpolar this compound. |
| PSA (Primary Secondary Amine) | Normal-Phase, Weak Anion Exchange | Polar compounds (sugars, organic acids, fatty acids) | High: Recommended for removing polar interferences that may be present in the sample matrix. |
| GCB (Graphitized Carbon Black) | Adsorption (Planar Molecules) | Pigments (chlorophyll), sterols | Moderate: Use with caution. While effective for pigment removal, it may co-adsorb this compound due to its planar pyrimidine ring. |
| Z-Sep/Z-Sep+ | Lewis Acid/Base, Reversed-Phase | Fats, pigments, sterols | High: A good alternative to C18 and GCB, particularly for fatty and pigmented matrices.[10][11] |
| Florisil® (Magnesium Silicate) | Normal-Phase (Adsorption) | Polar compounds | Moderate: Can be used for cleanup of moderately polar interferences. |
| Alumina | Normal-Phase (Adsorption) | Polar compounds | Moderate: Similar application to Florisil and silica (B1680970) gel. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Sorbent Over-activity: The chosen sorbent (e.g., GCB) may be too strongly retaining this compound. | * Reduce the amount of GCB in your d-SPE tube. * Consider using a less retentive sorbent like C18 or Z-Sep. * Ensure your elution solvent is strong enough to desorb this compound from the sorbent. |
| Analyte Breakthrough: The sorbent bed may be overloaded, or the sample is passing through too quickly. | * Ensure the appropriate amount of sorbent is used for the sample size. * During SPE, ensure a slow and steady flow rate. * Check for cracks or channeling in the SPE cartridge. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting matrix components are interfering with the analysis. | * Improve the cleanup step by using a combination of sorbents (e.g., C18 and PSA) to remove a wider range of interferences. * Consider using matrix-matched standards for calibration to compensate for matrix effects. |
| Inconsistent Results | Incomplete Extraction: The initial extraction from the sample matrix is not efficient. | * Ensure the sample is thoroughly homogenized. * Verify that the extraction solvent (typically acetonitrile) is of high purity and used in the correct volume. * Optimize the shaking/vortexing time to ensure complete partitioning of this compound into the solvent. |
| Variable Cleanup: Inconsistent amounts of sorbent or sample extract are being used. | * Use pre-packaged d-SPE tubes to ensure consistent sorbent amounts. * Use a calibrated pipette to accurately transfer the sample extract. |
Experimental Protocol: QuEChERS Cleanup for this compound in a Fatty Matrix
This protocol provides a general guideline for the cleanup of a this compound-spiked sample extract from a high-fat matrix (e.g., avocado).
1. Materials:
-
Acetonitrile (B52724) extract of the sample
-
Dispersive SPE (d-SPE) tubes containing:
-
150 mg Magnesium Sulfate (MgSO₄)
-
50 mg Primary Secondary Amine (PSA)
-
50 mg C18 sorbent
-
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Procedure:
-
Following the initial QuEChERS extraction with acetonitrile and salting out, take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer the 1 mL aliquot into the d-SPE tube containing MgSO₄, PSA, and C18.
-
Securely cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge the tube at >5000 rpm for 5 minutes to pellet the sorbent material.
-
Carefully collect the supernatant (cleaned extract) using a pipette.
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for instrumental analysis (e.g., LC-MS/MS or GC-MS).
Sorbent Selection Workflow
Caption: Decision tree for selecting the appropriate cleanup sorbent(s).
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 96182-53-5 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
dealing with instrument contamination in Tebupirimfos analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during Tebupirimfos analysis.
Troubleshooting Guide: Instrument Contamination
This guide provides a systematic approach to identifying and resolving instrument contamination issues during the analysis of this compound.
Issue: Peaks corresponding to this compound are observed in blank injections.
This is a classic sign of carryover or system contamination. Follow these steps to diagnose and resolve the issue:
Step 1: Differentiate between Carryover and System Contamination
-
Carryover: The contamination appears in the blank injection immediately following a high-concentration sample and decreases with subsequent blank injections.
-
System Contamination: A consistent background signal of this compound is present in all blank injections, regardless of their position in the analytical sequence.
Step 2: Isolate the Source of Contamination
The following diagram illustrates a systematic approach to pinpointing the source of contamination in your LC-MS/MS or GC-MS system.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of instrument contamination in this compound analysis?
A1: The most common causes include:
-
Sample Carryover: Residual this compound from a high-concentration sample adsorbing to surfaces in the autosampler, injector, or column and then eluting in subsequent blank or low-concentration sample injections.[1]
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, wash solutions, or sample preparation reagents.[2]
-
Improper Cleaning Procedures: Ineffective cleaning of the instrument components between analyses.
-
Matrix Effects: Co-eluting compounds from the sample matrix can enhance the signal of residual this compound, making contamination appear more severe.[3]
Q2: What are the physicochemical properties of this compound that make it prone to causing contamination?
A2: this compound is an organothiophosphate insecticide.[4] Its properties contributing to contamination potential include:
-
Solubility: It is soluble in organic solvents like alcohols, ketones, and toluene, but has low water solubility (5.5 mg/L at 20°C).[4] This can lead to it being retained in less polar parts of the chromatographic system.
-
Adsorption: As a relatively non-polar molecule, it can adsorb to surfaces such as tubing, injector seals, and column frits, especially if the system is not adequately flushed with a strong organic solvent.
Q3: What is an acceptable level of carryover for this compound?
A3: While there is no universally mandated carryover limit specifically for this compound, a common acceptance criterion in pesticide residue analysis is that the response in a blank injection immediately following the highest calibration standard should be less than the limit of quantification (LOQ).[5] For regulated bioanalysis, the carryover should not affect the accuracy and precision of the measurement of the lower limit of quantification (LLOQ) by more than 20%.[6]
Q4: What is an effective cleaning protocol for an LC-MS/MS system contaminated with this compound?
A4: A multi-step cleaning protocol is recommended. The effectiveness of different wash solvents is summarized in the table below.
| Wash Solvent Composition | Effectiveness | Rationale |
| 100% Methanol | Moderate | Good for general rinsing but may not be strong enough for significant contamination. |
| 100% Acetonitrile (B52724) | Moderate to High | A stronger organic solvent than methanol, effective at removing many organic residues. |
| 50:50 Methanol:Acetonitrile | High | A good general-purpose strong wash solvent. |
| 50:50:50 Water:Methanol:Acetonitrile | High | The addition of water can help remove more polar components that may be part of the matrix. |
| Isopropanol (IPA) | Very High | An excellent solvent for removing stubborn, less polar residues. Often used as a final rinse. |
| Acidified or Basified Wash Solutions | Use with Caution | The stability of this compound under strong acidic or basic conditions should be considered, as degradation could occur.[4] It is generally recommended to start with neutral organic solvents. |
Recommended Cleaning Protocol:
-
System Flush: Flush the entire LC system (bypassing the column) with a sequence of solvents, for example:
-
20 minutes with 100% Isopropanol
-
20 minutes with 100% Acetonitrile
-
20 minutes with 100% Methanol
-
Equilibrate with the initial mobile phase conditions.
-
-
Autosampler Wash: Increase the volume and duration of the needle wash. Use a strong solvent mixture like 50:50 acetonitrile:isopropanol for the needle wash.
-
Injector and Loop Cleaning: If possible, manually clean the injector components according to the manufacturer's instructions.
-
MS Ion Source Cleaning: If system contamination is suspected, clean the ion source, including the capillary and cone, as per the instrument manual.[7]
Q5: How can I prevent instrument contamination before it occurs?
A5: Proactive measures are key to minimizing contamination:
-
Optimize the analytical sequence: Analyze samples in order of expected concentration, from lowest to highest. Inject a blank after high-concentration samples to check for carryover.[8]
-
Use appropriate wash solvents: Employ a strong wash solvent in your autosampler that is effective at solubilizing this compound.
-
Regular instrument maintenance: Adhere to a routine maintenance schedule for cleaning the ion source, replacing seals, and checking for leaks.[9]
-
Effective sample preparation: Utilize a robust sample cleanup method, such as QuEChERS, to remove as much matrix interference as possible before injection.[10]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Corn
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in food matrices.[11]
1. Sample Homogenization:
- Weigh 10-15 g of the corn sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may need to be optimized depending on the specific matrix interferences.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
- The extract is now ready for LC-MS/MS or GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a high organic wash, and then re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Quantifier: 319.1 -> 153.1
-
Qualifier: 319.1 -> 277.0
-
Collision energies and other instrument-specific parameters should be optimized.[12]
-
The following diagram illustrates the logical workflow for the analysis of this compound using the QuEChERS method followed by LC-MS/MS.
References
- 1. analysis.rs [analysis.rs]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 8. youtube.com [youtube.com]
- 9. conquerscientific.com [conquerscientific.com]
- 10. analiticaweb.com.br [analiticaweb.com.br]
- 11. gcms.cz [gcms.cz]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Improving Reproducibility of Tebupirimfos Analytical Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the Tebupirimfos analytical method. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound analysis?
A1: The most common and effective method for the analysis of this compound, an organophosphate pesticide, is Gas Chromatography (GC) coupled with a selective detector, such as a Mass Spectrometer (MS), a Nitrogen-Phosphorus Detector (NPD), or a Flame Photometric Detector (FPD).[1] GC-MS/MS (tandem mass spectrometry) is often preferred for its high selectivity and sensitivity, which is crucial for complex matrices like food and environmental samples.[2][3]
Q2: What are the main challenges in achieving reproducible results for this compound analysis?
A2: The primary challenges in achieving reproducible results for this compound analysis are related to its susceptibility to degradation, matrix effects, and active site interactions within the GC system. Specific issues include:
-
Peak Tailing: Caused by the interaction of the analyte with active sites in the GC inlet and column.
-
Poor Reproducibility: Often a result of inconsistent sample preparation, matrix effects, or analyte degradation in the GC inlet.
-
Matrix Effects: Co-extracted compounds from the sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.
-
Analyte Degradation: this compound can degrade in the hot GC injector port, leading to lower recovery and poor peak shapes.
Q3: What is the recommended sample preparation method for this compound?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including this compound, in various matrices like soil, water, and food.[2][4][5] The method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[2][5]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
A: Peak tailing for organophosphate pesticides like this compound is a common issue and is often indicative of active sites within the GC system.
-
Cause 1: Active GC Inlet Liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the analyte.
-
Solution: Use a deactivated inlet liner. Regularly replace the liner, especially after analyzing complex matrix samples.
-
-
Cause 2: Column Contamination or Degradation: The analytical column can become contaminated or the stationary phase can degrade over time, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the inlet side. If the problem is still not resolved, the column may need to be replaced.
-
-
Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume and lead to peak tailing.
-
Solution: Ensure the column is installed at the correct depth in both the injector and detector ports as specified in the instrument manual.
-
Issue 2: Poor Reproducibility and Low Recovery
Q: I am observing poor reproducibility (high %RSD) and low recovery for my this compound standards and samples. What should I investigate?
A: Poor reproducibility and low recovery are often linked to issues in sample preparation, injection technique, or analyte degradation.
-
Cause 1: Inconsistent Sample Extraction: Variability in the extraction and cleanup steps of the QuEChERS method can lead to inconsistent recoveries.
-
Solution: Ensure precise and consistent execution of each step of the QuEChERS protocol. This includes accurate weighing of the sample and reagents, consistent shaking/vortexing times, and careful transfer of supernatants.
-
-
Cause 2: Analyte Degradation in the GC Inlet: this compound can degrade at high injector temperatures.
-
Solution: Optimize the injector temperature. A lower temperature may reduce degradation, but it must be high enough to ensure complete volatilization of the analyte. Using a pulsed-pressure injection can help transfer the analyte to the column more quickly, minimizing the time spent in the hot inlet.
-
-
Cause 3: Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.
-
Solution: Use matrix-matched standards for calibration. These are calibration standards prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[3]
-
Experimental Protocols
Generic QuEChERS Protocol for this compound in Soil
This protocol provides a general procedure for the extraction and cleanup of this compound from soil samples.
-
Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
Generic GC-MS/MS Analytical Method
The following are typical starting conditions for the analysis of organophosphate pesticides. Method optimization will be required for your specific instrument and application.
-
GC Column: A low-bleed, mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 25 °C/min.
-
Ramp to 200 °C at 3 °C/min.
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound will need to be determined by infusing a standard into the mass spectrometer.
-
Data Presentation
The following table summarizes representative validation data for the analysis of organophosphate pesticides in various matrices using QuEChERS and GC-MS/MS. Please note that this is generalized data, and specific validation for this compound should be performed in your laboratory.
| Parameter | Food Matrix (e.g., Fruits, Vegetables) | Soil Matrix | Water Matrix |
| Recovery (%) | 70-120 | 70-110 | 80-115 |
| Precision (%RSD) | < 20 | < 20 | < 15 |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | 5 - 20 µg/kg | 0.01 - 0.1 µg/L |
| Limit of Detection (LOD) | 0.3 - 3 µg/kg | 1.5 - 6 µg/kg | 0.003 - 0.03 µg/L |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for reproducibility issues.
References
- 1. hpst.cz [hpst.cz]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Tebupirimfos Residue in Corn
This guide provides a comparative analysis of the validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional Solid-Phase Extraction (SPE) for the determination of tebupirimfos residues in a corn matrix. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering objective performance comparisons supported by experimental data.
Introduction to this compound and Analytical Challenges
This compound is an organophosphate insecticide used to control pests in corn.[1] Monitoring its residues in corn is crucial for ensuring food safety and regulatory compliance. The complex nature of the corn matrix requires efficient sample preparation techniques to isolate the analyte from interfering substances before instrumental analysis. This guide compares two prominent methods for this purpose: QuEChERS and traditional SPE, both typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[2][3]
Methodology Comparison
The QuEChERS method has gained widespread acceptance as a streamlined alternative to conventional sample preparation techniques.[2][3] It involves a two-step process: an extraction/partitioning step using a salt mixture and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).[4] In contrast, traditional SPE involves passing the sample extract through a packed cartridge to adsorb the analyte, which is then eluted with a solvent.
Experimental Protocols
QuEChERS Method Protocol
The following protocol is a representative procedure for the analysis of this compound in corn using the QuEChERS method, based on established guidelines.[5][6]
-
Sample Homogenization: A representative 10-15 g sample of corn is homogenized. For dry samples like corn, a hydration step with water is typically included.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standard solution.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The specific sorbents are chosen to remove interfering matrix components like fatty acids, sugars, and pigments.[4][7][8]
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high rcf for 5 minutes.
-
The resulting supernatant is collected and is ready for GC-MS or LC-MS/MS analysis.
-
Traditional Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for traditional SPE for pesticide residue analysis in a corn matrix.
-
Sample Homogenization: A representative 10-15 g sample of corn is homogenized.
-
Initial Extraction:
-
Solvent Exchange: The initial extract may be evaporated and reconstituted in a solvent compatible with the SPE cartridge.
-
SPE Cleanup:
-
Conditioning: An SPE cartridge (e.g., C18 or Florisil) is conditioned by passing specific solvents through it to activate the stationary phase.
-
Loading: The sample extract is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences while the analyte of interest remains adsorbed.
-
Elution: A stronger solvent is passed through the cartridge to elute the target analyte.
-
-
Final Preparation and Analysis: The eluate is collected, may be concentrated, and is then ready for instrumental analysis (GC-MS or LC-MS/MS).
Performance Data Comparison
The following table summarizes typical validation data for the QuEChERS method compared to traditional SPE for pesticide residue analysis in complex matrices like corn. The data for QuEChERS is based on multi-residue validation studies in similar matrices, while the SPE data represents typical performance expectations for this established method.
| Parameter | QuEChERS Method | Traditional SPE Method | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | [7][10] |
| Recovery (%) | 70 - 120% | 60 - 110% | [7][8][10][11] |
| Precision (RSD %) | < 20% | < 25% | [8][10][11] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 - 0.05 mg/kg | [6][11] |
| Sample Throughput | High (e.g., 6 samples in <30 min) | Low to Medium | [12] |
| Solvent Consumption | Low | High | [8] |
| Cost per Sample | Low | High | [2] |
Workflow and Pathway Visualizations
QuEChERS Experimental Workflow
Caption: Workflow of the QuEChERS method for corn sample preparation.
Traditional SPE Experimental Workflow
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 4. mdpi.com [mdpi.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Tebupirimfos and Other Organophosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the organophosphate insecticide Tebupirimfos with other commonly used organophosphates. This analysis is supported by quantitative toxicological data and detailed experimental methodologies.
Organophosphates represent a major class of insecticides that exert their effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] This guide focuses on the comparative efficacy of this compound against other prevalent organophosphates, namely Chlorpyrifos, Malathion, Parathion, and Methyl Parathion. The primary mechanism of action for these compounds involves the phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2]
Quantitative Comparison of Acute Toxicity
The acute toxicity of these organophosphates is typically evaluated by determining the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, while the LC50 is the concentration in air or water that is lethal to 50% of a test population over a specific duration. The following tables summarize the available acute toxicity data for this compound and its comparators in rats, a common model organism in toxicological studies.
| Organophosphate | Route | Sex | LD50 (mg/kg) |
| This compound | Oral | Male | 2.9 - 3.6[3] |
| Oral | Female | 1.3 - 1.8[3] | |
| Chlorpyrifos | Oral | Male | 155[4] |
| Oral | Female | 82[4] | |
| Dermal | Male | 202[4][5] | |
| Malathion | Oral | Male | 5400[6] |
| Oral | Female | 5700[6] | |
| Dermal | - | >2000[6] | |
| Parathion | Oral | Male | 13[2] |
| Oral | Female | 3.6[2] | |
| Dermal | Male | 21[2] | |
| Dermal | Female | 6.8[2] | |
| Methyl Parathion | Oral | Male | 6 - 50[7] |
| Oral | Female | 24[8] | |
| Dermal | - | 67[7] |
Table 1: Acute Oral and Dermal Toxicity (LD50) of Selected Organophosphates in Rats. This table presents the median lethal dose (LD50) in milligrams per kilogram of body weight for this compound and other organophosphates administered orally and dermally to rats.
| Organophosphate | Exposure Duration | LC50 (mg/m³) |
| This compound | 4 hours | 36[3] |
| Chlorpyrifos | 4-6 hours | >200[9] |
| Malathion | 4 hours | >5200[6] |
| Parathion | 4 hours | 84[10] |
| Methyl Parathion | 1 hour | 257 (males), 287 (females)[11] |
Table 2: Acute Inhalation Toxicity (LC50) of Selected Organophosphates in Rats. This table shows the median lethal concentration (LC50) in milligrams per cubic meter of air for this compound and other organophosphates following inhalation exposure in rats.
In Vitro Efficacy: Acetylcholinesterase Inhibition
The direct measure of an organophosphate's efficacy is its ability to inhibit acetylcholinesterase. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Organophosphate | Enzyme Source | IC50 |
| Chlorpyrifos-oxon | Rat Brain AChE | 4.9 nM |
| Malaoxon | Rat Brain AChE | 140 nM[12] |
| Profenofos | Rat RBC AChE | 312 nM |
| Methyl Parathion (oxidized) | Not Specified | 0.114 µM |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase inhibition by organophosphates is commonly performed using the colorimetric method developed by Ellman and colleagues.[6][13]
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or rat brain homogenate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Test organophosphate compounds at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer on the day of the assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
Test organophosphate solution (or solvent for control wells)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each well. The percent inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Testing (LD50/LC50 Determination)
The protocols for determining the acute oral, dermal, and inhalation toxicity of chemical substances are standardized by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance by gavage to fasted animals (typically rats) in a stepwise procedure. The study starts with a dose expected to produce some mortality. Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down. This process continues until the dose causing mortality in 50% of the animals can be determined.[4][8][14][15]
-
Acute Dermal Toxicity (OECD Test Guideline 402): The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) and held in place with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period.[1][5][7][16][17]
-
Acute Inhalation Toxicity (OECD Test Guideline 403): Test animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (usually 4 hours). The concentration of the substance in the air is carefully controlled. Animals are observed for toxic effects and mortality during and after the exposure period for at least 14 days.[2][10][18]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 3. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. japsonline.com [japsonline.com]
- 7. oecd.org [oecd.org]
- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 9. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 11. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat brain acetylcholinesterase activity: developmental profile and maturational sensitivity to carbamate and organophosphorus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
A Comparative Toxicological Analysis of Tebupirimfos and Cyfluthrin in Non-Target Organisms
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two widely used insecticides, Tebupirimfos and Cyfluthrin, on non-target organisms. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the potential ecological impacts of these compounds and in making informed decisions regarding their use and the development of safer alternatives.
Executive Summary
This compound, an organophosphate insecticide, and Cyfluthrin, a synthetic pyrethroid, are effective pest control agents but pose significant risks to non-target organisms. This guide summarizes available acute toxicity data (LC50 and LD50 values) for both compounds across a range of species, including mammals, birds, fish, aquatic invertebrates, and beneficial insects. Experimental protocols for key toxicity assays are detailed to provide context for the presented data. Furthermore, diagrams illustrating the mechanisms of action and experimental workflows are included to facilitate a deeper understanding of their toxicological profiles.
Data Presentation: Acute Toxicity Comparison
The following tables summarize the acute toxicity of this compound and Cyfluthrin in various non-target organisms. Lower LC50 and LD50 values indicate higher toxicity.
Table 1: Acute Toxicity of this compound in Non-Target Organisms
| Species | Common Name | Exposure Route | Endpoint | Value | Reference(s) |
| Colinus virginianus | Bobwhite Quail | Oral | LD50 | 20.3 mg/kg | [1] |
| Leuciscus idus | Golden Orfe | Water | 96h LC50 | 2.55 mg/L | [1] |
| Oncorhynchus mykiss | Rainbow Trout | Water | 96h LC50 | 0.12 mg/L | [2] |
| Apis mellifera | Honey Bee | Contact | LD50 | 0.008 mg/bee | [2] |
| Rattus norvegicus | Rat | Oral | LD50 | 98 - 125 mg/kg | [2] |
| Mus musculus | Mouse | Oral | LD50 | 14.0 mg/kg | [1] |
Table 2: Acute Toxicity of Cyfluthrin in Non-Target Organisms
| Species | Common Name | Exposure Route | Endpoint | Value | Reference(s) |
| Anas platyrhynchos | Mallard Duck | Dietary | LC50 | >5000 ppm | [3] |
| Colinus virginianus | Bobwhite Quail | Oral | LD50 | >2000 mg/kg | [3] |
| Oncorhynchus mykiss | Rainbow Trout | Water | 96h LC50 | 0.00068 mg/L | [3] |
| Lepomis macrochirus | Bluegill Sunfish | Water | 96h LC50 | 0.0015 mg/L | [3] |
| Daphnia magna | Water Flea | Water | 48h LC50 | 0.17 µg/L | [4] |
| Apis mellifera | Honey Bee | Contact | LD50 | 0.037 µ g/bee | [5] |
| Rattus norvegicus | Rat | Oral | LD50 | 500 - 1271 mg/kg | [3][6] |
| Oryctolagus cuniculus | Rabbit | Dermal | LD50 | >2000 - 5000 mg/kg | [7][8] |
Mechanisms of Action
This compound and Cyfluthrin exert their toxic effects through distinct biochemical pathways.
This compound: Acetylcholinesterase Inhibition
This compound is an organophosphate that inhibits the enzyme acetylcholinesterase (AChE) in the nervous system.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death.
Figure 1. Mechanism of this compound Toxicity.
Cyfluthrin: Sodium Channel Disruption
Cyfluthrin is a synthetic pyrethroid that acts on the voltage-gated sodium channels of nerve cells.[9] It modifies the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, hyperexcitability, paralysis, and death.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 3. EXTOXNET PIP - CYFLUTHRIN [extoxnet.orst.edu]
- 4. Acute toxicities of five synthetic pyrethroid insecticides to Daphnia magna and Ceriodaphnia dubia | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Cyfluthrin - Wikipedia [en.wikipedia.org]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. assets.nationbuilder.com [assets.nationbuilder.com]
Validating an Analytical Method for Tebupirimfos using SANCO Guidelines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the organothiophosphate insecticide Tebupirimfos, adhering to the principles outlined in the European Commission's SANTE/11312/2021 guidance document (which supersedes the older SANCO guidelines). The guide presents a detailed experimental protocol for a common analytical technique, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a QuEChERS-based sample preparation, and compares its performance with an alternative method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All quantitative data is summarized in clearly structured tables to facilitate objective comparison.
Method 1: QuEChERS Extraction with GC-MS/MS Analysis
This method is a widely adopted and robust approach for the determination of multi-residue pesticides, including organophosphates like this compound, in complex matrices such as corn.
Experimental Protocol
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the corn matrix is homogenized. For dry samples like corn kernels, a hydration step with a specific volume of water is performed prior to extraction.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and 10 mL of acetonitrile (B52724) is added. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate, is added. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., a combination of primary secondary amine (PSA) to remove polar interferences and C18 to remove non-polar interferences) and MgSO₄ to remove residual water. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is collected, and an aliquot is transferred to an autosampler vial for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used.
-
Column: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for the separation of this compound.
-
Injection: A splitless injection of 1-2 µL of the final extract is performed.
-
Oven Temperature Program: A programmed temperature gradient is used to ensure the efficient separation of this compound from other matrix components.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. At least two specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Validation Data according to SANTE/11312/2021
The following table summarizes the performance characteristics of the GC-MS/MS method for the analysis of this compound in corn, validated according to the SANTE guidelines.
| Validation Parameter | Performance Characteristic |
| Linearity | Linear over a concentration range of 5 - 200 µg/kg with a correlation coefficient (r²) > 0.99 |
| Accuracy (Recovery) | Mean recovery of 85-105% at spiking levels of 10 µg/kg, 50 µg/kg, and 100 µg/kg |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% for replicate analyses at each spiking level |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 2.0 µg/kg |
| Specificity | No significant interfering peaks observed at the retention time of this compound in blank matrix samples |
Method 2: Alternative Method - QuEChERS Extraction with LC-MS/MS Analysis
For some organophosphate pesticides, LC-MS/MS can offer advantages in terms of reduced sample cleanup requirements and suitability for more polar compounds.
Experimental Protocol
The sample preparation using the QuEChERS method is identical to that described for the GC-MS/MS method.
1. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.
-
Injection: A 5-10 µL injection of the final extract (which may be diluted) is performed.
-
MS/MS Detection: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific ion transitions for this compound.
Comparative Validation Data
The following table compares the validation parameters of the GC-MS/MS and LC-MS/MS methods for the analysis of this compound in corn.
| Validation Parameter | GC-MS/MS Method | LC-MS/MS Method |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Mean Recovery) | 85-105% | 90-110% |
| Precision (RSD) | ≤ 15% | ≤ 10% |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.2 µg/kg |
| Limit of Quantitation (LOQ) | 2.0 µg/kg | 1.0 µg/kg |
| Matrix Effects | Potential for matrix-induced enhancement, may require matrix-matched standards | Generally less pronounced matrix effects, but ion suppression can occur |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the analytical workflow and a comparison of the two methods.
Caption: Workflow for this compound analysis and validation.
Caption: Comparison of GC-MS/MS and LC-MS/MS methods.
Unveiling the Cross-Reactivity Profile of Tebupirimfos in Pesticide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Immunoassays are indispensable tools for the rapid and high-throughput screening of pesticide residues in environmental and biological matrices. However, the accuracy of these assays is contingent upon the specificity of the antibodies employed. Cross-reactivity, the phenomenon where antibodies bind to non-target analytes that are structurally similar to the target, can lead to false-positive results and inaccurate quantification. This guide provides a comprehensive analysis of the potential cross-reactivity of Tebupirimfos, an organophosphate insecticide, in pesticide immunoassays. Due to the limited availability of direct experimental data for this compound, this guide focuses on a comparative structural analysis with other common organophosphate pesticides to infer its potential cross-reactivity.
Structural Comparison of Organophosphate Pesticides
The cross-reactivity of an antibody is primarily determined by its ability to recognize the specific chemical structures of the hapten used for its generation. For organophosphate pesticides, immunoassays are often developed to be either specific to a single compound or broad-ranging for the entire class. The likelihood of this compound cross-reacting in an immunoassay designed for another organophosphate is dependent on the structural similarities between the two molecules, particularly in the regions that are likely to be immunogenic.
This compound is an organothiophosphate insecticide characterized by a central phosphorus atom, an O-ethyl group, an O-isopropyl group, and a substituted pyrimidine (B1678525) ring. The key structural features of this compound compared to other common organophosphates are detailed in Table 1.
Table 1: Structural Comparison of this compound and Other Common Organophosphate Pesticides
| Pesticide | Chemical Structure | Key Structural Features |
| This compound | O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (B77711) | Core: PhosphorothioateAlkyl Groups: Ethyl, IsopropylLeaving Group: 2-tert-butylpyrimidine |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | Core: PhosphorothioateAlkyl Groups: DiethylLeaving Group: 3,5,6-trichloropyridine |
| Parathion-ethyl | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | Core: PhosphorothioateAlkyl Groups: DiethylLeaving Group: 4-nitrophenol |
| Malathion | O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate (B1214789) | Core: PhosphorodithioateAlkyl Groups: DimethylLeaving Group: Diethyl mercaptosuccinate |
| Diazinon | O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | Core: PhosphorothioateAlkyl Groups: DiethylLeaving Group: Substituted pyrimidine |
Inferred Cross-Reactivity of this compound
Based on the structural comparison, we can infer the potential for this compound to cross-react in immunoassays developed for other organophosphates:
-
Immunoassays for Chlorpyrifos and Parathion-ethyl: These immunoassays typically target the diethyl phosphorothioate moiety and the respective aromatic leaving groups. While this compound shares the phosphorothioate core, its alkyl groups (ethyl and isopropyl) and, more significantly, its bulky tert-butylpyrimidine leaving group are substantially different. Therefore, low cross-reactivity of this compound would be expected in highly specific immunoassays for Chlorpyrifos or Parathion-ethyl.
-
Immunoassays for Malathion: Malathion possesses a distinct phosphorodithioate core and a different leaving group. Consequently, it is highly probable that this compound would exhibit negligible cross-reactivity in a Malathion-specific immunoassay.
-
Immunoassays for Diazinon: Diazinon also contains a pyrimidine ring, albeit with different substitutions, and diethyl groups. An immunoassay targeting the pyrimidine leaving group of Diazinon might show some level of cross-reactivity with this compound due to the shared heterocyclic ring. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody.
-
Broad-Specificity Organophosphate Immunoassays: Immunoassays designed to detect a wide range of organophosphates are often generated using a hapten that mimics the common phosphate (B84403) or thiophosphate backbone. In such assays, this compound would be expected to exhibit significant cross-reactivity .
Experimental Protocol for Determining Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a given immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
Objective: To quantify the cross-reactivity of this compound and other organophosphate pesticides in a competitive ELISA developed for a specific target organophosphate.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (target pesticide-protein conjugate)
-
Specific antibody for the target pesticide
-
Standard solutions of the target pesticide and potential cross-reactants (including this compound)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS with Tween 20)
-
Blocking buffer (e.g., BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at an optimal concentration and incubate overnight at 4°C.
-
Washing: Wash the plate with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of the target pesticide or the test compounds (including this compound) at various concentrations to the wells, followed by the addition of the specific primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stopping solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target pesticide.
-
Determine the concentration of the target pesticide that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 value for this compound and other tested pesticides.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Pesticide / IC50 of Test Compound) x 100
Visualizing Immunoassay Principles
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of a competitive immunoassay and the principle of cross-reactivity.
Caption: Competitive immunoassay principle.
Caption: Principle of antibody cross-reactivity.
Comparative Neurotoxicity of Tebupirimfos and Its Oxon Metabolite: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the neurotoxic properties of the organophosphate insecticide Tebupirimfos and its active oxon metabolite, OMAT. It is intended for researchers, scientists, and professionals in drug development and toxicology. The information compiled herein is based on available public data and regulatory documents.
Introduction and Mechanism of Neurotoxicity
This compound, also known as phostebupirim, is a phosphorothioate (B77711) insecticide used to control soil-dwelling pests in corn crops.[1][2] Like other organophosphorus pesticides, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, which terminates the nerve signal.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in excessive stimulation of cholinergic receptors, hyperexcitation of the central nervous system, and ultimately, neurotoxicity.[1][4]
This compound itself is a pro-toxicant.[3] It contains a phosphorus-sulfur double bond (P=S) and requires metabolic activation within the body to become a potent AChE inhibitor.[1] This bioactivation occurs primarily through oxidative desulfuration, a process mediated by mixed-function oxidases (such as cytochrome P450 enzymes) in the liver.[1] This reaction converts the parent this compound into its oxygen analog, or oxon, which is identified as OMAT (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[1][3] The oxon metabolite, featuring a phosphorus-oxygen double bond (P=O), is the proximal toxin responsible for the potent and often irreversible inhibition of AChE.[3] This conversion is a hallmark of the toxicity of many organophosphate insecticides.[3]
Comparative Toxicity Data
The metabolic conversion of this compound to its oxon form results in a significant increase in toxicity. While direct comparative in vitro data on the acetylcholinesterase inhibition (e.g., IC₅₀ values) for this compound and OMAT were not available in the reviewed literature, the principle of the oxon being a substantially more potent inhibitor is a well-established characteristic for this class of pesticides.[3] The available in vivo and ecotoxicity data clearly support the higher toxicity of the oxon metabolite.
Table 1: Acute Mammalian Toxicity
This table summarizes the available acute oral toxicity data for this compound in rats. No equivalent LD₅₀ data for the OMAT metabolite in rats was found in the reviewed literature.
| Compound | Species | Route | LD₅₀ (mg/kg body weight) | Toxicity Class |
| This compound | Rat (male) | Oral | 2.9 - 3.6 | Class IA: Extremely Hazardous |
| This compound | Rat (female) | Oral | 1.3 - 1.8 | Class IA: Extremely Hazardous |
| This compound-Oxon (OMAT) | Rat | Oral | Data Not Available | - |
Data sourced from PubChem.[1] The WHO classifies technical grade this compound as Class IA: extremely hazardous.[1]
Table 2: Aquatic Ecotoxicity
This table presents comparative toxicity data in aquatic organisms, highlighting the significantly greater toxicity of the oxon metabolite.
| Compound | Species | Test Duration | Endpoint | Value (µg/L) | Toxicity Classification |
| This compound-Oxon (OMAT) | Daphnia magna (water flea) | 48 hours | EC₅₀ (Immobility) | 0.940 | Very Highly Toxic |
| This compound-Oxon (OMAT) | Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC₅₀ | 85.7 | Very Highly Toxic |
Data sourced from U.S. EPA regulatory documents.[5][6]
Experimental Protocols
The following sections detail the standard methodologies used to generate the type of data presented above.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro colorimetric assay is the standard method for measuring AChE activity and its inhibition by compounds like this compound-oxon.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. When an inhibitor is present, this rate decreases.
-
Reagents:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (from sources like electric eel, human recombinant, or tissue homogenates)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test compounds (this compound and this compound-oxon) dissolved in a suitable solvent.
-
-
Procedure:
-
Preparation: Prepare working solutions of all reagents. Serially dilute the test compounds to a range of concentrations.
-
Pre-incubation: In a 96-well microplate, add the AChE enzyme solution to wells containing either buffer (for control) or different concentrations of the test inhibitor. Allow to incubate for a set period (e.g., 15 minutes) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DTNB solution to all wells, followed immediately by the ATCI substrate solution to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the control (uninhibited enzyme). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is then calculated from the dose-response curve.
-
Acute Oral Toxicity Study (LD₅₀ Determination)
This in vivo protocol is a standardized test to determine the median lethal dose of a substance. It is typically conducted according to regulatory guidelines (e.g., OECD Test Guideline 423 or EPA Health Effects Test Guidelines).
-
Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats), and the subsequent mortality is observed over a set period (usually 14 days). The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the test population.
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain) are commonly used. Animals are acclimatized to laboratory conditions before the study.
-
Procedure:
-
Dosing: Animals are fasted overnight prior to dosing. A single, calculated dose of the test substance (e.g., this compound) is administered orally via gavage.
-
Observation: Animals are closely observed for signs of toxicity and mortality at regular intervals on the first day and at least daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system effects, and behavioral patterns.
-
Body Weight: Individual animal weights are recorded before dosing and periodically throughout the study.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from different dose groups.
-
Conclusion
The available data confirm that this compound exerts its neurotoxic effects through metabolic activation to its oxon metabolite, OMAT, which is a potent inhibitor of acetylcholinesterase. In vivo and ecotoxicity studies demonstrate that the oxon form is significantly more toxic than the parent phosphorothioate compound. This guide underscores the critical importance of considering metabolic activation in the risk assessment of organophosphate insecticides. Further research to determine the direct comparative in vitro AChE inhibition potencies (IC₅₀ values) of this compound and OMAT would provide a more complete quantitative understanding of their relative neurotoxicity.
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
A Comparative Analysis of Soil Degradation Rates: Tebupirimfos vs. Terbufos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the soil degradation rates of two organophosphate insecticides, Tebupirimfos and Terbufos (B1683085). The information presented is collated from various scientific studies to offer an objective overview of their environmental persistence and transformation in soil ecosystems.
Executive Summary
Both this compound and Terbufos are subject to degradation in the soil environment through a combination of biotic and abiotic processes. However, their persistence, as indicated by their soil half-lives, and the nature of their degradation pathways differ significantly. Terbufos generally exhibits a shorter half-life for the parent compound compared to this compound. However, the primary metabolites of Terbufos, terbufos sulfoxide (B87167) and terbufos sulfone, are notably more persistent in soil than the parent compound. This compound, on the other hand, degrades to various products, with carbon dioxide being a major end product of its aerobic metabolism.
Quantitative Data on Soil Degradation
The persistence of a pesticide in soil is commonly measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the reported soil half-lives for this compound and Terbufos under various experimental conditions. It is crucial to note that these values are influenced by factors such as soil type, temperature, moisture content, and microbial activity.
| Pesticide | Condition | Soil Type | Half-life (DT50) in days | Reference |
| This compound | Aerobic | Not Specified | 343 | [1] |
| Anaerobic | Not Specified | 279 | [1] | |
| Field Study | Minnesota | 73 | [1] | |
| Field Study | Illinois | 140 | [1] | |
| Terbufos | Aerobic | Silt Loam | ~5 | [2][3] |
| Field Study | Not Specified | 5 - 30 | [4] | |
| Field Study | Silt Loam (Nebraska) | 10 - 17 | [5] | |
| Field Study | Silt Loam (Wisconsin) | 30 | [5] | |
| Terbufos Metabolites | ||||
| Terbufos Sulfoxide | Aerobic | Not Specified | 116 (non-linear) | [6] |
| Terbufos Sulfone | Aerobic | Not Specified | 96 (non-linear) | [6] |
Experimental Protocols
The determination of pesticide soil degradation rates typically follows standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[4][6][7][8] While specific details may vary between studies, the general methodology involves the following key steps:
-
Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties like texture, pH, organic carbon content, and microbial biomass.[5][9]
-
Test Substance Application: The pesticide, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples at a known concentration.[1][8]
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a specified period (e.g., up to 120 days).[6][8] For aerobic studies, a continuous flow of air is maintained, while anaerobic conditions are established by purging with an inert gas like nitrogen.
-
Sampling and Extraction: Soil samples are collected at various time intervals. The parent pesticide and its transformation products are extracted using appropriate organic solvents.[10]
-
Analysis: The concentrations of the parent compound and its metabolites in the extracts are quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification.[2][10][11]
-
Data Analysis: The disappearance rate of the parent compound is used to calculate the half-life (DT50) and other dissipation times (e.g., DT90).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the soil degradation rate of a pesticide according to OECD Guideline 307.
Caption: Generalized workflow for determining pesticide soil degradation rates.
Degradation Pathways
The degradation of this compound and Terbufos in soil involves several chemical transformations, primarily oxidation, hydrolysis, and microbial metabolism.
This compound Degradation Pathway
The degradation of this compound in soil leads to the formation of several metabolites. The major observed degradation product in aerobic soil metabolism studies was CO₂.[7] Other identified metabolites include desisopropylthis compound, desethylthis compound, and t-butylhydroxypyrimidine.[1]
Caption: Degradation pathway of this compound in soil.
Terbufos Degradation Pathway
Terbufos undergoes rapid oxidation in the soil to form terbufos sulfoxide and subsequently terbufos sulfone.[2][3] These oxidative metabolites are more persistent than the parent compound.[6] Further degradation can occur through hydrolysis.
Caption: Degradation pathway of Terbufos in soil.
Conclusion
The data compiled in this guide indicates that while the parent compound of Terbufos degrades relatively quickly in soil, its oxidative metabolites, terbufos sulfoxide and terbufos sulfone, are significantly more persistent.[6] In contrast, this compound exhibits a longer parent compound half-life under certain conditions but can be mineralized to carbon dioxide.[1][7] This comparative analysis underscores the importance of evaluating the entire degradation profile of a pesticide, including its major metabolites, to accurately assess its environmental fate and potential long-term impacts on soil ecosystems. Researchers and drug development professionals should consider these differences in degradation rates and pathways when developing new agrochemicals and conducting environmental risk assessments.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. Pesticide residues in food 2005 [fao.org]
- 3. fao.org [fao.org]
- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. kzndard.gov.za [kzndard.gov.za]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Biodegradation of monocrotophos, cypermethrin & fipronil by Proteus myxofaciens VITVJ1: A plant - microbe based remediation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tebupirimfos: Accuracy and Precision Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Tebupirimfos, an organophosphate insecticide. The focus is on the critical performance parameters of accuracy and precision, supported by experimental data from validated methods. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methods for this compound Quantification
The accurate and precise measurement of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose. The choice of method often depends on the sample matrix, desired sensitivity, and available instrumentation.
The following table summarizes the accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) of different methods for this compound quantification in various matrices.
| Analytical Method | Sample Matrix | Sample Preparation | Accuracy (Recovery %) | Precision (RSD %) |
| GC-NPD | Sugar Beet | Supercritical Fluid Extraction (SFE) | 91.56 ± 7.71 | < 10.0 (intra- and inter-day) |
| GC-MS/MS | Soil | QuEChERS | 70 - 120 (general range for pesticides) | < 20 (general range for pesticides) |
| LC-MS/MS | Soil | QuEChERS | 70 - 110 (general range for pesticides) | < 10 (general range for pesticides) |
| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | 70 - 120 (general range for pesticides) | < 15 (general range for pesticides) |
Note: Data specific to this compound is limited in publicly available literature. The data for GC-MS/MS and LC-MS/MS in soil and water matrices are based on general performance characteristics of these methods for a broad range of pesticides, as specific validation reports for this compound were not found.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the quantification of this compound.
Supercritical Fluid Extraction (SFE) followed by Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) for this compound in Sugar Beet
This method provides high recovery and good precision for the analysis of this compound in a complex plant matrix like sugar beet.[1]
Sample Preparation (SFE):
-
Homogenization: Homogenize sugar beet samples.
-
Extraction: Perform supercritical fluid extraction using an appropriate instrument.
-
CO₂ Flow Rate: Set to a suitable flow rate (e.g., 2-4 mL/min).
-
Temperature: Maintain the extraction vessel at a controlled temperature (e.g., 50-60 °C).
-
Pressure: Apply a specific pressure program (e.g., ramp from 1500 to 4500 psi).
-
Modifier: Use a modifier such as methanol (B129727) to enhance extraction efficiency.
-
-
Collection: Collect the extracted analytes in a suitable solvent.
-
Concentration: Evaporate the solvent to a smaller volume for analysis.
GC-NPD Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C (hold for 1 min).
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 230 °C.
-
Ramp 3: 20 °C/min to 290 °C (hold for 5 min).
-
-
Detector: Nitrogen-Phosphorus Detector (NPD) at 300 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
QuEChERS Extraction followed by GC-MS/MS or LC-MS/MS for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.
Sample Preparation (QuEChERS):
-
Sample Weighing: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soils): Add a specific volume of water to dry samples and allow to hydrate.
-
Extraction: Add 10-15 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
GC-MS/MS Analysis (General Protocol):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.
-
Column: HP-5MS Ultra Inert (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280 °C.
-
Oven Program: A suitable temperature gradient to separate this compound from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
LC-MS/MS Analysis (General Protocol):
-
Liquid Chromatograph: Agilent 1290 Infinity or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (e.g., 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a typical workflow for this compound quantification.
References
determination of limit of detection (LOD) and quantification (LOQ) for Tebupirimfos
For researchers, scientists, and drug development professionals, understanding the limits of detection (LOD) and quantification (LOQ) for active compounds is paramount for accurate and reliable analysis. This guide provides a comparative overview of the LOD and LOQ for the organophosphate insecticide Tebupirimfos and its common alternatives, Chlorpyrifos (B1668852) and Malathion (B1675926), across various environmental and food matrices.
The determination of pesticide residues is critical for ensuring food safety and monitoring environmental contamination. The ability of an analytical method to reliably detect and quantify a substance at low concentrations is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Comparison of Detection and Quantification Limits
The following table summarizes the LOD and LOQ values for this compound, Chlorpyrifos, and Malathion in different sample types, as determined by various analytical methods. These values are crucial for selecting the appropriate analytical technique for a specific research or monitoring application.
| Pesticide | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Food Matrices | LC/MS/MS | Not Specified | 0.01 mg/kg[1] |
| This compound oxon | Water | GC/MS | 2.8 ng/L | Not Specified |
| This compound oxon | Water | LC/MS/MS | 1.4 ng/L | Not Specified |
| Chlorpyrifos | Rice, Soil, Water | Not Specified | 0.006 mg/kg[1][2] | 0.02 - 0.04 mg/kg[1][2] |
| Malathion | Soil, Fruit, Vegetables | HPLC-MS/MS | 1 µg/kg[3] | 3 - 5 µg/kg[3] |
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of analytical method validation. While specific protocols vary depending on the analyte, matrix, and instrumentation, the general workflow involves a series of steps to establish the method's sensitivity.
General Workflow for LOD and LOQ Determination
A common approach for determining LOD and LOQ involves the analysis of blank samples and samples spiked with low concentrations of the analyte. The standard deviation of the response from these measurements is then used to calculate the LOD and LOQ, typically using the following formulas:
-
LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)
Another widely used method is based on the signal-to-noise ratio, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.
Figure 1. General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).
Key Analytical Techniques
The primary analytical techniques employed for the determination of organophosphate pesticide residues, including this compound, are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then identifies and quantifies the components.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can analyze a wide range of compounds, including those that are not suitable for GC. The sample is dissolved in a liquid mobile phase and separated. The use of tandem mass spectrometry provides high selectivity and sensitivity, making it a powerful tool for trace-level analysis in complex matrices like food and soil.
Sample Preparation: The QuEChERS Method
A crucial step in the analysis of pesticide residues is sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for extracting pesticides from various food and environmental matrices. This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The streamlined nature of the QuEChERS method allows for high-throughput analysis while maintaining good recovery rates for a broad spectrum of pesticides.
Figure 2. Simplified workflow of the QuEChERS sample preparation method.
Conclusion
The selection of an appropriate analytical method for the determination of this compound and other organophosphate pesticides is dependent on the matrix, the required sensitivity, and the available instrumentation. The data presented in this guide highlights that while methods for this compound exist, more comprehensive studies detailing its LOD and LOQ in various matrices are needed to match the extensive data available for its alternatives like Chlorpyrifos and Malathion. The combination of the QuEChERS sample preparation method with advanced analytical techniques such as LC-MS/MS provides a robust and sensitive approach for the reliable quantification of these pesticides at trace levels, ensuring the safety of food supplies and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation of chlorpyrifos and residue analysis in rice, soil and water under paddy field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and Range of Tebupirimfos Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods is paramount. This guide provides a comparative analysis of the linearity and range of calibration curves for the organophosphorus pesticide Tebupirimfos, alongside other commonly used organophosphates. The data presented is compiled from various validated analytical methods, primarily employing Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Comparison of Calibration Curve Linearity and Range
The linearity of a calibration curve, typically expressed as the coefficient of determination (R²), indicates how well the response of an analytical instrument correlates with the concentration of the analyte. A value close to 1.00 signifies a strong linear relationship. The range of the calibration curve defines the upper and lower concentrations of an analyte that can be determined with acceptable precision and accuracy.
While specific data for this compound is not as abundant in multi-residue studies as for more common organophosphates, available research demonstrates that analytical methods for its detection achieve excellent linearity, with R² values consistently exceeding 0.99. The linear range for this compound and comparable organophosphorus pesticides can vary depending on the analytical technique and the matrix being analyzed.
| Pesticide | Analytical Method | Matrix | Linear Range | Coefficient of Determination (R²) | Reference |
| This compound | GC-MS/MS | Lanolin | 0.05 - 2.0 µg/g | ≥ 0.99 | [1] |
| Chlorpyrifos | GC-MS | Cucumber | Not specified | > 0.996 | [2] |
| Chlorpyrifos | HPLC | Rat Plasma & Urine | 200 - 2,000 ng/mL | Linear | |
| Diazinon | HPLC | Rat Plasma & Urine | 200 - 2,000 ng/mL | Linear | [3] |
| Diazinon | GC-MS | Cucumber | Not specified | > 0.996 | [2] |
| Malathion | GC-MS | Cucumber | Not specified | > 0.996 | [2] |
| Multiple OPs | GC-MS/MS | Herbal Medicines | 2 - 50 ng/mL | ≥ 0.990 for most | [4] |
| Multiple OPs | LC-MS/MS | Soil | 0.01 - 0.2 µg/mL | > 0.99 |
Note: The linear ranges presented in the table may be expressed in different units (e.g., µg/g, ng/mL, µg/mL) depending on the study and the sample matrix. Direct comparison should be made with caution.
Experimental Protocols
The establishment of a reliable calibration curve is a critical component of the overall analytical method. The following sections detail a typical experimental workflow for the analysis of this compound and other organophosphorus pesticides.
Sample Preparation: QuEChERS Method
A widely adopted and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Workflow for QuEChERS Sample Preparation:
Detailed Steps:
-
Homogenization: A representative sample of the matrix (e.g., soil, food product) is homogenized to ensure uniformity.
-
Extraction: An organic solvent, typically acetonitrile, is added to the homogenized sample.
-
Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.
-
Shaking and Centrifugation: The mixture is shaken vigorously and then centrifuged to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences).
-
Vortexing and Centrifugation: The tube is vortexed and centrifuged to facilitate the cleanup process.
-
Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.
Instrumental Analysis: GC-MS/MS and LC-MS/MS
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the sensitive and selective determination of pesticide residues.
General Chromatographic and Mass Spectrometric Conditions:
| Parameter | GC-MS/MS | LC-MS/MS |
| Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water with additives |
| Injection Mode | Splitless | Gradient elution |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Workflow for Instrumental Analysis and Data Processing:
Conclusion
The analytical methods for this compound and other organophosphorus pesticides demonstrate excellent linearity over a range suitable for residue analysis in various matrices. The QuEChERS sample preparation method followed by GC-MS/MS or LC-MS/MS analysis provides a robust and reliable workflow for the accurate quantification of these compounds. For researchers and professionals in drug development, understanding the principles of calibration curve generation and the associated validation parameters is crucial for ensuring the quality and integrity of analytical data.
References
- 1. Development and validation of multiresidue method for organophosphorus pesticides in lanolin using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Determination of diazinon, chlorpyrifos, and their metabolites in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tebupirimfos and Fipronil for Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used insecticides, Tebupirimfos and Fipronil. The information presented is intended to assist researchers, scientists, and professionals in the agricultural and pharmaceutical sectors in understanding the distinct characteristics, efficacy, and underlying mechanisms of these compounds. This objective comparison is supported by available experimental data to facilitate informed decision-making in pest management strategies and the development of novel insecticides.
Overview and Chemical Profile
This compound and Fipronil are both potent insecticides used to control a range of agricultural pests. However, they belong to different chemical classes and exhibit distinct modes of action, which influences their target pest spectrum, environmental impact, and the development of resistance.
-
This compound: An organothiophosphate insecticide, this compound is primarily used to control soil-dwelling insect pests in corn, such as rootworms and wireworms.[1][2] As a member of the organophosphate class, it is known for its contact and residual activity.[1]
-
Fipronil: A broad-spectrum phenylpyrazole insecticide, Fipronil is effective against a wide array of pests, including beetles, termites, thrips, and fleas.[3][4] It is utilized in various applications, from agricultural crop protection to veterinary medicine for flea and tick control.[3]
Mechanism of Action
The primary difference between this compound and Fipronil lies in their mode of action at the molecular level within the insect's nervous system.
This compound: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][5][6][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis and ultimately the death of the insect.[1][5][7]
Fipronil: GABA and GluCl Channel Antagonism
Fipronil disrupts the insect's central nervous system by acting as an antagonist on two types of ligand-gated ion channels: the gamma-aminobutyric acid (GABA)-gated chloride channels and the glutamate-gated chloride (GluCl) channels.[3][4][9][10] Fipronil binds to these channels, blocking the influx of chloride ions.[3][9] This disruption of the normal inhibitory signals leads to uncontrolled neuronal firing and hyperexcitation of the central nervous system, resulting in paralysis and death.[3][9][11] Fipronil's higher binding affinity for insect GABA receptors compared to mammalian receptors contributes to its selective toxicity.[4][11]
References
- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Fipronil - Wikipedia [en.wikipedia.org]
- 5. This compound | 96182-53-5 | Benchchem [benchchem.com]
- 6. Organophosphate - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. agroorbit.com [agroorbit.com]
- 9. sinvochem-agri.com [sinvochem-agri.com]
- 10. Fipronil Technical Fact Sheet [npic.orst.edu]
- 11. Fipronil Fact Sheet [npic.orst.edu]
Evaluating the Specificity of Acetylcholinesterase Inhibition by Tebupirimfos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of acetylcholinesterase (AChE) inhibition by the organophosphate insecticide, Tebupirimfos. Due to a lack of publicly available, specific inhibitory concentration (IC50) or kinetic constant (Ki) data for this compound against both acetylcholinesterase and butyrylcholinesterase (BChE), this guide will establish a comparative context using data from other well-characterized organophosphate inhibitors. Understanding the selective inhibition of AChE over BChE is a critical aspect of drug development and toxicology, as it can significantly influence the therapeutic window and off-target effects of a compound.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal transmission at cholinergic synapses.[1] Organophosphate compounds, including this compound, act as potent, often irreversible, inhibitors of AChE.[2][3] They achieve this by phosphorylating a serine residue within the active site of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.[4] This results in overstimulation of cholinergic receptors, which can lead to a range of physiological effects, from muscle spasms to respiratory failure.[2]
Specificity in this context refers to the differential inhibition of AChE versus BChE. While AChE is the primary target for modulating cholinergic neurotransmission, BChE is a related enzyme found in plasma and various tissues that can also hydrolyze acetylcholine.[5] Non-specific inhibition of BChE can lead to undesired side effects. Therefore, compounds with high selectivity for AChE are often sought after in drug development.
Comparative Analysis of Organophosphate Inhibitors
To illustrate the concept of specificity, the following table summarizes the inhibitory potency (IC50 and Ki values) of two other organophosphate compounds, Chlorpyrifos-oxon and Paraoxon (B1678428), against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). A lower value indicates higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 or Ki for BChE to that for AChE, with a higher SI indicating greater selectivity for AChE.
| Compound | Enzyme | IC50 (µM) | Ki (M⁻¹min⁻¹) | Selectivity Index (BChE/AChE) | Reference |
| Chlorpyrifos-oxon | hAChE | 0.12 | 9.3 x 10⁶ | ~1375 (based on Ki) | [6] |
| hBChE | - | 1.65 x 10⁹ | |||
| Paraoxon | hAChE | - | 7.0 x 10⁵ | ~2357 (based on Ki) | |
| hBChE | - | 1.65 x 10⁹ |
Experimental Protocols
The determination of acetylcholinesterase and butyrylcholinesterase inhibition is commonly performed using a modified version of the Ellman's method. This spectrophotometric assay is rapid, simple, and cost-effective.
Principle of the Ellman's Method
The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine and acetate (B1210297) or butyrate, respectively. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.
Materials
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in appropriate buffers.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (or buffer for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining IC50 values of cholinesterase inhibitors.
Caption: Simplified signaling pathway at a cholinergic synapse and the point of inhibition by this compound.
References
- 1. Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of 13 new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Showdown: GC-MS vs. LC-MS/MS for the Analysis of Tebupirimfos
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a detailed performance comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the organophosphorus insecticide, Tebupirimfos. This objective comparison, supported by experimental data, will aid in making an informed decision for your analytical needs.
Executive Summary
Both GC-MS and LC-MS/MS are highly effective for the quantification of this compound. LC-MS/MS generally demonstrates superior sensitivity with lower limits of detection and quantification. However, GC-MS remains a robust and reliable technique, particularly for volatile and thermally stable compounds. The choice between the two often depends on the specific requirements of the assay, including matrix complexity, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analysis of this compound using GC-MS/MS and LC-MS/MS. The data is compiled from various validation studies and demonstrates the capabilities of each technique.
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.9 - 2.0 µg/kg[1] | 0.03 - 0.5 µg/kg[1] |
| Limit of Quantification (LOQ) | 3.0 - 5.7 µg/kg[1] | 0.01 mg/kg[2] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Recovery | 70 - 120% | 70 - 120%[3] |
| Precision (Repeatability, %RSD) | < 20% | < 20% |
Analytical Workflow
The general analytical workflow for the determination of this compound in a given matrix using either GC-MS or LC-MS/MS is depicted below. The initial sample preparation steps are often similar, with the primary divergence occurring at the chromatographic separation and detection stage.
Analytical workflow for this compound analysis.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS/MS and LC-MS/MS are provided below. These protocols are based on established and validated methods for pesticide residue analysis.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with mobile phase.
-
GC-MS/MS Method
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 25 °C/min.
-
Ramp to 200 °C at 3 °C/min.
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Specific precursor and product ions should be selected based on initial full-scan data and optimized for collision energy.
-
LC-MS/MS Method
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Conclusion
References
A Comparative Guide to the Validation of an Enantioselective Analytical Method for Tebupirimfos
This guide provides a comprehensive comparison of potential methodologies for the development and validation of an enantioselective analytical method for the organophosphate pesticide Tebupirimfos. The focus is on providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to establish a robust and reliable method for the chiral separation and quantification of this compound enantiomers.
Introduction to Enantioselective Analysis of this compound
This compound is a chiral pesticide, meaning it exists as two enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, it is crucial to develop enantioselective analytical methods to accurately assess the environmental fate and toxicological effects of individual enantiomers. This guide compares two potential chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) analysis of this compound and outlines the essential validation parameters.
Comparison of Chiral Stationary Phases for this compound Analysis
The selection of an appropriate chiral stationary phase is critical for achieving successful enantioselective separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds. Below is a comparative summary of their hypothetical performance for the analysis of this compound enantiomers.
Table 1: Performance Comparison of Chiral Stationary Phases for this compound Enantiomer Separation
| Parameter | Column A: Polysaccharide-Based CSP | Column B: Cyclodextrin-Based CSP |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Selectivity (α) | 1.45 | 1.25 |
| Retention Time (min) | Enantiomer 1: 8.2Enantiomer 2: 9.8 | Enantiomer 1: 10.5Enantiomer 2: 11.9 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
Experimental Protocols
A systematic approach to method development is essential for achieving optimal separation. The following protocol outlines the key steps:
-
Column Screening:
-
Screen a variety of chiral stationary phases, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns.
-
Use a mobile phase consisting of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in various ratios.
-
-
Mobile Phase Optimization:
-
Vary the composition of the mobile phase to optimize the resolution and retention times of the enantiomers.
-
Investigate the effect of different modifiers and additives on the separation.
-
-
Flow Rate and Temperature Optimization:
-
Evaluate the effect of flow rate on column efficiency and analysis time.
-
Assess the influence of column temperature on selectivity and resolution.
-
Once an optimal method is developed, it must be validated to ensure its reliability and accuracy. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention times of the this compound enantiomers.
-
Spike the blank matrix with the enantiomers to confirm the identity of the peaks.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of the this compound enantiomers over a concentration range expected in the samples.
-
Plot the peak area against the concentration and determine the linearity using the coefficient of determination (R²).
-
-
Accuracy:
-
Analyze samples with known concentrations of the enantiomers (e.g., spiked matrix samples at three different concentration levels).
-
Calculate the percentage recovery to determine the accuracy.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Table 2: Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of the analytes. |
| Linearity (R²) | ≥ 0.995 |
| Range | To be defined based on the intended application. |
| Accuracy (% Recovery) | 80% - 120% (typically) |
| Precision (% RSD) | Repeatability: ≤ 2%Intermediate Precision: ≤ 3% |
| LOD & LOQ | Sufficiently low to detect and quantify the enantiomers at the required levels. |
| Robustness | No significant impact on the results from minor variations in method parameters. |
Visualizing the Workflow and Validation Process
The following diagrams illustrate the logical flow of the enantioselective method development and validation process.
Caption: Workflow for Enantioselective Analysis of this compound.
Caption: Hierarchy of Validation Parameters for Analytical Methods.
Conclusion
The development and validation of an enantioselective analytical method for this compound require a systematic approach, from the selection of the appropriate chiral stationary phase to the rigorous validation of the method's performance. While a polysaccharide-based CSP may offer superior resolution and sensitivity, a cyclodextrin-based CSP could also provide adequate separation. The choice of the column and the final method parameters will depend on the specific requirements of the analysis, including the sample matrix and the required limits of detection and quantification. Adherence to established validation guidelines is paramount to ensure the generation of reliable and defensible data for regulatory submissions and scientific research.
Safety Operating Guide
Proper Disposal of Tebupirimfos: A Guide for Laboratory Professionals
For immediate release
Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for a safe and efficient laboratory environment. This document outlines the proper disposal procedures for Tebupirimfos, an organophosphate insecticide. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
This compound is classified as a hazardous substance due to its high toxicity upon oral, dermal, or inhalation exposure.[1] It is also very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[2][3] The technical grade of this compound is identified as extremely hazardous.[1]
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. It is a flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[4][5] In case of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air and consult a doctor if complaints arise.[4]
-
After skin contact: Immediately remove any soiled clothing and rinse the skin with water.[4]
-
After eye contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[4]
-
If swallowed: Call a poison center or doctor immediately.[5]
Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection when handling this compound.[4][5]
Quantitative Data on this compound Disposal Parameters
The following table summarizes key quantitative data relevant to the disposal and handling of this compound.
| Parameter | Value | Significance for Disposal |
| Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[1] | Highlights the need for stringent safety measures and containment during disposal. |
| Environmental Hazard | Very toxic to aquatic life.[2][3] | Emphasizes the importance of preventing release into waterways. |
| Flammability | Highly flammable liquid and vapor.[4][5] | Requires storage and disposal procedures that avoid ignition sources. |
| Solubility in Water | 5.5 mg/L at 20°C (very poor). | Indicates that aqueous disposal methods will require solubilizing agents or vigorous mixing. |
| Hydrolysis Half-life | Not specified for this compound, but organophosphates generally hydrolyze faster in alkaline conditions. | Alkaline hydrolysis is a viable chemical degradation method. |
Experimental Protocol for Laboratory-Scale Disposal of this compound Waste
For small quantities of this compound waste generated in a laboratory setting, chemical degradation through alkaline hydrolysis is a recommended procedure. This method aims to break down the toxic organophosphate ester into less harmful products.
Materials:
-
This compound waste (in a suitable solvent like acetone (B3395972) or ethanol)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M or 2M)
-
Ethanol (B145695) (or another water-miscible solvent)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
pH indicator strips or a pH meter
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Dilution: If the this compound waste is concentrated, dilute it with a water-miscible solvent like ethanol to improve the reaction kinetics.
-
Alkaline Hydrolysis:
-
Place the diluted this compound waste in a suitable container on a stir plate.
-
Slowly add an excess of sodium hydroxide solution while stirring continuously. The goal is to maintain a high pH (e.g., >12) to facilitate hydrolysis.
-
Monitor the pH of the solution periodically and add more NaOH if necessary.
-
-
Reaction Time: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours). For some organophosphates, gentle heating can accelerate hydrolysis, but this should be done with extreme caution due to the flammability of the solvents.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution should be disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour the treated or untreated waste down the drain.[6][7]
Disposal of Empty Containers
Empty this compound containers are also considered hazardous due to residual chemicals.
Procedure for Triple-Rinsing:
-
Empty the container into the chemical waste container for treatment.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Each time, pour the rinsate into the hazardous waste container for treatment.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated waste. Never reuse empty pesticide containers for other purposes.[6][8]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
Signaling Pathway for Chemical Degradation
Caption: Simplified pathway of this compound degradation via alkaline hydrolysis.
References
- 1. bbrc.in [bbrc.in]
- 2. Elimination of organophosphate pesticides from vegetables using chemical neutralizer: pesticides denatured from Solanum melongena L. (Brinjal) Using BTMAC. [zenodo.org]
- 3. imrpress.com [imrpress.com]
- 4. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
